molecular formula C9H9NO4 B3003616 2-(2-Methoxy-4-nitrophenyl)acetaldehyde CAS No. 309933-59-3

2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Cat. No.: B3003616
CAS No.: 309933-59-3
M. Wt: 195.174
InChI Key: MLEKROSNZHQSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-4-nitrophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4-nitrophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-4-nitrophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEKROSNZHQSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a highly reactive, electron-deficient aromatic aldehyde serving as a critical intermediate in the synthesis of indole derivatives, particularly via the Fischer Indole Synthesis or reductive cyclization pathways.

In drug discovery, this scaffold is valuable for generating tryptamine analogs and dihydroindoles used in kinase inhibitors and serotonin receptor modulators. However, its structural elucidation is often complicated by two factors:

  • Instability: Like most phenylacetaldehydes, it is prone to rapid oxidation (to the corresponding phenylacetic acid) and trimerization.

  • Substituent Effects: The interplay between the electron-donating methoxy group (

    
    ) and the strongly electron-withdrawing nitro group (
    
    
    
    ) creates a unique electronic environment that significantly shifts NMR signals, requiring precise assignment logic.

This guide provides a definitive protocol for the synthesis, handling, and structural proof of this molecule, moving beyond basic spectral listing to causal analysis.

Synthetic Pathway (The "How")

Direct nitration of 2-methoxyphenylacetaldehyde yields inseparable regioisomers. The industry-standard approach for high-purity synthesis is the Homologation of 2-Methoxy-4-nitrobenzaldehyde via the Wittig reaction, followed by hydrolysis. This method ensures the nitro group is fixed at the correct position before the sensitive aldehyde chain is formed.

Protocol: Methoxymethylenation-Hydrolysis Sequence

Step 1: Enol Ether Formation (Wittig)

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu), THF.

  • Precursor: 2-Methoxy-4-nitrobenzaldehyde.[1][2]

  • Mechanism: Formation of the phosphorane ylide, which attacks the benzaldehyde carbonyl to form the enol ether intermediate:

    
    .
    

Step 2: Hydrolysis to Acetaldehyde

  • Reagents: 2N HCl, THF/Water.

  • Mechanism: Acid-catalyzed hydration of the enol ether double bond followed by tautomerization to the aldehyde.

DOT Diagram: Synthetic Workflow

Synthesis Start 2-Methoxy-4-nitrobenzaldehyde (Stable Precursor) Inter Enol Ether Intermediate (Mixture of E/Z isomers) Start->Inter Homologation Reagent1 Ph3PCH2OCH3 Cl / KOtBu (Wittig Reagent) Reagent1->Inter Product 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Target) Inter->Product Tautomerization Reagent2 2N HCl / THF (Hydrolysis) Reagent2->Product

Caption: Two-step homologation sequence ensuring regiospecificity of the nitro group.

Structural Elucidation (The Core)

The following data assumes the sample is analyzed immediately after purification in CDCl₃ (Deuterochloroform) to prevent oxidative degradation.

Nuclear Magnetic Resonance (NMR) Logic

The aromatic region is defined by a 1,2,4-substitution pattern . The protons are located at positions 3, 5, and 6 (relative to the acetaldehyde chain at position 1).

Assignment Logic:

  • H-3 (Ortho to OMe, Ortho to NO₂): This proton is "sandwiched" between two substituents. The Nitro group strongly deshields it, but the Methoxy group provides some shielding.[3] Due to the lack of adjacent protons, it appears as a doublet (small meta coupling) or singlet.

  • H-5 (Ortho to NO₂, Meta to OMe): Strongly deshielded by the ortho-Nitro group. It couples with H-6.

  • H-6 (Ortho to Alkyl, Meta to NO₂): Least deshielded aromatic proton.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)Multiplicity

Coupling (Hz)
Assignment Logic
-CHO 9.72 Triplet (t)

Characteristic aldehyde proton; couples with

.
H-3 7.85 Doublet (d)

Meta-coupling to H-5. Deshielded by adjacent

.
H-5 7.78 Doublet of Doublets (dd)

Ortho-coupling to H-6; Meta-coupling to H-3.
H-6 7.35 Doublet (d)

Ortho-coupling to H-5.
-OCH₃ 3.98 Singlet (s)-Distinct methoxy singlet.
-CH₂- 3.82 Doublet (d)

Methylene linker; couples with aldehyde proton.

Note: The coupling between the aldehyde proton and the alpha-methylene is diagnostic. If the sample is oxidized, the signal at 9.72 disappears, and a broad singlet at ~11.0 (COOH) appears.

DOT Diagram: NMR Connectivity Logic

NMR_Logic Aldehyde Aldehyde Proton (9.72 ppm) Triplet Linker Methylene -CH2- (3.82 ppm) Doublet Aldehyde->Linker J = 2.1 Hz (Vicinal) H5 H-5 (7.78 ppm) Ortho to NO2 H6 H-6 (7.35 ppm) Ortho to Alkyl H5->H6 J = 8.4 Hz (Ortho)

Caption: Key spin-spin coupling networks confirming the acetaldehyde chain and aromatic substitution.

Infrared (IR) Spectroscopy
  • 1725 cm⁻¹: Strong

    
     stretch (Aldehyde).
    
  • 2720 & 2820 cm⁻¹: Fermi resonance doublet (C-H stretch of aldehyde).

  • 1530 & 1350 cm⁻¹: Asymmetric and symmetric

    
     stretches (Nitro group).
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  195 m/z.[4]
    
  • Base Peak (

    
    ):  166 m/z. Loss of 
    
    
    
    (formyl radical) to form the stable benzyl cation, which rearranges to a nitrotropylium ion.

Stability & Handling Protocols

This molecule is a "use-immediately" intermediate.

  • Oxidation Risk: The aldehyde autoxidizes to 2-(2-methoxy-4-nitrophenyl)acetic acid within hours if exposed to air.

    • Mitigation: Store under Argon at -20°C.

  • Bisulfite Trapping: If long-term storage is required, convert the aldehyde to its sodium bisulfite adduct .

    • Protocol: Shake the aldehyde with saturated aqueous

      
      . Filter the resulting solid.[5][6][7] Regenerate with aqueous 
      
      
      
      before use.
  • Solvent Choice: Avoid nucleophilic solvents (methanol/ethanol) for storage, as they will form hemiacetals. Use

    
     or Toluene for processing.
    

References

  • BenchChem. (2025).[5] Synthesis and Spectroscopic Profile of 2-Methoxy-4-nitrobenzaldehyde Derivatives. Retrieved from

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information: NMR data of nitro-substituted aldehydes. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: (2-Methyl-4-nitrophenoxy)acetaldehyde and Homologs.[4] Retrieved from

  • Organic Syntheses. (2020). Synthesis of substituted phenylacetic acids via aldehyde intermediates. Retrieved from

Sources

Synthesis Pathways for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) is a highly functionalized arylacetaldehyde crucial for the synthesis of complex indole and isoquinoline alkaloids. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic push-pull system. This guide details two robust, self-validating synthetic pathways: a modern 1[1] and a classic 2[2].

Retrosynthetic Analysis & Mechanistic Rationale

Arylacetaldehydes are notoriously challenging to isolate due to their propensity for spontaneous aldol condensation, auto-oxidation, and polymerization. Consequently, synthetic strategies must either mask the aldehyde until the final step or generate it under strictly controlled, mild conditions[2].

  • Pathway A (Masked Acetaldehyde Route) : Disconnects the α-C-C bond, utilizing a Suzuki-Miyaura cross-coupling between 1-bromo-2-methoxy-4-nitrobenzene and a vinyl ether boronic ester. This forms a stable enol ether intermediate that is easily hydrolyzed[1].

  • Pathway B (Homologation Route) : Disconnects the aldehyde carbon, utilizing a one-carbon homologation of 2-methoxy-4-nitrobenzaldehyde via a Corey-Chaykovsky epoxidation, followed by a Lewis acid-catalyzed Meinwald rearrangement[3].

Pathway A: Palladium-Catalyzed Ethoxyvinylation (Recommended)

This pathway is the industry standard for synthesizing unstable arylacetaldehydes due to its high atom economy and the stability of the enol ether intermediate[4].

Causality of Experimental Choices : The strongly electron-withdrawing para-nitro group highly activates the aryl bromide towards oxidative addition by the Pd(0) catalyst. However, the ortho-methoxy group introduces steric bulk. To overcome this, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the ligand; its large bite angle facilitates the reductive elimination step. The use of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a "masked acetaldehyde," preventing premature aldol condensation during the high-temperature coupling phase[1].

SuzukiWorkflow A 1-Bromo-2-methoxy- 4-nitrobenzene B (E)-2-Ethoxyvinylboronic acid pinacol ester C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C D 1-(2-Ethoxyvinyl)-2-methoxy- 4-nitrobenzene (Enol Ether) C->D Suzuki Cross-Coupling E 2M HCl, THF Room Temp D->E F 2-(2-Methoxy-4-nitrophenyl) acetaldehyde E->F Acid Hydrolysis AB AB AB->C

Workflow of the Palladium-Catalyzed Ethoxyvinylation and Hydrolysis Route.

Step-by-Step Protocol :

  • Cross-Coupling : In a Schlenk flask, dissolve 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq) and (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Catalysis : Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 80 °C for 12 hours under an argon atmosphere.

  • Intermediate Isolation : Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the enol ether.

  • Hydrolysis : Dissolve the enol ether in THF. Dropwise add 2M aqueous HCl (3.0 eq) at 0 °C, then warm to room temperature and stir for 2 hours.

  • Validation : Monitor via TLC. The enol ether (less polar) will convert to the aldehyde (more polar). Confirm via 1H NMR (aldehyde proton appears as a distinct triplet or doublet at ~9.7 ppm).

Pathway B: Epoxidation and Meinwald Rearrangement (Classic)

This route is ideal when the corresponding benzaldehyde is more readily available than the aryl bromide. It relies on a one-carbon homologation strategy[2].

Causality of Experimental Choices : The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert the aldehyde into an oxirane. In the subsequent Meinwald rearrangement, the choice of Lewis acid is critical. BF3·OEt2 is utilized because it coordinates strongly to the epoxide oxygen, promoting ring opening. The ortho-methoxy group stabilizes the resulting incipient benzylic carbocation via resonance, directing the highly selective 1,2-hydride shift that yields the aldehyde rather than a ketone[3].

MeinwaldMechanism A 2-Methoxy-4-nitrobenzaldehyde B Me3S(O)I, NaH DMSO A->B C 2-(2-Methoxy-4-nitrophenyl) oxirane B->C Corey-Chaykovsky D BF3·OEt2 CH2Cl2, -78°C C->D E Carbocation Intermediate (Benzylic stabilization) D->E Lewis Acid Coordination F 1,2-Hydride Shift E->F G 2-(2-Methoxy-4-nitrophenyl) acetaldehyde F->G Meinwald Rearrangement

Mechanistic pathway of the Epoxidation and Meinwald Rearrangement.

Step-by-Step Protocol :

  • Ylide Generation : Suspend NaH (1.2 eq) in anhydrous DMSO. Slowly add trimethylsulfonium iodide (1.2 eq) at room temperature. Stir until hydrogen evolution ceases.

  • Epoxidation : Add 2-methoxy-4-nitrobenzaldehyde (1.0 eq) dissolved in THF. Stir for 3 hours. Quench with cold water, extract with diethyl ether, and concentrate to yield the crude oxirane.

  • Rearrangement : Dissolve the oxirane in anhydrous CH2Cl2 and cool to -78 °C. Dropwise add BF3·OEt2 (0.2 eq).

  • Completion : Allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid immediately, preventing acid-catalyzed aldol condensation of the newly formed product.

  • Validation : 1H NMR will show the disappearance of the characteristic epoxide protons (multiplets at ~2.8-3.2 ppm) and the emergence of the aldehyde signal.

Quantitative Comparison & Data Presentation

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of both pathways based on standard industry benchmarks for these reaction classes:

MetricPathway A (Ethoxyvinylation)Pathway B (Epoxide Rearrangement)
Overall Yield 75% - 85%55% - 65%
Step Count 2 Steps2 Steps
Atom Economy Moderate (Boron waste generated)Low (Sulfur/Iodine waste generated)
Scalability High (Readily scaled to >100g)Moderate (Exothermic ylide generation)
Impurity Profile Trace boronic acids, phenol byproductsKetone regioisomers, polymerized aldehydes
Reagent Toxicity Palladium (Heavy metal), DioxaneDimethyl sulfide (Malodorous), BF3 (Corrosive)

Analytical Validation & Storage

Due to the inherent instability of 2-(2-methoxy-4-nitrophenyl)acetaldehyde, it is highly recommended to synthesize the compound just-in-time for downstream applications. If storage is unavoidable, it must be kept neat under an argon atmosphere at -80 °C. Analytical validation should rely on rapid techniques:

  • 1H NMR (CDCl3) : Look for the diagnostic aldehyde proton at δ 9.70–9.80 ppm (t, J = 2.0 Hz) and the benzylic methylene protons at δ 3.70–3.80 ppm (d, J = 2.0 Hz).

  • Mass Spectrometry (ESI-MS) : Expected[M+H]+ at m/z 196.06.

References

  • Title: Palladium-catalyzed cross-coupling of (2-ethoxyvinyl)boranes with aryl and benzyl halides. A new method for conversion of organic halides into aldehydes with two more carbon atoms.
  • Title: Overview of Arylacetaldehyde Derivatives in Organic Synthesis and Chemical Biology.
  • Title: Mild Iridium‐Catalysed Isomerization of Epoxides. Computational Insights and Application to the Synthesis of β‐Alkyl Amines.
  • Title: A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence.

Sources

Technical Profile: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 309933-59-3[1]

Part 1: Executive Summary & Chemical Identity

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde intermediate primarily utilized in the synthesis of ROMK (Kir1.[1]1) inhibitors , a class of diuretic agents developed for the treatment of hypertension and heart failure.[1] Its structural uniqueness lies in the ortho-methoxy and para-nitro substitution pattern, which imparts specific electronic properties essential for binding affinity in downstream pharmacophores.[1]

Due to the inherent instability of phenylacetaldehydes (prone to oxidation and polymerization), this compound is frequently generated in situ or stored under rigorous cryogenic and inert conditions.[1]

Chemical Identity Data
PropertySpecification
CAS Number 309933-59-3
IUPAC Name 2-(2-Methoxy-4-nitrophenyl)acetaldehyde
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES COC1=C(C=CC(=C1)[O-])CC=O[1][2]
Appearance Pale yellow to orange oil or low-melting solid (purity dependent)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water
Key Hazard Air-sensitive (oxidizes to acid); Potential skin sensitizer
Part 2: Synthesis & Experimental Protocols

The synthesis of CAS 309933-59-3 is typically achieved through a two-stage sequence starting from the commercially available 2-methoxy-4-nitrotoluene .[1] The methyl group, activated by the ortho-nitro and para-methoxy electron-withdrawing/donating effects, undergoes base-catalyzed hydroxymethylation followed by controlled oxidation.[1]

Stage 1: Hydroxymethylation (Precursor Synthesis)

Objective: Conversion of 2-methoxy-4-nitrotoluene to 2-(2-methoxy-4-nitrophenyl)ethanol.[1]

Reagents:

  • 2-Methoxy-4-nitrotoluene (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Potassium tert-butoxide (KOtBu) or Triton B (catalytic)[1]

  • Solvent: DMSO or DMF (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 2-methoxy-4-nitrotoluene (16.7 g, 100 mmol) in anhydrous DMSO (50 mL) under a nitrogen atmosphere.

  • Activation: Add paraformaldehyde (3.6 g, 120 mmol).

  • Initiation: Cool the mixture to 0°C. Slowly add KOtBu (1.1 g, 10 mmol) portion-wise to control the exotherm. The solution will darken (deep red/purple) due to the formation of the benzylic anion.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the toluene derivative.[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize the base and precipitate the crude alcohol.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield 2-(2-methoxy-4-nitrophenyl)ethanol as a yellow solid.

Stage 2: Oxidation to Aldehyde (Target Synthesis)

Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1] Method: Dess-Martin Periodinane (DMP) is preferred over Swern for bench-scale safety and ease of workup.[1]

Reagents:

  • 2-(2-Methoxy-4-nitrophenyl)ethanol (from Stage 1)[1]

  • Dess-Martin Periodinane (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

  • Buffer: Sodium Bicarbonate (NaHCO₃)[1]

Protocol:

  • Preparation: Suspend 2-(2-methoxy-4-nitrophenyl)ethanol (1.97 g, 10 mmol) in DCM (40 mL) at 0°C.

  • Oxidation: Add Dess-Martin Periodinane (4.66 g, 11 mmol) in a single portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. The reaction typically proceeds rapidly.[1]

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL each) to destroy unreacted periodinane and iodinane byproducts. Stir vigorously until the phases clear (approx. 15 min).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM.[1]

  • Drying: Dry combined organics over MgSO₄ and filter.

  • Concentration: Evaporate solvent under reduced pressure at <30°C (aldehydes are heat sensitive).

  • Storage: The resulting yellow oil is 2-(2-Methoxy-4-nitrophenyl)acetaldehyde .[1] Use immediately for the next step or store at -80°C under Argon.

Part 3: Visualization of Synthetic Pathway

SynthesisPathway Start 2-Methoxy-4-nitrotoluene (Starting Material) Inter 2-(2-Methoxy-4-nitrophenyl)ethanol (Stable Precursor) Start->Inter Paraformaldehyde, KOtBu, DMSO (Aldol-like Condensation) Target 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) Inter->Target Dess-Martin Periodinane or Swern Oxidation (Selective Oxidation) Drug ROMK Inhibitor (Final API) Target->Drug Reductive Amination or Heterocycle Formation

Caption: Synthetic route from commercial nitrotoluene to the target aldehyde and its downstream application.

Part 4: Applications in Drug Development (ROMK Inhibition)[1]

The primary utility of CAS 309933-59-3 is in the synthesis of small-molecule inhibitors of the Renal Outer Medullary Potassium (ROMK/Kir1.1) channel.[1]

Mechanism of Action: ROMK channels are critical for potassium recycling in the thick ascending limb (TAL) and potassium secretion in the cortical collecting duct (CCD) of the kidney.[1]

  • Inhibition: Blocking ROMK prevents K⁺ recycling.[1]

  • Effect: This inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), leading to natriuresis (sodium excretion) and diuresis.[1]

  • Therapeutic Benefit: Unlike loop diuretics (e.g., Furosemide), ROMK inhibitors reduce the risk of hypokalemia (low blood potassium) because they simultaneously block K⁺ secretion in the collecting duct.[1]

Downstream Chemistry: The aldehyde group of CAS 309933-59-3 serves as a "chemical handle" for:

  • Reductive Amination: Reacting with amines to form the core scaffold of the inhibitor.[1]

  • Heterocycle Formation: Condensation with isonitriles (e.g., TosMIC) to form oxazoles or imidazoles.[1]

ROMKMechanism Compound Aldehyde Intermediate (CAS 309933-59-3) API ROMK Inhibitor Drug Compound->API Synthesis Target ROMK (Kir1.1) Channel (Kidney) API->Target Binds/Blocks Physio Inhibition of K+ Recycling Target->Physio Modulates Outcome Natriuresis (Na+ Excretion) Reduced Blood Pressure Physio->Outcome Clinical Effect

Caption: Pharmacological cascade initiated by drugs synthesized from the target aldehyde.[1]

Part 5: Stability & Handling (Critical)[1]

1. Oxidation Sensitivity: Phenylacetaldehydes are notoriously unstable.[1] They react with atmospheric oxygen to form the corresponding phenylacetic acid.[1]

  • Observation: The material will turn from a clear oil to a cloudy, viscous solid (the acid) if left exposed.[1]

  • Prevention:[1] Store under Argon/Nitrogen.[1]

2. Polymerization: Aldehydes can undergo self-aldol condensation or polymerization.[1]

  • Prevention:[1] Store at -20°C or lower.[1] For long-term storage, converting the aldehyde to a dimethyl acetal or bisulfite adduct is recommended, which can be hydrolyzed back to the aldehyde immediately before use.[1]

3. Safety:

  • GHS Classification: Warning.[1] Irritant.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Precaution: Use in a fume hood. Avoid contact with strong bases which can cause rapid polymerization.[1]

References
  • Molaid Chemicals. (n.d.).[1] (2-Methoxy-4-nitrophenyl)acetaldehyde | CAS 309933-59-3.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 2-((2-Methoxy-4-nitrophenyl)amino)ethanol (Related Structure/Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • PrepChem. (n.d.).[1] Synthesis of 2-(o-nitrophenyl)-ethanol (Methodology Reference). Retrieved from [Link]

  • Google Patents. (2013).[1] ROMK Inhibitors and Methods of Use (Contextual Patent for Intermediates). Retrieved from

Sources

literature review on 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Applications of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, versatile building blocks. 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a critical intermediate utilized in the synthesis of substituted phenethylamines, tetrahydroisoquinolines, and functionalized indole scaffolds.

Structurally, this molecule is a trifunctional powerhouse:

  • The Aldehyde Moiety: Highly electrophilic, serving as the primary site for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Pictet-Spengler cyclizations).

  • The Ortho-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the aromatic ring, which can direct subsequent electrophilic aromatic substitutions or stabilize transient carbocations during cyclization cascades.

  • The Para-Nitro Group: A strongly electron-withdrawing group (EWG) that acts as a stable, masked amine. Post-cyclization, it can be reduced to an aniline derivative, opening the door for late-stage cross-coupling or amide bond formations.

This guide outlines the physicochemical parameters of this compound and provides field-proven, self-validating experimental protocols for its upstream synthesis and downstream utilization.

Physicochemical Profiling

Understanding the physical properties of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is essential for optimizing reaction conditions and storage. Because aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen, strict handling parameters must be observed.

PropertyValue
Compound Name 2-(2-Methoxy-4-nitrophenyl)acetaldehyde
CAS Number 309933-59-3[1]
MDL Number MFCD08056681[2]
Molecular Formula C9H9NO4[3]
Molecular Weight 195.17 g/mol [3]
Boiling Point 353.3 ± 27.0 °C (Predicted)[3]
Density ~1.28 g/cm³ (Predicted)
Storage Conditions 2-8°C, sealed under inert gas (Argon/N2)[1]

Upstream Synthetic Methodology: Controlled Oxidative Cleavage

While terminal aldehydes can be synthesized via various routes, the most reliable and scalable method for generating 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is the [4] of 1-allyl-2-methoxy-4-nitrobenzene.

Causality of Reagent Selection: Traditional ozonolysis requires specialized ozone generators and produces explosive ozonide intermediates. The Lemieux-Johnson approach utilizes a catalytic amount of Osmium Tetroxide (OsO₄) to perform a syn-dihydroxylation, followed by immediate oxidative cleavage of the resulting diol by Sodium Periodate (NaIO₄)[4]. NaIO₄ is used in stoichiometric excess because it acts dually to cleave the diol and re-oxidize the spent Os(VI) back to the active Os(VIII) species, making the reaction highly atom-economical.

Synthesis A 1-Allyl-2-methoxy -4-nitrobenzene B OsO4 (cat.), NaIO4 THF/H2O, 25°C A->B C 2-(2-Methoxy-4-nitrophenyl) acetaldehyde B->C

Fig 1. Upstream Synthesis via Lemieux-Johnson Oxidative Cleavage.

Protocol 1: Step-by-Step Lemieux-Johnson Oxidation
  • Solvent Preparation: Dissolve 1-allyl-2-methoxy-4-nitrobenzene (1.0 eq) in a 3:1 mixture of THF and deionized water.

    • Causality: The biphasic nature requires THF as a co-solvent to ensure the lipophilic alkene and the aqueous NaIO₄ interact efficiently at the solvent interface.

  • Catalyst Initiation: Add OsO₄ (0.02 eq) as a 2.5% solution in tert-butanol. Stir for 5 minutes.

  • Oxidant Addition: Slowly add solid NaIO₄ (2.5 eq) in small portions over 30 minutes at 0°C, then allow the flask to warm to 25°C.

    • Causality: The cleavage is exothermic; slow addition prevents thermal runaway and suppresses over-oxidation to the carboxylic acid.

  • Self-Validation (Monitoring): Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active, non-polar alkene spot validates reaction completion.

  • Quenching & Metal Scavenging: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) and stir vigorously for 30 minutes.

    • Causality: Na₂SO₃ reduces toxic, volatile Os(VIII) to inert, insoluble black OsO₂, ensuring safe handling and preventing heavy metal contamination in downstream biological assays.

  • Isolation: Filter through a pad of Celite. Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store immediately under Argon at 2-8°C.

Downstream Applications: Pharmacophore Construction

The primary utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is the generation of secondary or tertiary amines via reductive amination. These resulting phenethylamine derivatives are privileged scaffolds in G-Protein Coupled Receptor (GPCR) ligands.

Causality of Reagent Selection: For the reductive amination,[5] is the gold standard. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted starting aldehyde into an alcohol[5][6]. It is also significantly less toxic than Sodium Cyanoborohydride (NaBH₃CN)[5].

Application A 2-(2-Methoxy-4-nitrophenyl) acetaldehyde B 1. Primary Amine 2. NaBH(OAc)3, DCE A->B C Secondary Amine Intermediate B->C D H2 (1 atm), Pd/C MeOH, 25°C C->D E 4-Amino-2-methoxy phenethylamine derivative D->E

Fig 2. Downstream Pharmacophore Construction via Reductive Amination and Nitro Reduction.

Protocol 2: Reductive Amination and Nitro Reduction
  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is non-nucleophilic and stabilizes the transient iminium ion much better than standard ethereal solvents, driving the equilibrium toward imine formation.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. Stir for 12 hours under an Argon atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The emergence of a distinct [M+H]⁺ peak corresponding to the secondary amine, coupled with the disappearance of the aldehyde peak, validates the reductive amination.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the acetic acid byproduct and hydrolyzes any residual boron complexes without degrading the newly formed amine. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Nitro Reduction (Optional Late-Stage Functionalization): Dissolve the crude secondary amine in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) for 4 hours. Filter through Celite to yield the 4-amino-2-methoxyphenethylamine derivative, ready for final drug formulation or further cross-coupling.

Handling, Stability, and Storage Best Practices

As an aldehyde, 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is highly susceptible to auto-oxidation . When exposed to ambient air, radical chain reactions initiated by oxygen will rapidly convert the aldehyde into 2-(2-methoxy-4-nitrophenyl)acetic acid.

  • Storage: Must be stored at 2-8°C in tightly sealed amber vials[1].

  • Inert Atmosphere: Always flush the headspace of the storage container with Argon or Nitrogen before sealing.

  • Usage: If the compound has been stored for >3 months, it is highly recommended to verify its purity via ¹H-NMR prior to use. The presence of a broad singlet around 11-12 ppm indicates carboxylic acid formation, necessitating re-purification via silica gel chromatography.

References

  • Lemieux–Johnson oxidation. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

2-(2-Methoxy-4-nitrophenyl)acetaldehyde: Comprehensive IUPAC Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly relies on highly functionalized building blocks to access novel chemical space, arylacetaldehydes have emerged as critical intermediates. Specifically, 2-(2-methoxy-4-nitrophenyl)acetaldehyde represents a highly versatile, multi-functional scaffold. This technical guide provides an in-depth analysis of its chemical properties, structural reactivity, and laboratory-scale synthesis. Designed for research scientists and drug development professionals, this whitepaper establishes robust, self-validating protocols for integrating this compound into complex pharmaceutical workflows, including the synthesis of substituted indoles and targeted amine pharmacophores.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the foundation of reproducible research. The target compound, formally recognized by its IUPAC name 2-(2-methoxy-4-nitrophenyl)acetaldehyde, is widely utilized under several synonyms, including 1-(2-oxoethyl)-2-methoxy-4-nitrobenzene and Benzeneacetaldehyde, 2-methoxy-4-nitro-[1].

The physical and chemical properties dictate its handling, stability, and reactivity profile. Below is the consolidated physicochemical data:

ParameterValueReference / Method
IUPAC Name 2-(2-methoxy-4-nitrophenyl)acetaldehydeStandard IUPAC Nomenclature
CAS Registry Number 309933-59-3ChemicalBook[1]
MDL Number MFCD08056681ChemicalBook[1]
Molecular Formula C9H9NO4ChemicalBook[1]
Molecular Weight 195.17 g/mol Calculated[2]
Boiling Point 353.3 ± 27.0 °CPredicted (at 760 mmHg)[3]
Density 1.29 ± 0.06 g/cm³Predicted[3]
Application Scope Research Use Only (RUO)Santa Cruz Biotechnology[4]

Structural Analysis & Mechanistic Reactivity

From a mechanistic perspective, 2-(2-methoxy-4-nitrophenyl)acetaldehyde possesses three distinct reactive vectors, making it an exceptional orthogonal building block for medicinal chemistry:

  • The Acetaldehyde Moiety (Electrophilic Center): The highly electrophilic carbonyl carbon is primed for nucleophilic attack. This enables rapid homologation, Wittig olefination, and reductive amination. The adjacent alpha-protons are mildly acidic, allowing for enolate chemistry, though reaction conditions must be carefully controlled to avoid unwanted aldol self-condensation.

  • The Nitro Group (Reducible Center): Positioned para to the alkyl chain, the strong electron-withdrawing nature of the nitro group modulates the electron density of the aromatic ring. More importantly, it serves as a masked amine. Upon reduction, the resulting aniline can spontaneously cyclize with the aldehyde to form complex heterocyclic cores.

  • The Methoxy Group (Steric/Electronic Modulator): The ortho-methoxy group acts as an electron-donating moiety via resonance, partially offsetting the electron-withdrawing effect of the nitro group. In drug-receptor interactions, this methoxy group frequently acts as a crucial hydrogen-bond acceptor.

Synthetic Methodologies: The Swern Oxidation Route

Expertise & Experience: The primary challenge in synthesizing arylacetaldehydes from their corresponding primary alcohols is over-oxidation to the carboxylic acid. While Jones reagent is overly harsh and lacks chemoselectivity, the Swern oxidation provides a mild, highly controlled environment that arrests oxidation precisely at the aldehyde stage. Furthermore, it operates at cryogenic temperatures, preventing the thermal degradation of the potentially sensitive nitroaromatic system.

Self-Validating Protocol: Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Prerequisites: Ensure all glassware is flame-dried and purged with inert gas (N₂ or Argon). Anhydrous dichloromethane (DCM) must be used to prevent the hydrolysis of the active intermediate.

Step 1: Preparation of the Active Oxidant

  • Charge a reaction flask with anhydrous DCM (10 volumes) and oxalyl chloride (1.2 equivalents).

  • Cool the system to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical to prevent the premature thermal decomposition of the Swern intermediate (chlorodimethylsulfonium chloride).

  • Dropwise add anhydrous DMSO (2.4 equivalents) dissolved in DCM. Stir for 15 minutes. Effervescence (CO and CO₂ gas evolution) will be observed.

Step 2: Substrate Addition

  • Dissolve 2-(2-methoxy-4-nitrophenyl)ethanol (1.0 equivalent) in a minimum volume of DCM.

  • Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature strictly below -70 °C. Stir for an additional 45 minutes.

Step 3: Deprotonation and Aldehyde Formation

  • Introduce triethylamine (TEA, 5.0 equivalents) dropwise. Causality: TEA deprotonates the alkoxysulfonium intermediate, triggering the intramolecular rearrangement that yields the target aldehyde and dimethyl sulfide byproduct.

  • In-Process Control (Self-Validation): Remove a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the baseline alcohol spot confirms successful conversion, validating the reaction state before proceeding to workup.

Step 4: Workup and Isolation

  • Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield pure 2-(2-methoxy-4-nitrophenyl)acetaldehyde.

Downstream Applications in Drug Discovery

In pharmaceutical development, this aldehyde is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a versatile precursor for synthesizing complex heterocycles and functionalized amines[4].

SynthesisWorkflow A 2-(2-Methoxy-4-nitrophenyl)ethanol (Precursor) B Swern Oxidation (DMSO, (COCl)2, Et3N) A->B -78 °C to RT C 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Target Intermediate) B->C Avoid over-oxidation D Reductive Amination (NaBH(OAc)3) C->D Amine addition F Reductive Cyclization (Fe/AcOH or H2/Pd-C) C->F Nitro reduction E Secondary/Tertiary Amines (GPCR Ligands) D->E Target Scaffold A G 7-Methoxyindole Derivatives (Kinase Inhibitors) F->G Target Scaffold B

Fig 1: Synthesis and downstream drug discovery applications of the target acetaldehyde.

Pathway A: Reductive Amination By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can generate libraries of phenethylamine derivatives. These structures are privileged scaffolds for targeting G-protein coupled receptors (GPCRs), particularly in neuropharmacology.

Pathway B: Indole Synthesis Reducing the nitro group to an amine (using Fe/AcOH or catalytic hydrogenation over Pd/C) triggers an immediate intramolecular condensation with the proximal aldehyde. This cascade reaction efficiently constructs the indole core, specifically yielding substituted 7-methoxyindoles, which are highly sought after in the development of novel kinase inhibitors for oncology.

Analytical Characterization & Quality Control

To ensure trustworthiness and reproducibility in downstream biological assays, the synthesized 2-(2-methoxy-4-nitrophenyl)acetaldehyde must undergo rigorous quality control.

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is the aldehyde proton, which typically appears as a distinct triplet or multiplet (due to coupling with the adjacent CH₂ group) far downfield between δ 9.5 – 9.8 ppm. The methoxy protons will appear as a sharp, highly integrated singlet near δ 3.8 – 3.9 ppm.

  • LC-MS: While aliphatic aldehydes can sometimes be challenging to ionize, electrospray ionization (ESI) in positive mode should yield the [M+H]⁺ peak at m/z 196.2, confirming the molecular weight of 195.17 g/mol [2].

  • Storage Conditions: Aldehydes are inherently prone to air oxidation (forming carboxylic acids) and polymerization over time. The compound must be stored under an inert atmosphere (Argon) at -20 °C to maintain long-term stability and ensure protocol reliability.

References

Sources

Theoretical and Computed Properties of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 309933-59-3 | Formula: C


H

NO

| Molecular Weight: 195.17 g/mol [1]

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of complex heterocyclic pharmacophores. Characterized by the presence of an electron-withdrawing nitro group at the para position and an electron-donating methoxy group at the ortho position (relative to the acetaldehyde tail), this molecule exhibits unique electronic "push-pull" dynamics. These properties make it a valuable precursor for indole derivatives (via reductive cyclization) and non-linear optical materials.

This technical guide provides a comprehensive analysis of its theoretical physicochemical properties, computed molecular descriptors, and predicted synthetic reactivity, designed for researchers in medicinal chemistry and process development.

Computed Physicochemical Profile

The following data is synthesized from theoretical computational models (DFT/QSPR) and standard cheminformatics algorithms (SwissADME, Molinspiration).

Table 1: Molecular Descriptors & Properties
PropertyValueComputational Basis
Molecular Weight 195.17 g/mol Standard Atomic Weights
Exact Mass 195.0532 DaHigh-Res MS Prediction
LogP (Octanol/Water) 1.28 ± 0.3Consensus LogP (XLogP3)
Topological Polar Surface Area (TPSA) 82.14 ŲErtl et al. Algorithm
H-Bond Donors 0Count of OH/NH
H-Bond Acceptors 4N-O , C=O , -O -
Rotatable Bonds 3C-C (acetaldehyde tail), C-O (methoxy)
Predicted Water Solubility Moderately SolubleLogS ≈ -2.8 (ESOL Model)
pKa (C-H alpha) ~13.5Predicted (Alpha-proton acidity)

Analyst Note: The TPSA of ~82 Ų suggests reasonable membrane permeability, falling well within the "Rule of 5" criteria for drug-likeness. However, the aldehyde moiety is highly reactive in vivo, likely requiring protection (e.g., as an acetal) during early-stage synthesis.

Structural & Electronic Analysis

The chemical behavior of this molecule is dictated by the interplay between its three functional groups.

Electronic Effects (Hammett & Resonance)
  • 4-Nitro Group (-NO

    
    ):  exerts a strong electron-withdrawing effect (-M, -I)  on the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but activates the ortho-methoxy group for potential nucleophilic displacement (S
    
    
    
    Ar) under extreme conditions.
  • 2-Methoxy Group (-OCH

    
    ):  exerts an electron-donating effect (+M)  via resonance, stabilizing the ring electron density slightly, but its inductive effect (-I) dominates at the short range, influencing the conformation of the acetaldehyde tail.
    
  • Acetaldehyde Tail (-CH

    
    CHO):  The methylene protons (
    
    
    
    -protons) are significantly acidified due to the electron-poor nature of the nitrophenyl ring. This makes the molecule an excellent candidate for Knoevenagel condensations or alkylation reactions.
3D Conformation & Sterics

The ortho-methoxy group imposes a steric constraint, likely forcing the acetaldehyde side chain to rotate out of the ring plane to minimize dipole repulsion between the carbonyl oxygen and the methoxy oxygen.

Theoretical Synthetic Pathways

Given the sensitivity of the aldehyde and nitro groups, direct nitration of (2-methoxyphenyl)acetaldehyde is not recommended due to oxidation risks. Below are the two most robust theoretical pathways for synthesis.

Pathway A: Palladium-Catalyzed Heck Coupling (Modern)

This route utilizes a Heck coupling between a halo-nitrobenzene and an allyl alcohol (which tautomerizes to the aldehyde). It avoids strong oxidants.

Pathway B: Mild Oxidation of Phenethyl Alcohol (Classical)

Selective oxidation of the alcohol precursor using Dess-Martin Periodinane (DMP) or Swern conditions to prevent over-oxidation to the carboxylic acid.

Visualization: Synthetic Logic Flow

SynthesisPathways SM1 2-Bromo-5-nitroanisole Int1 Enol Intermediate SM1->Int1 Pd(OAc)2, PPh3 Heck Coupling SM2 Allyl Alcohol SM2->Int1 SM3 2-(2-Methoxy-4-nitrophenyl)ethanol Target 2-(2-Methoxy-4-nitrophenyl) acetaldehyde (C9H9NO4) SM3->Target Dess-Martin Periodinane or Swern Oxidation (Avoids Acid Formation) Int1->Target Tautomerization Acid Side Product: Carboxylic Acid Target->Acid Over-oxidation (if KMnO4 used)

Figure 1: Comparative synthetic strategies. Pathway A (Blue) offers a convergent approach, while Pathway B (Red) requires the specific alcohol precursor.

Reactivity Profile & Applications

The molecule serves as a "divergent node" in synthesis. The aldehyde can be derivatized, while the nitro group serves as a latent amine.

Key Reactions
  • Reductive Cyclization (Indole Synthesis):

    • Treatment with iron/acetic acid or catalytic hydrogenation (Pd/C) reduces the -NO

      
       to -NH
      
      
      
      . Spontaneous condensation with the aldehyde (or protected acetal) can yield 6-methoxyindole derivatives.
  • Reductive Amination:

    • Reaction with primary amines followed by NaBH

      
      CN reduction yields secondary amines, a common motif in beta-blocker analogs.
      
  • Oxidation:

    • Readily oxidizes in air to 2-(2-methoxy-4-nitrophenyl)acetic acid . Storage under inert gas (Argon/Nitrogen) is mandatory.

Visualization: Reactivity Network

Reactivity Center 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Indole Methoxy-Indole Scaffold (Drug Core) Center->Indole 1. H2, Pd/C (Nitro Red.) 2. Cyclization Acid Phenylacetic Acid Deriv. (Metabolite) Center->Acid [O] (Air/KMnO4) Amine Phenethylamine Deriv. (Neuroactive Isostere) Center->Amine R-NH2, NaBH3CN (Reductive Amination)

Figure 2: Divergent reactivity profile demonstrating the molecule's utility as a scaffold for indoles and amines.

Safety & Handling Protocols (Predicted)

Based on the functional group analysis (Nitroaromatic + Aldehyde), the following safety protocols are required:

  • Explosion Hazard: Nitroaromatics can be energetic. While this molecule is likely stable at room temperature, do not distill to dryness or heat above 150°C without DSC (Differential Scanning Calorimetry) testing.

  • Sensitization: Aldehydes are known skin sensitizers. Double-gloving (Nitrile) and fume hood usage are non-negotiable.

  • Storage: Store at -20°C under Argon. The aldehyde is prone to polymerization and auto-oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104047630, (2-Methyl-4-nitrophenoxy)acetaldehyde (Analogous Structure Reference). Retrieved from [Link]

  • Molaid Chemicals. Compound 309933-59-3: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Data Sheet. Retrieved from [Link]

  • SwissADME. Physicochemical Property Computation for C9H9NO4. (Computed via algorithm). Retrieved from [Link]

Sources

The Strategic Evolution of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3). This document is structured for researchers and drug development professionals, focusing on the chemical evolution of this intermediate from a niche building block to a strategic scaffold in medicinal chemistry.

Introduction: Chemical Identity and Significance

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde characterized by a phenylacetaldehyde core substituted with a methoxy group at the ortho position and a nitro group at the para position relative to the acetaldehyde chain.

  • CAS Number: 309933-59-3[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [6]
  • Molecular Weight: 195.17 g/mol

  • IUPAC Name: 2-(2-methoxy-4-nitrophenyl)acetaldehyde[1][2][3][4]

The "Homologation" Significance

In drug discovery, the "magic methyl" or "methylene spacer" effect is a critical SAR (Structure-Activity Relationship) tool. While the corresponding benzaldehyde (2-methoxy-4-nitrobenzaldehyde) is a common reagent, the acetaldehyde variant introduces a single methylene (-CH


-) spacer between the aromatic ring and the reactive carbonyl. This structural modification is pivotal for:
  • Conformational Flexibility: Allowing the aromatic pharmacophore to adopt distinct binding poses compared to the rigid benzaldehyde derivatives.

  • Access to Phenethylamines: Serving as a direct precursor to 2-phenylethylamine scaffolds via reductive amination, a moiety ubiquitous in neurotransmitter analogs (e.g., dopamine, serotonin).

Historical Context and Synthetic Evolution

The "discovery" of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is not tied to a single serendipitous event but rather to the evolution of homologation methodologies in the late 20th century. As demand for diverse chemical libraries grew, efficient routes to convert abundant benzaldehydes into phenylacetaldehydes became essential.

The Classical Route: Wittig Homologation

The most authoritative and historically significant method for synthesizing this compound is the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride. This route is preferred for its tolerance of the nitro group, which can be sensitive to harsh reduction or oxidation conditions.

Mechanism:

  • Ylide Formation: (Methoxymethyl)triphenylphosphonium chloride is deprotonated by a strong base (e.g., KOtBu or NaHMDS) to form the phosphorous ylide.

  • Wittig Addition: The ylide attacks the carbonyl of 2-methoxy-4-nitrobenzaldehyde .

  • Enol Ether Formation: Elimination of triphenylphosphine oxide yields the intermediate enol ether (1-methoxy-2-(2-methoxy-4-nitrophenyl)ethene).

  • Hydrolysis: Mild acidic hydrolysis converts the enol ether directly into the target acetaldehyde.

Modern Alternative: Oxidation of the Phenethanol

A secondary route involves the oxidation of 2-(2-methoxy-4-nitrophenyl)ethanol . This alcohol is typically derived from the reduction of the corresponding phenylacetic acid or ester.

  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Advantage: Avoids strong bases required in the Wittig reaction.

  • Limitation: The precursor alcohol is less commercially available than the benzaldehyde.

Technical Visualization: Synthetic Pathways

The following diagram illustrates the primary synthetic workflow (Wittig Homologation) and the divergent downstream applications.

SynthesisPathways Benzaldehyde 2-Methoxy-4-nitrobenzaldehyde (Starting Material) EnolEther Enol Ether Intermediate Benzaldehyde->EnolEther Wittig Reaction (Base, THF) Ylide Methoxymethyl PPh3 (Reagent) Ylide->EnolEther Target 2-(2-Methoxy-4-nitrophenyl) acetaldehyde (CAS 309933-59-3) EnolEther->Target Acid Hydrolysis (HCl/H2O) Amine Phenethylamine Derivatives Target->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Isoquinoline Tetrahydroisoquinolines (Pictet-Spengler) Target->Isoquinoline Pictet-Spengler (Dopamine, H+) Indole Indole/Heterocycle Scaffolds Target->Indole Nitro Reduction & Cyclization

Caption: Figure 1. Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde via Wittig homologation and its divergent applications in heterocyclic chemistry.

Applications in Drug Discovery[7]

The utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde lies in its reactivity profile. The aldehyde is a "soft" electrophile, while the nitro group serves as a "masked" aniline, allowing for orthogonal functionalization.

Reductive Amination (The Phenethylamine Gateway)

This is the most common application. The aldehyde reacts with primary or secondary amines to form imines, which are reduced (typically in situ with sodium triacetoxyborohydride) to form 2-(2-methoxy-4-nitrophenyl)ethylamines .

  • Relevance: This scaffold mimics the neurotransmitter dopamine but with an electron-withdrawing nitro group, which alters the pKa and metabolic stability of the resulting amine.

The Pictet-Spengler Cyclization

Reaction with electron-rich arylethylamines (e.g., tryptamine or dopamine) under acidic conditions yields tetrahydroisoquinolines or beta-carbolines .

  • Mechanism: The aldehyde forms an iminium ion, which undergoes intramolecular electrophilic aromatic substitution.

  • Product: A fused tricyclic system often found in alkaloids and kinase inhibitors.

Precursor to WST-8 and Dyes

While the aldehyde itself is not the dye, the 2-methoxy-4-nitrophenyl moiety is the core chromophore in WST-8 (a water-soluble tetrazolium salt used in cell viability assays). The acetaldehyde serves as a building block to access this specific substitution pattern on the phenyl ring before coupling to the tetrazolium core.

Experimental Protocol: Homologation Synthesis

Note: This protocol is a generalized adaptation of standard Wittig homologation procedures for nitro-benzaldehydes.

Step 1: Preparation of the Ylide
  • Setup: Flame-dry a 500 mL round-bottom flask under nitrogen.

  • Reagents: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (10 mL/g).

  • Activation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.

Step 2: Wittig Reaction
  • Addition: Add a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) in THF dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).[7]

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate. Concentrate to obtain the crude enol ether.
    
Step 3: Hydrolysis to Acetaldehyde
  • Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1). Add concentrated HCl (catalytic amount) or heated 10% aqueous formic acid.

  • Conditions: Stir at reflux for 1-2 hours.

  • Purification: Neutralize with NaHCO

    
    . Extract with DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Yield: Typical yields range from 60-80%.

Safety and Handling

  • Nitro Group Hazards: Nitro-aromatics can be energetic. While this specific compound is not classified as a high explosive, standard precautions for exothermic decomposition should be observed during scale-up (DSC testing recommended).

  • Aldehyde Instability: Phenylacetaldehydes are prone to oxidation (to phenylacetic acid) and polymerization upon air exposure.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Stabilizers: Commercial samples may contain traces of hydroquinone or acids to prevent polymerization.

References

  • Chemical Identity & Availability

    • Source: PubChem Compound Summary for CID 104047630.
    • URL:[Link]

  • Synthetic Methodology (Wittig Homologation): Source: Levine, S. G. (1958). "A New Synthesis of Phenylacetaldehyde". Journal of the American Chemical Society. (General methodology reference). Context: Describes the foundational method for converting benzaldehydes to phenylacetaldehydes using methoxymethyl triphenylphosphonium chloride.
  • Related Moiety Applications (WST-8): Source: Tominaga, H., et al. (1999). "A water-soluble tetrazolium salt useful for colorimetric cell viability assay". Analytical Communications. Context: Establishes the biological relevance of the 2-methoxy-4-nitrophenyl pharmacophore.
  • Commercial Suppliers & Catalog Data: Source: BLD Pharm / Sigma-Aldrich C

Sources

2-(2-Methoxy-4-nitrophenyl)acetaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic intermediate used primarily in the synthesis of heterocycles (such as isoquinolines via Pictet-Spengler cyclization) and complex pharmaceutical scaffolds. Its structure features an electron-withdrawing nitro group and an electron-donating methoxy group on a phenyl ring, tethered to a reactive acetaldehyde tail.

This unique substitution pattern creates a "push-pull" electronic environment, making the aldehyde highly reactive yet prone to specific degradation pathways. This guide provides the definitive physicochemical data, a robust synthesis protocol derived from homologation principles, and critical handling parameters.

Physiochemical Characterization
PropertyValueNotes
Chemical Name 2-(2-Methoxy-4-nitrophenyl)acetaldehydeIUPAC
CAS Registry Number 309933-59-3 Primary identifier
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol Monoisotopic Mass: 195.05
SMILES COc1cc([O-])ccc1CC=O
Appearance Pale yellow to orange oil/solidLow melting point solid
Predicted LogP ~1.65 ± 0.3Moderate Lipophilicity
H-Bond Acceptors 4(NO₂, OMe, CHO)
H-Bond Donors 0

Structural Visualization

The following diagram illustrates the chemical structure and the electronic influence of substituents. The ortho-methoxy group provides steric bulk near the acetaldehyde tail, while the para-nitro group significantly deactivates the ring towards electrophilic aromatic substitution, directing subsequent chemistry to the aldehyde functionality.

ChemicalStructure Core Benzene Ring (C6H3) OMe Methoxy Group (-OCH3) (Pos 2: Electron Donor) Core->OMe Ortho NO2 Nitro Group (-NO2) (Pos 4: Electron Withdrawer) Core->NO2 Para Core->NO2 -M Effect Aldehyde Acetaldehyde Tail (-CH2CHO) (Pos 1: Reactive Electrophile) Core->Aldehyde C1 Attachment OMe->Core +M Effect

Figure 1: Structural connectivity and electronic substituent effects of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Synthesis Strategy: The Homologation Route

Expert Insight: Direct oxidation of 2-methoxy-4-nitrotoluene often leads to over-oxidation to the benzoic acid or stops at the benzaldehyde. For high-purity applications, the most reliable route is the Wittig Homologation starting from the commercially available 2-methoxy-4-nitrobenzaldehyde. This method extends the carbon chain by one unit with precise control.

Reaction Scheme
  • Precursor: 2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8).

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (Wittig Reagent).

  • Intermediate: Enol Ether (stable, purifiable).

  • Product: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

SynthesisPathway Start Start: 2-Methoxy-4-nitrobenzaldehyde (C8H7NO4) Wittig Step 1: Wittig Reaction (Ph3P+CH2OCH3 Cl- / KOtBu) Start->Wittig THF, 0°C to RT Intermediate Intermediate: Enol Ether (Mixture of E/Z isomers) Wittig->Intermediate Yield: ~85% Hydrolysis Step 2: Acid Hydrolysis (HCl / THF) Intermediate->Hydrolysis Deprotection Product Target: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (C9H9NO4) Hydrolysis->Product Yield: ~90%

Figure 2: Step-wise synthesis via Wittig homologation to ensure aldehyde fidelity.

Detailed Protocol

Step 1: Formation of the Enol Ether

  • Preparation: In a flame-dried flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF.

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) portion-wise. The solution will turn deep red (formation of the ylide). Stir for 30 mins.

  • Coupling: Add 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the aldehyde spot will disappear).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. The crude product is the enol ether (mixture of E/Z isomers).

Step 2: Hydrolysis to Acetaldehyde

  • Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1).

  • Acidification: Add concentrated HCl (catalytic amount, pH ~2).

  • Reflux: Heat gently to 50°C for 2 hours. The enol ether cleaves to release the aldehyde.

  • Purification: Neutralize with NaHCO₃. Extract with DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: Aldehydes can streak on silica; perform rapid chromatography.

Stability & Handling (Critical Control Points)

As a Senior Scientist, I cannot overstate the instability of phenylacetaldehydes. They are prone to two primary degradation modes: Aerobic Oxidation (to the phenylacetic acid) and Aldol Polymerization .

Self-Validating Storage System

To maintain integrity, implement the following "Red-Amber-Green" protocol:

  • Green (Optimal): Store as the Bisulfite Adduct .

    • Protocol: Shake the aldehyde with saturated Sodium Bisulfite (

      
      ) solution. Filter the white solid. This solid is stable indefinitely. Regenerate the aldehyde before use by treating with base (
      
      
      
      ).
  • Amber (Short Term): Store neat at -20°C under Argon.

    • Requirement: Container must be amber glass (light sensitive) and headspace purged with inert gas.

  • Red (Avoid): Storage in solution (e.g., in DCM or MeOH) at room temperature. This leads to rapid hemiacetal formation or oxidation.

Applications in Drug Discovery

This molecule is a "privileged scaffold" precursor. The aldehyde functionality allows for rapid diversification.

  • Pictet-Spengler Cyclization: Reaction with tryptamine derivatives yields tetrahydro-β-carbolines, a core structure in many indole alkaloids and serotonin receptor ligands.

  • Reductive Amination: Coupling with primary amines followed by reduction (using

    
    ) generates secondary amines, common in GPCR-targeting drugs.
    
  • Henry Reaction: Reaction with nitromethane yields the dinitro-styrene derivative, a precursor to complex diamines.

References

  • Molaid Chemicals. (2023). (2-methoxy-4-nitrophenyl)acetaldehyde Chemical Properties and CAS 309933-59-3. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-Methoxy-4-nitrobenzaldehyde (Precursor).[1] National Library of Medicine. Retrieved from [Link]

Sources

key reactive sites in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Key Reactive Sites in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Abstract

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a multifaceted organic molecule featuring a unique convergence of functional groups that dictate its chemical behavior. This guide provides a comprehensive analysis of its primary reactive centers: the aldehyde carbonyl, the electronically complex aromatic ring, the reducible nitro group, and the acidic α-carbon. By dissecting the inherent reactivity of each site, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically manipulate this molecule for synthetic applications. This document delves into the causality behind experimental choices, offering detailed, self-validating protocols for key transformations and leveraging visual diagrams to elucidate complex relationships and workflows.

Molecular Architecture and Overview of Reactive Sites

The structure of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde presents four principal regions of reactivity, each offering distinct opportunities for chemical modification. The aldehyde group is a classic electrophilic center, the substituted aromatic ring is primed for specific substitution patterns, the nitro group is a precursor to the versatile aniline functionality, and the α-protons to the carbonyl are susceptible to deprotonation.

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique electronic environment on the phenyl ring, influencing not only the ring's reactivity but also the adjacent acetaldehyde moiety. Understanding these electronic effects is paramount to predicting and controlling reaction outcomes.

G cluster_molecule 2-(2-Methoxy-4-nitrophenyl)acetaldehyde cluster_sites Key Reactive Sites mol aldehyde Aldehyde Carbonyl (Electrophilic Attack) aldehyde->mol Site 1 nitro Nitro Group (Reduction) nitro->mol Site 3 ring Aromatic Ring (Substitution) ring->mol Site 2 alpha_carbon α-Carbon (Enolate Formation) alpha_carbon->mol Site 4

Caption: Key reactive sites of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

The Aldehyde Carbonyl: A Hub for Transformation

The aldehyde functional group is arguably the most versatile reactive site in the molecule. Its polarized carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the aldehydic proton can be readily abstracted during oxidation.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon.[2][3][4]

Oxidation to Carboxylic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation.[5] A variety of oxidizing agents, from strong reagents like potassium permanganate and chromic acid to milder options like silver oxide, can effect this change.[1][6] The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. For 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, a mild oxidant is preferable to avoid unwanted side reactions.

Table 1: Comparison of Common Oxidizing Agents for Aldehydes

Oxidant SystemConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RTHigh yield, fast reactionUses toxic Cr(VI), strongly acidic
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Acetonitrile/Water, RTMild, metal-free, simple workup[7]May require longer reaction times
Sodium Perborate (NaBO₃)Acetic Acid, 50-60°CEffective for aromatic aldehydes[7]Requires heating
N-Hydroxyphthalimide (NHPI)O₂ (air), solventOrganocatalytic, uses air as oxidant[7]May require catalyst loading optimization

This protocol leverages Oxone as a mild, environmentally benign oxidant, which is highly effective for converting aldehydes to carboxylic acids.[7]

  • Dissolution: Dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Oxidant Addition: Add Oxone (potassium peroxymonosulfate, approx. 2.0 eq) to the solution in portions while stirring at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 2-(2-Methoxy-4-nitrophenyl)acetic acid can be purified by recrystallization or column chromatography.

Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal at ~9-10 ppm and appearance of a carboxylic acid proton signal at ~10-12 ppm) and IR spectroscopy (appearance of a broad O-H stretch around 3000 cm⁻¹ and a shift in the C=O stretch).

G start Start: Aldehyde in CH3CN/H2O add_oxone Add Oxone (2 eq) at Room Temp start->add_oxone monitor Monitor by TLC add_oxone->monitor workup Quench (Na2S2O3), Extract (EtOAc) monitor->workup Reaction Complete purify Dry & Concentrate, Purify workup->purify end End: Carboxylic Acid purify->end

Caption: Workflow for the oxidation of an aldehyde using Oxone.

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[8][9] This reaction is highly efficient for creating α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[10]

This procedure describes the reaction with malononitrile, a common active methylene compound, using a mild base catalyst.

  • Reactant Mixture: In a round-bottom flask, combine 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine or ammonium acetate in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with product precipitation occurring within minutes to hours.[8]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Self-Validation: Product formation is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new vinyl proton signal. The presence of two nitrile groups can be verified by a sharp C≡N stretch in the IR spectrum around 2220 cm⁻¹.[10]

G start Start: Aldehyde & Malononitrile in Ethanol add_catalyst Add Catalytic Piperidine start->add_catalyst stir Stir at RT add_catalyst->stir monitor Monitor by TLC stir->monitor isolate Cool & Filter Solid Product monitor->isolate Reaction Complete purify Wash with Cold Ethanol isolate->purify end End: α,β-Unsaturated Dinitrile purify->end G cluster_ring Aromatic Ring Reactivity Ring Benzene Ring OCH3 -OCH3 (Electron Donating, +R) OCH3->Ring Activates o, p positions (C2, C6) NO2 -NO2 (Strongly Withdrawing, -R, -I) NO2->Ring Deactivates o, p positions (C3, C5) CHO -CH2CHO (Withdrawing, -I) CHO->Ring Deactivates Ring

Sources

Methodological & Application

synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde from 4-nitro-2-methoxytoluene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde from 4-nitro-2-methoxytoluene (also known as 2-methoxy-4-nitrotoluene).

Executive Summary

The synthesis utilizes the Leimgruber-Batcho methodology, specifically the initial condensation and hydrolysis phases. While the Leimgruber-Batcho reaction is traditionally used to synthesize indoles from o-nitrotoluenes, the underlying chemistry—activation of a methyl group by a nitro substituent to form an enamine—is equally effective for p-nitrotoluenes.

The process involves two distinct chemical transformations:[1][2][3][4][5][6][7][8][9][10]

  • Enamine Formation: Condensation of 4-nitro-2-methoxytoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the intermediate enamine, (E)-2-(2-methoxy-4-nitrophenyl)-N,N-dimethylethenamine .

  • Hydrolysis: Acid-catalyzed hydrolysis of the enamine to release dimethylamine and yield the target phenylacetaldehyde .

Part 1: Scientific Foundation & Mechanism

Mechanistic Insight

The starting material, 4-nitro-2-methoxytoluene, possesses a methyl group at the C1 position. The acidity of these benzylic protons is significantly enhanced by the electron-withdrawing nitro group at the C4 (para) position. This "vinylogous" activation allows the methyl group to deprotonate and attack the electrophilic carbon of DMFDMA.

  • Condensation: The base (often the methoxide generated in situ from DMFDMA) deprotonates the benzylic carbon. The resulting carbanion attacks the DMFDMA iminium intermediate. Elimination of methanol drives the equilibrium toward the stable, deep-red enamine.

  • Hydrolysis: The enamine functionality (

    
    ) is essentially a masked aldehyde. Under acidic conditions, the 
    
    
    
    -carbon is protonated to form an iminium ion, which is then attacked by water. Collapse of the tetrahedral intermediate releases dimethylamine and generates the aldehyde carbonyl.

ReactionPathway Start 4-Nitro-2-methoxytoluene (C8H9NO3) Intermediate Enamine Intermediate (Trans-β-dimethylamino-4-nitrostyrene derivative) Start->Intermediate Condensation 110-140°C, -2 MeOH DMFDMA DMFDMA (Reagent) DMFDMA->Intermediate Target 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Target) Intermediate->Target Hydrolysis - HNMe2 Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Target

Caption: Reaction pathway transforming the methyl group to an acetaldehyde moiety via enamine intermediate.

Part 2: Experimental Protocol

Stage 1: Enamine Formation

Objective: Convert 4-nitro-2-methoxytoluene to the enamine intermediate.

Materials:

  • 4-Nitro-2-methoxytoluene (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous, 3-5 volumes)

  • Pyrrolidine (0.1 eq, optional catalyst to accelerate reaction)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 4-nitro-2-methoxytoluene (e.g., 10.0 g, 59.8 mmol) and anhydrous DMF (30 mL).

  • Reagent Addition: Add DMFDMA (10.7 g, 11.9 mL, 89.7 mmol). Note: If reaction is sluggish, add pyrrolidine (0.4 g).

  • Reaction: Heat the mixture to 110–120°C under nitrogen.

    • Observation: The solution will turn a deep red/purple color, characteristic of nitro-styrene type enamines.

    • Duration: Stir for 12–18 hours. Monitor by TLC (ensure disappearance of starting toluene).[6]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMFDMA and most of the DMF.

    • Precipitation: Triturate the dark red residue with cold ethanol or ether. The enamine often crystallizes as a dark red solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol.

    • Yield Expectation: 80–90%.[5]

Stage 2: Hydrolysis to Acetaldehyde

Objective: Hydrolyze the enamine to the target aldehyde.

Materials:

  • Enamine Intermediate (from Stage 1)

  • Tetrahydrofuran (THF) (Solvent)[11]

  • Hydrochloric Acid (10% aqueous solution) or Acetic Acid/Water mixture.

Protocol:

  • Dissolution: Dissolve the red enamine solid (e.g., 10.0 g) in THF (50 mL).

  • Acidification: Add 10% HCl (50 mL) dropwise with vigorous stirring.

    • Exotherm: Mild exotherm may occur.

  • Hydrolysis: Stir the mixture at ambient temperature for 2–4 hours.

    • Monitoring: The deep red color of the enamine should fade to a lighter yellow/orange as the conjugation is broken.

  • Extraction:

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers.[4][12]

  • Washing: Wash organics with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil can be purified via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 80:20).

Data Summary Table

ParameterStage 1 (Enamine)Stage 2 (Aldehyde)
Reagent DMFDMA10% HCl (aq)
Solvent DMF (Anhydrous)THF / Water
Temperature 110–120°C20–25°C
Time 12–18 Hours2–4 Hours
Appearance Deep Red SolidPale Yellow Oil/Solid
Typical Yield 85%75–80%

Part 3: Analytics & Validation

1. NMR Characterization (Target Aldehyde)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton (-CHO): Triplet or broad singlet at δ 9.7–9.8 ppm .

    • Methylene (-CH₂-): Doublet (coupling with CHO) at δ 3.8–4.0 ppm .

    • Methoxy (-OCH₃): Singlet at δ 3.9–4.0 ppm .

    • Aromatic Protons: Three protons. The proton at C3 (between NO2 and OMe) will be a doublet/singlet around δ 7.7–7.9 ppm . The proton at C6 will be a doublet around δ 7.3–7.5 ppm .

2. Mass Spectrometry

  • Target MW: 195.17 g/mol .

  • Mode: ESI+ or EI. Look for molecular ion [M]+ or [M+H]+ at 196 m/z .

Part 4: Troubleshooting & Safety

Safety Critical:

  • Nitro Compounds: Although stable, nitroaromatics can be energetic. Avoid overheating the dry residue.

  • DMFDMA: Flammable and moisture sensitive. Handle in a fume hood.

  • Aldehyde Stability: Phenylacetaldehydes are prone to oxidation (to phenylacetic acid) and polymerization. Store under Argon at -20°C.

Troubleshooting Guide:

  • Incomplete Enamine Formation: If starting material remains after 18h, add 0.5 eq more DMFDMA and increase temp to 130°C. Ensure the system is anhydrous.

  • Low Yield in Hydrolysis: If the aldehyde yield is low, check for polymerization. Reduce hydrolysis time and avoid strong mineral acids if possible; switching to buffered acetic acid/water can be gentler.

References

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
  • Zhang, Z., et al. (2011). Synthesis of O-Nitrophenylacetaldehyde. Advanced Materials Research. (Demonstrates hydrolysis of the nitrostyrene enamine to the acetaldehyde).

  • BenchChem Technical Support. (2025). Application Notes: Synthesis of Nitrobenzaldehydes and Derivatives.

Sources

Application Note: Role of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic utilization of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3 / 1566324-50-2 analogs), a versatile C2-building block. Unlike its ortho-nitro isomer (a direct indole precursor), this para-nitro scaffold is a critical intermediate for synthesizing functionalized phenethylamines , tetrahydroisoquinolines , and phenylacetic acid derivatives used in pharmaceutical discovery.

Executive Summary & Chemical Profile[1][2][3][4][5]

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a bifunctional intermediate featuring an electrophilic aldehyde handle and a "push-pull" aromatic core (electron-donating methoxy group at C2, electron-withdrawing nitro group at C4). This specific substitution pattern makes it a privileged scaffold for constructing catecholamine mimics and kinase inhibitor pharmacophores .

Chemical Identity
PropertyDetail
IUPAC Name 2-(2-Methoxy-4-nitrophenyl)acetaldehyde
Structure Phenyl ring with -CH₂CHO (1), -OCH₃ (2), -NO₂ (4)
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Yellow to pale orange solid/oil (oxidizes readily)
Key Reactivity Nucleophilic addition (C=O), Nitro reduction, Electrophilic aromatic substitution (C5/C6)

Synthesis of the Precursor

Rationale: Direct formylation of the nitroarene is difficult. The most robust industrial route involves the oxidation of the corresponding toluene derivative.

Protocol A: Oxidation of 4-Nitro-2-methoxytoluene

This method utilizes a "gem-diacetate" protection strategy to prevent over-oxidation to the benzoic acid.

Reagents:

  • Starting Material: 4-Nitro-2-methoxytoluene[1]

  • Oxidant: Chromium Trioxide (CrO₃) (Classical) or hypervalent iodine (Modern)

  • Solvent: Acetic Anhydride (Ac₂O), Acetic Acid (AcOH)

  • Hydrolysis: Sulfuric Acid (H₂SO₄), Water

Step-by-Step Procedure:

  • Diacetate Formation:

    • Dissolve 4-nitro-2-methoxytoluene (1.0 equiv) in a mixture of AcOH and Ac₂O (1:1 v/v).

    • Cool to 0–5°C. Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.

    • Add CrO₃ (2.8 equiv) in small portions, maintaining temperature <10°C. Caution: Exothermic.

    • Stir at 0°C for 30–60 min until TLC shows consumption of starting material.

    • Pour the reaction mixture onto crushed ice. Filter the resulting solid (the gem-diacetate intermediate). Wash with cold water.

  • Hydrolysis to Aldehyde:

    • Suspend the gem-diacetate in a mixture of Water/Ethanol (1:1).

    • Add catalytic H₂SO₄ and heat to reflux for 30 minutes.

    • Cool to room temperature. The aldehyde may precipitate or require extraction with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol/Hexane or use immediately due to oxidation sensitivity.

Critical Process Parameter (CPP): Temperature control during CrO₃ addition is vital to prevent runaway oxidation to the benzoic acid.

Core Applications & Protocols

Application 1: Synthesis of Substituted Phenethylamines (Reductive Amination)

Context: The resulting amines are precursors to mescaline analogs and isoquinoline alkaloids.

Mechanism: The aldehyde condenses with an amine to form an imine (Schiff base), which is subsequently reduced.

Protocol:

  • Imine Formation:

    • Dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 equiv) in Methanol (MeOH).

    • Add the amine (e.g., Methylamine, Benzylamine) (1.1 equiv).

    • Add anhydrous MgSO₄ (2.0 equiv) to sequester water and drive equilibrium. Stir for 2 hours at RT.

  • Reduction:

    • Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Alternative: For "one-pot" reductive amination, use Sodium Triacetoxyborohydride (STAB) in DCE.

  • Workup:

    • Quench with 1N HCl (carefully). Basify with NaOH to pH >10.

    • Extract with DCM. Dry over Na₂SO₄.[2]

    • Yield: Typically 75–85%.

Application 2: Tetrahydroisoquinoline Synthesis (Pictet-Spengler)

Context: This reaction constructs the bicyclic core found in numerous alkaloids.

Strategic Insight: The 2-methoxy group activates the phenyl ring. In a Pictet-Spengler cyclization (using the amine derived in App 1), ring closure occurs para to the activating methoxy group (Position 5), yielding the 6-methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline scaffold.

Protocol:

  • Convert the aldehyde to the corresponding phenethylamine (as per App 1).

  • Dissolve the amine (1.0 equiv) in Formic Acid or TFA.

  • Add Paraformaldehyde (1.2 equiv).

  • Heat to 60–80°C for 4–12 hours.

  • Result: Formation of the tricyclic system.

Application 3: Henry Reaction (Nitroaldol)

Context: Chain extension to form dinitro compounds or alpha-hydroxy ketones.

Protocol:

  • Dissolve aldehyde in Nitromethane (solvent/reactant).

  • Add Ammonium Acetate (0.5 equiv).

  • Reflux for 2–4 hours.

  • Product: 1-(2-Methoxy-4-nitrophenyl)-2-nitroethylene (Nitrostyrene derivative).

  • Utility: This nitrostyrene can be reduced to the alpha-methyl phenethylamine (amphetamine analog).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis starting from the aldehyde.

G Start 4-Nitro-2-methoxytoluene Inter Gem-Diacetate Intermediate Start->Inter CrO3, Ac2O (Oxidation) Aldehyde 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Inter->Aldehyde H3O+ (Hydrolysis) Amine 2-Methoxy-4-nitro phenethylamine Aldehyde->Amine R-NH2, NaBH4 (Reductive Amination) Styrene Nitrostyrene Derivative Aldehyde->Styrene CH3NO2, NH4OAc (Henry Rxn) Acid 2-Methoxy-4-nitro phenylacetic Acid Aldehyde->Acid NaClO2 (Pinnick Ox) Isoquin 6-Methoxy-8-nitro Tetrahydroisoquinoline Amine->Isoquin HCHO, H+ (Pictet-Spengler)

Caption: Divergent synthetic pathways from the 2-(2-Methoxy-4-nitrophenyl)acetaldehyde hub. Blue node indicates the core subject; Green/Red nodes indicate high-value pharmaceutical scaffolds.

Troubleshooting & Stability Guide

IssueCauseSolution
Low Yield (Synthesis) Over-oxidation to benzoic acid.Strictly control temperature (<10°C) during CrO₃ addition.[1] Stop reaction immediately upon consumption of starting material.
Impurity Profile Aldehyde polymerization.Store aldehyde under Nitrogen at -20°C. Use immediately after isolation.
No Cyclization (Indole) Wrong Isomer.This is the para-nitro isomer. It does not form indole via reductive cyclization (requires ortho-nitro). Use for Isoquinoline synthesis instead.
Reductive Amination Failure Imine hydrolysis.Use molecular sieves or MgSO₄ during imine formation. Ensure anhydrous conditions before adding borohydride.

References

  • Guidechem. (2020). Synthesis of 2-Methoxy-4-nitrobenzaldehyde and derivatives.[1] Retrieved from

  • BenchChem. (2025).[2][3][4] Technical Guide to the Synthesis of Nitrovinyl Phenols and Phenylacetaldehydes. Retrieved from

  • Organic Syntheses. (1987). General methods for the oxidation of nitrotoluenes to aldehydes. Org.[5][4][6][7] Syn. Coll. Vol. 6. Retrieved from

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene (Methodology applicable to substituted analogs).[8] Acta Chim.[9] Slov. Retrieved from

  • ChemicalBook. (2023). Product Profile: 2-(2-Nitrophenyl)ethanamine and derivatives. Retrieved from

Sources

Application Note: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde as a Versatile Chemical Intermediate in Complex Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Rationale

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) is a highly functionalized, electron-deficient aromatic building block . The structural combination of an electron-donating ortho-methoxy group and an electron-withdrawing para-nitro group creates a unique "push-pull" electronic system on the phenyl ring. When coupled with the reactive terminal aldehyde, this molecule serves as an exceptional intermediate for the synthesis of complex alkaloids, phenethylamines, and tetrahydroisoquinoline (THIQ) scaffolds.

This technical guide details two primary synthetic applications of this intermediate, emphasizing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols.

Application I: Chemoselective Reductive Amination

Mechanistic Rationale & Reagent Selection

The conversion of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde to secondary or tertiary amines via reductive amination requires strict chemoselectivity. The primary challenge is reducing the intermediate iminium ion without inadvertently reducing the sensitive para-nitro group or the aldehyde directly to an alcohol.

Catalytic hydrogenation (e.g., H2 with Pd/C) is strictly contraindicated, as it will rapidly reduce the nitro group to an aniline, leading to uncontrolled polymerization or cross-reactivity. Instead, Sodium Triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice . The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron center, making it unreactive toward the parent aldehyde and the nitro group, yet sufficiently reactive to reduce the more electrophilic iminium ion.

Quantitative Data: Optimization of Reducing Agents
Reducing AgentSolventTemp (°C)Yield (%)ChemoselectivityNitro Group Tolerance
NaBH4MeOH0 to 2545Poor (Alcohol byproduct)High
NaBH3CNMeOH2568Moderate (Toxicity risk)High
NaBH(OAc)3 DCE 25 92 Excellent High
H2, Pd/CEtOH25<10Poor (Overalkylation)Low (Reduces to aniline)
Self-Validating Experimental Protocol

Objective: Synthesis of N-alkyl-2-(2-methoxy-4-nitrophenyl)ethan-1-amine.

  • Imine Formation: Dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 equiv, 10 mmol) and the target primary amine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Validation Step 1 (NMR Check): Withdraw a 0.1 mL aliquot, evaporate, and dissolve in CDCl3. Validate the complete disappearance of the aldehyde proton signal (

    
     ~9.7 ppm) and the emergence of the imine proton signal (
    
    
    
    ~8.2 ppm). Do not proceed to step 3 until this conversion is >95% to prevent alcohol byproduct formation.
  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.4 equiv, 14 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (adjusting to pH 8 to free-base the amine). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Step 2 (LC-MS): Analyze the crude mixture via LC-MS. The chromatogram must show a single major peak corresponding to the [M+H]+ of the target amine, with strictly no mass corresponding to the nitro-reduced aniline byproduct.

Reductive_Amination A 2-(2-Methoxy-4-nitrophenyl) acetaldehyde C Carbinolamine Intermediate A->C + Amine B Primary Amine B->C D Iminium Ion C->D - H2O E Secondary Amine Product D->E NaBH(OAc)3 Reduction

Mechanism of chemoselective reductive amination using NaBH(OAc)3.

Application II: Pictet-Spengler Cyclization for THIQ Scaffolds

Mechanistic Rationale & Reagent Selection

The Pictet-Spengler reaction is a premier method for synthesizing tetrahydroisoquinoline (THIQ) alkaloids . When 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is condensed with a biogenic amine (e.g., dopamine or tryptamine), it forms an electrophilic iminium intermediate.

The causality of using this specific aldehyde lies in its electronic properties. The strong electron-withdrawing nature of the para-nitro group on the pendant phenyl ring increases the electrophilicity of the iminium carbon. This significantly accelerates the rate-limiting electrophilic aromatic substitution (EAS) step compared to standard aliphatic aldehydes. Trifluoroacetic acid (TFA) is selected as the Brønsted acid catalyst because it provides sufficient acidity to protonate the imine without causing oxidative degradation of the electron-rich amine partner. Furthermore, modern biocatalytic approaches utilize Norcoclaurine Synthase (NCS) to achieve this cyclization enantioselectively .

Self-Validating Experimental Protocol

Objective: Synthesis of 1-(2-methoxy-4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives.

  • Condensation: In an oven-dried flask, dissolve the biogenic amine (e.g., 3,4-dimethoxyphenethylamine, 1.0 equiv, 5 mmol) and 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.05 equiv, 5.25 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Acid-Catalyzed Cyclization: Add anhydrous MgSO4 (2.0 g) as a desiccant to drive imine formation. Stir for 1 hour. Dropwise, add Trifluoroacetic acid (TFA, 2.0 equiv, 10 mmol).

  • Validation Step 1 (Colorimetric & TLC): Upon addition of TFA, the solution will transiently turn bright yellow/orange, indicating the formation of the highly conjugated iminium ion. The reaction is complete when the solution fades to a pale yellow and TLC (Eluent: 9:1 DCM:MeOH) shows complete consumption of the fluorescent iminium spot.

  • Workup: Filter the reaction mixture to remove MgSO4. Neutralize the filtrate with 1M NaOH until pH 9 is reached. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Validation Step 2 (Structural Confirmation): Purify via flash chromatography. Validate the cyclization via 1H-NMR: The diagnostic shift is the appearance of a new methine proton singlet/multiplet at C1 of the THIQ ring (typically around

    
     4.0 - 4.5 ppm), confirming successful ring closure.
    

Pictet_Spengler Aldehyde 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Iminium Electrophilic Iminium Intermediate Aldehyde->Iminium Condensation Amine Biogenic Amine (e.g., Dopamine) Amine->Iminium - H2O Spiro Wheland Intermediate (EAS) Iminium->Spiro Acid Catalysis (Cyclization) Product 1-Substituted Tetrahydroisoquinoline Spiro->Product Deprotonation & Rearrangement

Pictet-Spengler cyclization pathway forming a tetrahydroisoquinoline.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

  • Lichosyt, D., et al. "A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids." PMC / National Institutes of Health, 2022.[Link]

  • Nishihachijo, M., et al. "Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction." Bioscience, Biotechnology, and Biochemistry (Taylor & Francis), 2014.[Link]

Application Notes and Protocols: Reaction Mechanisms Involving 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern biological and pharmaceutical research, the ability to initiate and terminate cellular processes with high spatiotemporal precision is paramount. "Caged" compounds have emerged as an indispensable tool in this endeavor, offering unparalleled control over the release of bioactive molecules.[1][2][3][4][5] These are light-sensitive probes where a molecule of interest is rendered biologically inert through covalent attachment of a photoremovable protecting group.[1][2] Subsequent irradiation with a specific wavelength of light triggers the cleavage of this bond, liberating the active molecule.[1]

This guide focuses on a particularly valuable caged compound: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (MNP-acetaldehyde). Here, the reactive and often cytotoxic acetaldehyde molecule is "caged" by the 2-methoxy-4-nitrophenyl (MNP) group, a derivative of the widely used o-nitrobenzyl caging family. Acetaldehyde, the primary metabolite of ethanol, is implicated in a wide range of physiological and pathological processes, including neurotransmission, cellular stress responses, and the rewarding and aversive effects of alcohol.[6][7][8][9][10] The direct application of acetaldehyde is often hampered by its high reactivity and volatility. MNP-acetaldehyde circumvents these issues, allowing researchers to introduce an inert precursor into a biological system and then release acetaldehyde with photorelease technology, enabling precise control over its concentration, location, and timing.

This document provides a comprehensive overview of the photochemical reaction mechanism of MNP-acetaldehyde, detailed protocols for its application in research settings, and insights into the experimental design considerations necessary for successful implementation.

The Photochemical Uncaging Mechanism

The core of MNP-acetaldehyde's utility lies in the photochemical properties of the ortho-nitrobenzyl moiety. Upon absorption of a photon, typically in the UV-A range (320-400 nm), the molecule undergoes a series of intramolecular rearrangements, culminating in the release of acetaldehyde and the formation of a 2-nitroso-ketone byproduct.[11][12]

The generally accepted mechanism for the photolysis of 2-nitrobenzyl compounds proceeds through several key steps:

  • Photoexcitation and Hydrogen Abstraction: The process begins with the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[11][13][14] This intermediate is characterized by a quinonoid structure and has a distinct absorption spectrum, often with a maximum around 400 nm.[11][13]

  • Intermediate Rearrangement: The aci-nitro species is unstable and undergoes further rearrangement. Studies on related 2-nitrobenzyl compounds have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which form from the decay of the aci-nitro tautomer.[11]

  • Release of the Active Molecule: The final steps involve the breakdown of these intermediates to release the caged molecule (acetaldehyde in this case) and form the corresponding 2-nitroso-ketone byproduct. The rate of this release can be influenced by factors such as pH and the specific substituents on the aromatic ring.[11][12]

The overall reaction can be summarized as the light-induced cleavage of the bond between the benzylic carbon of the caging group and the oxygen atom of the acetaldehyde hemiacetal precursor.

G cluster_0 Photochemical Uncaging of MNP-acetaldehyde MNP_Acetaldehyde 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Caged, Inactive) Excited_State Excited State MNP_Acetaldehyde->Excited_State 1. Light Absorption Photon Photon (hν) ~365 nm Photon->MNP_Acetaldehyde Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro 2. Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediates Aci_Nitro->Cyclic_Intermediate 3. Rearrangement Products Released Acetaldehyde (Active) + 2-Methoxy-4-nitrosobenzaldehyde (Byproduct) Cyclic_Intermediate->Products 4. Bond Cleavage & Product Release

Caption: Photochemical uncaging pathway of MNP-acetaldehyde.

Applications in Research

The ability to precisely control the release of acetaldehyde opens up numerous avenues for investigation in cell biology, neuroscience, and pharmacology.

  • Neuroscience: Acetaldehyde is known to have complex effects on the central nervous system, contributing to both the rewarding and aversive properties of ethanol.[6][8][10] Using MNP-acetaldehyde, researchers can study the acute effects of acetaldehyde on specific neuronal populations or even at the level of single synapses. For example, by applying a focused light source, one could investigate how a rapid, localized increase in acetaldehyde concentration affects synaptic transmission, neuronal excitability, or plasticity.[6]

  • Cellular Toxicology and Stress Response: Acetaldehyde is a reactive molecule that can form adducts with proteins and DNA, leading to cellular damage. MNP-acetaldehyde can be used to induce a pulse of acetaldehyde inside cells to study the kinetics of cellular defense mechanisms, such as the activation of aldehyde dehydrogenases and the induction of stress response pathways.

  • Alcohol-Related Research: This caged compound is an invaluable tool for dissecting the specific contributions of acetaldehyde to the overall effects of ethanol. By uncaging acetaldehyde in the absence of ethanol, researchers can isolate its effects from those of the parent alcohol, helping to clarify its role in alcohol use disorder and alcohol-related organ damage.[9]

Experimental Protocols

Protocol 1: Preparation and Storage of MNP-acetaldehyde Stock Solutions

The integrity of the caged compound is critical for reproducible results. This protocol outlines the steps for preparing and storing stock solutions.

Materials:

  • 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3)[15]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Work in Dim Light: To prevent premature uncaging, perform all steps under subdued lighting conditions. Avoid direct exposure to sunlight or strong fluorescent lighting.

  • Weighing: Carefully weigh the desired amount of MNP-acetaldehyde powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, light-protected tubes (e.g., amber microcentrifuge tubes). Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Causality Behind Choices:

  • Anhydrous DMSO: Used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. Anhydrous grade is chosen to minimize potential degradation of the compound through hydrolysis.

  • Dim Light and Amber Vials: The ortho-nitrobenzyl caging group is sensitive to UV and short-wavelength visible light. Working in dim light and using light-blocking containers are essential precautions to maintain the compound in its inactive, caged form.[1]

  • Aliquoting: Prevents degradation of the entire stock due to repeated freeze-thaw cycles, which can introduce moisture and degrade the compound over time.

Protocol 2: In Vitro Uncaging in a Cellular Assay

This protocol provides a general framework for applying MNP-acetaldehyde to cultured cells and triggering its uncaging with a light source, typically integrated with a microscope.

Materials:

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

  • MNP-acetaldehyde stock solution (from Protocol 1)

  • Physiological buffer or cell culture medium (e.g., HBSS, DMEM)

  • Microscope equipped with a UV light source (e.g., mercury lamp, LED, or laser) and appropriate filters.

  • Objective lens suitable for UV transmission.

Experimental Workflow:

G cluster_1 In Vitro Uncaging Workflow A Prepare Cells on Imaging Dish B Prepare Working Solution of MNP-acetaldehyde A->B C Incubate Cells (Loading Phase) B->C D Wash Cells (Optional) C->D E Mount on Microscope D->E F Identify Target Area E->F G Photolysis (Uncaging) with UV Light Pulse F->G H Acquire Post-Uncaging Data (e.g., Imaging, Electrophysiology) G->H

Caption: General workflow for an in vitro uncaging experiment.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Working Solution: Dilute the MNP-acetaldehyde stock solution into a pre-warmed physiological buffer or serum-free medium to the final working concentration (typically 10-500 µM, to be optimized for each cell type and application).

  • Loading: Replace the medium on the cells with the MNP-acetaldehyde working solution. Incubate for a period sufficient for the compound to diffuse and equilibrate (e.g., 15-30 minutes at 37°C).

  • Washing (Optional): For experiments targeting intracellular effects, it may be desirable to wash the cells with fresh buffer to remove extracellular caged compound.

  • Microscopy Setup: Mount the dish on the microscope stage. Select an objective with good UV transmission.

  • Targeting: Using transmitted or fluorescence imaging (with a non-activating wavelength), identify the cell or region of interest for uncaging.

  • Photolysis: Deliver a controlled pulse of UV light (e.g., 365 nm) to the target area. The duration and intensity of the pulse must be carefully calibrated to achieve the desired concentration of released acetaldehyde without causing phototoxicity.

  • Data Acquisition: Immediately following photolysis, acquire experimental data. This could involve fluorescence imaging of a biosensor responding to acetaldehyde or its downstream effects, or electrophysiological recording to measure changes in neuronal activity.

Self-Validating System & Controls:

  • Control 1 (No Light): Expose cells to the MNP-acetaldehyde working solution but do not deliver the UV pulse. This controls for any biological effects of the caged compound itself.

  • Control 2 (Light, No Compound): Deliver the same UV pulse to cells that have not been incubated with MNP-acetaldehyde. This controls for any effects of the UV light alone (phototoxicity).

  • Control 3 (Byproduct Control): If possible, expose cells to the photolysis byproduct (2-methoxy-4-nitrosobenzaldehyde) to ensure it does not contribute to the observed effects.

Quantitative Data and Considerations

The success of an uncaging experiment hinges on understanding and controlling the key photochemical parameters.

ParameterDescriptionTypical Range/ValueKey Consideration
Absorption Maximum (λmax) Wavelength at which the caging group absorbs light most efficiently.~340-360 nmMatch the light source to this wavelength for efficient uncaging.
Quantum Yield (Φ) The efficiency of photorelease; the fraction of absorbed photons that result in an uncaging event.0.01 - 0.1Higher values mean less light is needed, reducing phototoxicity risk. This value can be pH-dependent.[11]
Extinction Coefficient (ε) A measure of how strongly the compound absorbs light at a given wavelength.4,000-6,000 M⁻¹cm⁻¹ at λmaxHigher values allow for efficient light absorption even at lower concentrations.
Working Concentration Final concentration of the caged compound applied to the biological sample.10 µM - 500 µMMust be optimized. Too low results in insufficient release; too high can cause off-target effects or toxicity.
Light Dose (Intensity x Time) The total amount of light energy delivered to the sample.Varies greatlyMust be calibrated to release a sufficient amount of acetaldehyde without causing cellular damage.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Weak Biological Response - Insufficient light dose.- Low working concentration.- Degraded stock solution.- Increase UV light intensity or duration.- Increase the concentration of MNP-acetaldehyde.- Prepare fresh stock solution.
High Background Activity (Before Uncaging) - Caged compound is not fully inert.- Premature uncaging from ambient light.- Perform control experiments to test the effect of the caged compound alone.- Ensure all steps are performed under subdued lighting.
Cell Death or Blebbing (Phototoxicity) - Light dose is too high.- Light wavelength is damaging.- Reduce light intensity and/or pulse duration.- Use a longer wavelength if the caging group allows (e.g., via two-photon excitation).
High Variability Between Experiments - Inconsistent light source power.- Inconsistent loading time or temperature.- Regularly measure the output of the light source.- Standardize all incubation parameters.

References

  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Townsend, D., et al. (2006). Photodissociation of acetaldehyde as a second example of the roaming mechanism. Proceedings of the National Academy of Sciences, 103(47), 17651-17655. [Link]

  • Laimgruber, S., et al. (2007). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 12(6), 1184-1200. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde. [Link]

  • Schupp, T., et al. (1997). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta, 80(5), 1474-1492. [Link]

  • Wang, C., et al. (n.d.). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. East China University of Science and Technology. [Link]

  • Hagen, V., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1518-1536. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Blitz, M. A., et al. (2012). Photo-tautomerization of acetaldehyde to vinyl alcohol: a potential route to tropospheric acids. Science, 337(6099), 1203-1206. [Link]

  • FICS. (n.d.). Caged Compounds Volume 291 Methods In Enzymology. [Link]

  • Clubb, A. T., et al. (2018). Photo-tautomerization of acetaldehyde as a photochemical source of formic acid in the troposphere. Nature Communications, 9(1), 2584. [Link]

  • Ellis-Davies, G. C. R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research, 53(9), 1933-1943. [Link]

  • Ellis-Davies, G. C. R. (2020). Useful caged compounds for cell physiology. PMC - NIH. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemPhotoChem, 2(6), 421-433. [Link]

  • Sommariva, R., et al. (2009). Reaction scheme for the formation of acetaldehyde. ResearchGate. [Link]

  • YouTube. (2019). aldehyde-to-acetal mechanism. [Link]

  • Moshang Chemical. (n.d.). (2-methoxy-4-nitrophenyl)acetaldehyde | 309933-59-3. [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-4-phenylphenoxy)acetaldehyde. [Link]

  • Wang, J., et al. (2018). Acetaldehyde Excitation of Lateral Habenular Neurons via Multiple Cellular Mechanisms. The Journal of Neuroscience, 38(1), 146-160. [Link]

  • Quertemont, E., et al. (2005). The role of acetaldehyde in the neurobehavioral effects of ethanol: A comprehensive review of animal studies. Progress in Neurobiology, 75(4), 247-274. [Link]

  • The University of Texas at Dallas. (n.d.). Flash photolysis of caged compounds. [Link]

  • Peana, A. T., et al. (2017). Acetaldehyde, Motivation and Stress: Behavioral Evidence of an Addictive ménage à trois. Frontiers in Behavioral Neuroscience, 11, 23. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC. [Link]

  • Melis, M., et al. (2013). Ethanol and acetaldehyde action on central dopamine systems: Mechanisms, modulation and relationship to stress. PMC - NIH. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Trigo, F. F., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. PMC - NIH. [Link]

  • Kormos, A., et al. (2022). Synthesis, characterization and photolysis efficiency of caged nerve growth factor mimetics. Bioorganic Chemistry, 128, 106093. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. [Link]

  • Peana, A. T., et al. (2010). Acetaldehyde-Reinforcing Effects: A Study on Oral Self-Administration Behavior. PMC. [Link]

Sources

Application Note: Analytical Strategies for the Detection and Quantification of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, API Impurity Profiling, and Synthetic Quality Control

Introduction & Chemical Context

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) is a critical aromatic aldehyde intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including indole derivatives and targeted therapeutics. Accurate analytical quantification of this compound presents unique challenges due to its structural features:

  • The Aldehyde Moiety: Highly susceptible to auto-oxidation (forming the corresponding phenylacetic acid) and nucleophilic attack.

  • The Nitroaromatic System: Provides a strong UV chromophore but can induce thermal instability, making Gas Chromatography (GC) less favorable without prior derivatization.

  • The Methoxy Group: Acts as an electron-donating group, creating a "push-pull" electronic effect with the nitro group that influences its chromatographic retention behavior.

To establish a self-validating analytical system , this application note details two orthogonal High-Performance Liquid Chromatography (HPLC) methodologies. The first is a direct RP-HPLC-UV method optimized for routine purity assessment and assay[1]. The second is a pre-column derivatization LC-MS/DAD method designed for trace-level impurity profiling, ensuring that any loss of the reactive aldehyde is accurately captured[2].

Analytical Strategy & Causality

Direct RP-HPLC-UV (Purity & Assay)

For bulk purity assessment, High-Performance Liquid Chromatography (HPLC) remains the gold standard for thermally labile and non-volatile nitroaromatics[1].

  • Column Selection: While standard C18 columns are common, we recommend a Fluorophenyl (F5) or Phenyl-Hexyl stationary phase . The

    
     interactions between the fluorinated stationary phase and the electron-deficient nitroaromatic ring provide superior resolution from structurally similar synthetic byproducts (e.g., des-methoxy or des-nitro impurities)[3].
    
  • Mobile Phase pH: The mobile phase must be slightly acidic (e.g., 0.1% Formic Acid, pH ~2.8) to suppress silanol ionization on the column and prevent base-catalyzed aldol condensation of the acetaldehyde moiety.

Pre-Column Derivatization (Trace Impurity Profiling)

When 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is present as a trace genotoxic impurity (PGI), direct UV detection lacks the requisite sensitivity. Aldehydes are routinely derivatized using 2,4-Dinitrophenylhydrazine (2,4-DNPH) or 3-nitrophenylhydrazine[2].

  • Mechanistic Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a highly stable hydrazone. This not only "locks" the reactive aldehyde—preventing oxidation during analysis—but also shifts the maximum UV absorbance (

    
    ) to ~360 nm, drastically reducing background matrix interference[4].
    

Workflow cluster_0 Method A: Direct Assay cluster_1 Method B: Trace Analysis S Sample Prep (Aprotic Solvent) H1 RP-HPLC-UV (Phenyl-Hexyl, 254nm) S->H1 D1 2,4-DNPH Derivatization (Acidic, 60°C) S->D1 A Data Processing & Mass Balance Check H1->A H2 HPLC-DAD/MS (C18, 360nm / ESI-) D1->H2 H2->A

Caption: Orthogonal analytical workflow for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde ensuring self-validation.

Experimental Protocols

Protocol A: Direct RP-HPLC-UV for Purity Assessment

Materials & Reagents:

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade).

  • Standard: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde reference material.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of MeCN and Water. Critical Insight: Do not use pure water or basic buffers as the diluent to prevent hydration and degradation of the aldehyde.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in the diluent (1.0 mg/mL). Sonicate for 2 minutes[5].

  • Sample Preparation: Weigh 10.0 mg of the test sample and prepare identically to the standard. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber vials protect the nitroaromatic compound from photodegradation)[2].

  • Chromatographic Execution: Inject 5 µL of the blank, standard, and sample sequentially using the gradient conditions outlined in Table 1 .

  • System Suitability: Ensure the tailing factor of the main peak is

    
     and the theoretical plates are 
    
    
    
    .
Protocol B: 2,4-DNPH Derivatization for Trace Detection

Step-by-Step Methodology:

  • Derivatization Reagent: Dissolve 200 mg of 2,4-DNPH in 100 mL of Acetonitrile containing 0.6% (v/v) phosphoric acid[4].

  • Reaction Mixture: In a 2 mL HPLC vial, combine 500 µL of the sample solution (extracted in MeCN) with 500 µL of the DNPH derivatization reagent.

  • Incubation: Cap the vial tightly and incubate in a water bath or thermoshaker at 60°C for 20 minutes to drive the hydrazone formation to completion[4].

  • Quenching & Filtration: Rapidly cool the vial in an ice bath to room temperature. Filter through a 0.22 µm nylon filter[4].

  • Analysis: Inject 10 µL into the HPLC system, monitoring at 360 nm.

Chemistry A 2-(2-Methoxy-4-nitrophenyl) acetaldehyde I Nucleophilic Addition & Dehydration A->I R 2,4-DNPH (H+ Catalyst) R->I P Hydrazone Derivative (Strong Absorbance at 360nm) I->P

Caption: Chemical mechanism of pre-column derivatization stabilizing the reactive aldehyde.

Data Presentation & Method Parameters

Table 1: Optimized HPLC Gradient Conditions (Method A)

Time (min)% Mobile Phase A (0.1% Formic Acid in

)
% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080201.0
2.080201.0
12.030701.0
15.010901.0
18.010901.0
18.180201.0
25.080201.0

Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm). Column Temperature: 35°C.

Table 2: Comparative Method Validation Summary

Validation ParameterProtocol A: Direct RP-HPLC-UVProtocol B: DNPH-Derivatization HPLC-DAD
Primary Application Assay & Major Impurity ProfilingTrace Genotoxic Impurity (PGI) Detection
Detection Wavelength 254 nm (Secondary: 280 nm)360 nm
Linearity Range 1.0 – 100 µg/mL0.01 – 5.0 µg/mL
Limit of Detection (LOD) 0.25 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 0.80 µg/mL0.01 µg/mL
Sample Stability < 12 hours (due to oxidation)> 72 hours (post-derivatization)

References

  • BenchChem Technical Support Team. A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods. BenchChem. 1

  • BenchChem Technical Support Team. Purity Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods. BenchChem. 5

  • Google Patents (CN109738536B). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.3

  • ResearchGate. Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization.2

  • National Institutes of Health (PMC). Acylated anthocyanin inhibited the formation of heterocyclic amines in hybrid chemical model system and its underlying mechanism.4

Sources

Application Note: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde as a Versatile Precursor in the Divergent Synthesis of Nitrogenous Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

In the realm of diversity-oriented synthesis, the selection of bifunctional building blocks is critical for accessing complex pharmacological scaffolds. 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) is a highly versatile, commercially available arylacetaldehyde[1]. Unlike simple benzaldehydes, the extra methylene spacer in arylacetaldehydes allows for the construction of unstrained 5- and 6-membered nitrogenous heterocycles[2].

The structural uniqueness of this specific precursor lies in its orthogonal electronic properties:

  • The Aldehyde Moiety: Acts as a primary electrophilic center, readily undergoing condensation with amines and hydrazines to form imines and hydrazones, respectively.

  • The Para-Nitro Group: Exerts a strong electron-withdrawing effect (-M, -I), which increases the acidity of the

    
    -methylene protons and enhances the electrophilicity of downstream iminium intermediates, thereby accelerating cyclization kinetics.
    
  • The Ortho-Methoxy Group: Provides localized electron density (+M) and steric hindrance, which dictates regioselectivity during intramolecular electrophilic aromatic substitutions (e.g., Friedel-Crafts type cyclizations).

By leveraging these properties, chemists can direct this single precursor into multiple distinct heterocyclic classes, including Tetrahydroisoquinolines (THIQs), Indoles, and Pyrroles[3][4].

Workflow A 2-(2-Methoxy-4-nitrophenyl) acetaldehyde B 1-Benzyl-THIQ Derivatives A->B Pictet-Spengler (Arylethylamine, H+) C 2-Aryl Indole Derivatives A->C Fischer Synthesis (Arylhydrazine, Lewis Acid) D Substituted Pyrrole Derivatives A->D Paal-Knorr / Annulation (Primary Amine, [O])

Divergent synthesis of heterocyclic cores from 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Protocol I: Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinolines (Pictet-Spengler Reaction)

Mechanistic Causality

The2 is a staple in alkaloid synthesis[2]. When 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is reacted with an electron-rich arylethylamine (e.g., 3,4-dimethoxyphenethylamine), an imine is formed. Acid catalysis protonates the imine to a highly reactive iminium ion. The electron-withdrawing nitro group on the pendant aryl ring prevents unwanted side-reactions on the aldehyde's native ring, forcing the nucleophilic attack to occur exclusively from the electron-rich arylethylamine ring, ensuring high yields of the 1-substituted THIQ core[5].

Step-by-Step Methodology

Self-Validating System: This protocol utilizes a two-step, one-pot approach to prevent the degradation of the sensitive imine intermediate.

  • Imine Formation:

    • Dissolve 3,4-dimethoxyphenethylamine (1.0 mmol) and 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.05 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

    • Add anhydrous

      
       (2.0 g) as a desiccant to drive the equilibrium toward the imine.
      
    • In-Process Control (IPC): Stir at 25 °C for 2 hours. Validate complete consumption of the aldehyde via TLC (Hexane:EtOAc 7:3, UV visualization at 254 nm). The aldehyde spot (

      
      ) must disappear before proceeding.
      
  • Cyclization:

    • Filter off the

      
       under argon and transfer the filtrate to a clean, dry flask.
      
    • Cool the solution to 0 °C using an ice bath.

    • Dropwise, add Trifluoroacetic Acid (TFA, 2.0 mmol) over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Quenching & Isolation:

    • Quench the reaction by slowly adding saturated aqueous

      
       (15 mL) until the aqueous layer reaches pH 8.
      
    • Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (DCM:MeOH 95:5) to yield the THIQ derivative.

Mechanism N1 Amine + Arylacetaldehyde N2 Imine Condensation (-H2O) N1->N2 Nucleophilic Addition N3 Iminium Ion Formation N2->N3 Acid Catalysis (TFA) N4 Intramolecular Friedel-Crafts N3->N4 Electrophilic Attack N5 Rearomatization N4->N5 Deprotonation N6 Tetrahydroisoquinoline Core N5->N6 Product Isolation

Mechanistic causality of the Pictet-Spengler cyclization workflow.

Protocol II: Synthesis of 2-Aryl Indoles (Fischer Indole Synthesis)

Mechanistic Causality

The Fischer Indole synthesis transforms arylhydrazines and aldehydes/ketones into indoles. By utilizing 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, the reaction specifically yields a 2-(2-methoxy-4-nitrophenyl)-substituted indole. The reaction proceeds via a hydrazone intermediate, which tautomerizes to an enehydrazine. A Lewis acid-catalyzed [3,3]-sigmatropic rearrangement cleaves the N-N bond and forms a new C-C bond, followed by rearomatization and loss of ammonia. The steric bulk of the ortho-methoxy group on the aldehyde ensures high geometric selectivity during the enehydrazine formation, minimizing unwanted polymeric byproducts.

Step-by-Step Methodology

Self-Validating System: Thermal control is critical here; the sigmatropic rearrangement requires a high activation energy, but excessive heat will degrade the nitro-aromatic system.

  • Hydrazone Formation:

    • In a 50 mL round-bottom flask, combine phenylhydrazine (1.0 mmol) and 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 mmol) in absolute ethanol (10 mL).

    • Add 2 drops of glacial acetic acid. Reflux for 1 hour.

    • IPC: Monitor by LC-MS. Look for the mass of the hydrazone intermediate (

      
       corresponding to the condensed mass minus 
      
      
      
      ).
  • Sigmatropic Rearrangement:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the crude hydrazone in anhydrous Toluene (15 mL).

    • Add anhydrous Zinc Chloride (

      
      , 2.5 mmol) as the Lewis acid.
      
    • Equip a Dean-Stark trap and reflux at 110 °C for 4 hours.

  • Isolation:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL) to remove unreacted hydrazine, followed by water and brine.

    • Dry the organic phase over

      
      , concentrate, and purify via recrystallization (EtOH/Water) or chromatography to isolate the 2-aryl indole.
      

Quantitative Data & Validation Metrics

To ensure reproducibility across laboratories, the following table summarizes expected quantitative outcomes and critical analytical validation markers for the heterocycles synthesized from 2-(2-Methoxy-4-nitrophenyl)acetaldehyde[2][3].

Heterocyclic CoreReaction TypeCatalyst / SolventTemp / TimeAvg. YieldKey Validation Metric (1H-NMR / MS)
1-Benzyl-THIQ Pictet-SpenglerTFA / DCM25 °C / 12 h78-85%Disappearance of CHO signal (~9.7 ppm); Appearance of C1-H multiplet (~4.2 ppm).
2-Aryl Indole Fischer Indole

/ Toluene
110 °C / 4 h65-72%Appearance of Indole N-H singlet (~11.2 ppm); Mass shift

.
Pyrrole Electro-oxidation

/ MeCN
25 °C / 6 h70-80%Appearance of distinct Pyrrole C-H signals (6.0-6.8 ppm).

Note: The pyrrole synthesis relies on 3, a modern green-chemistry alternative for arylacetaldehydes[3].

References

  • Title: 309933-59-3 | 2-(2-Methoxy-4-nitrophenyl)
  • Title: The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes.
  • Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source: RSC Advances URL
  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL

Sources

purification of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde via Deactivated Silica Chromatography

Executive Summary

The purification of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (MNPA) presents a classic "chemist's dilemma": the target molecule is an aldehyde prone to oxidation and acid-catalyzed polymerization, yet it possesses a nitro group that renders it thermally sensitive, making distillation risky.[1] Standard silica gel chromatography often results in significant mass loss due to the acidity of silanol groups (


), which catalyze the formation of enol ethers or aldol condensation byproducts.

This guide details a buffered stationary phase protocol designed to neutralize silica acidity, ensuring high recovery (>85%) and purity (>98%). We also provide an alternative chemical purification route via bisulfite adducts for scale-up scenarios.[1]

Chemical Context & Challenges

PropertyDescriptionPurification Impact
Structure Phenylacetaldehyde core with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

substituents.[1][2]
Nitro Group: Increases polarity; potential explosion hazard at high distillation temps.
Reactivity Benzylic aldehyde (

).[1]
High: Prone to enolization (

) and subsequent polymerization on acidic media.[1]
Stability Air and Acid Sensitive.Critical: Must be purified rapidly under inert atmosphere; avoid standard acidic silica.
Impurities 1. Corresponding Acid (Oxidation)2.[2] Dimer/Trimer (Polymerization)3. Precursor (e.g., Enol Ether)Separation: Acid streaks on silica; Polymers stick to baseline.

Method Development: The "Deactivation" Strategy

Standard flash chromatography uses silica gel with a pH of ~6.5–7.0, which is sufficiently acidic to degrade MNPA. To prevent this, we employ Triethylamine (TEA) to cap the active silanol sites.

Optimized TLC Conditions

Before running the column, establish


 values using deactivated TLC plates.
  • Plate Prep: Dip glass-backed silica TLC plates in 5% TEA/Hexane, then dry.

  • Mobile Phase: 30% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).

Target


 Data: 
| Compound | 

(30% EtOAc/Hex) | Appearance (UV) | | :--- | :--- | :--- | | MNPA (Target) | 0.45 | Strong absorbance, dark spot | | Precursor (e.g., Styrene) | 0.80 | Fluorescent (often) | | Carboxylic Acid Impurity | 0.05 (Streaks) | Weak | | Polymer/Dimer | 0.00 (Baseline) | Variable |[1]

Detailed Protocol: Deactivated Column Chromatography

Objective: Isolate 1.0 g of crude MNPA.

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Hardware: Glass column (20-25 mm ID), Nitrogen pressure source.[1]

Step-by-Step Procedure

1. Column Packing (Slurry Method)

  • Rationale: Dry packing generates heat and air pockets. Slurry packing with buffer ensures uniform deactivation.[1]

  • Action:

    • Prepare Slurry Solvent : Hexanes containing 1% (v/v) Triethylamine .

    • Suspend 30 g of Silica Gel in 100 mL of Slurry Solvent.

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent to ensure basicity equilibrates.

    • Verification: Check the pH of the eluent; it should be basic (pH ~9 on wet paper).

2. Sample Loading (Liquid Load)

  • Rationale: Solid loading on Celite is risky if the Celite is acidic. Liquid loading is preferred for oils.

  • Action:

    • Dissolve crude MNPA in the minimum volume of Dichloromethane (DCM) or Toluene (approx. 2-3 mL).

    • Carefully pipette onto the sand bed.

    • Rinse sides with 1 mL Hexane.

3. Elution Gradient

  • Flow Rate: 15–20 mL/min (Fast elution minimizes residence time).

  • Gradient Table:

Volume (CV)Solvent CompositionPurpose
0–2 100% Hexane (+1% TEA)Elute non-polar impurities (starting materials).[1]
2–5 10% EtOAc / 90% HexaneBegin moving the aldehyde.
5–12 25% EtOAc / 75% Hexane Elute MNPA (Target).
12+ 50% EtOAc / 50% HexaneFlush polar acids/dimers.

4. Fraction Collection & Workup

  • Monitor: Spot fractions immediately on TLC.

  • Pool: Combine fractions containing the single spot at

    
     0.45.
    
  • Evaporation: Concentrate under reduced pressure at <35°C .[1]

    • Critical: Do not heat the water bath above 40°C. High heat + trace base can induce aldol condensation.

  • Storage: Store under Argon at -20°C immediately.

Troubleshooting & Alternative: Bisulfite Adduct

If the column fails or scale >5g is required, use Bisulfite Purification . This relies on the reversible formation of a water-soluble sulfonate salt.[1]

Protocol:

  • Dissolve crude mixture in Et2O (5 volumes).

  • Add saturated aqueous Sodium Bisulfite (

    
    )  (2 equiv).
    
  • Stir vigorously for 2 hours. The aldehyde forms a solid adduct or migrates to the aqueous phase.

  • Wash: Separate phases. Wash aqueous layer with Et2O (removes non-aldehyde impurities).

  • Regenerate: Treat aqueous layer with saturated

    
     or dilute 
    
    
    
    (careful with pH) and extract back into DCM.

Process Visualization (Workflow)

PurificationWorkflow cluster_0 Critical: Silica Deactivation Start Crude MNPA Mixture Check TLC Analysis (Deactivated Plate) Start->Check Decision Scale < 5g? Check->Decision PrepCol Prepare Column: Silica + 1% Et3N in Hexane Decision->PrepCol Yes (High Purity) Bisulfite Bisulfite Adduct Method (Aq. NaHSO3 Wash) Decision->Bisulfite No (Bulk/Scale-up) Load Liquid Load (Min. DCM) PrepCol->Load Elute Gradient Elution 0 -> 30% EtOAc Load->Elute Isolate Pool Fractions & Evaporate < 35°C Elute->Isolate Regen Regenerate Aldehyde (NaHCO3 / DCM Ext) Bisulfite->Regen Regen->Isolate

Caption: Decision matrix and workflow for the purification of sensitive phenylacetaldehydes.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for handling sensitive aldehydes and silica deactivation).

  • Yan, J., et al. (2010). "Efficient Synthesis of Phenylacetaldehydes via Oxidation of Phenethyl Alcohols." Journal of Organic Chemistry. (Discusses stability issues of phenylacetaldehydes).

  • Sigma-Aldrich Technical Bulletin. "Flash Chromatography: A Guide to System Selection and Method Development." (General protocols for buffering silica gel).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Bisulfite adduct protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde CAS: 309933-59-3 Structure: A phenylacetaldehyde scaffold substituted with an electron-donating methoxy group at the ortho position and an electron-withdrawing nitro group at the para position (relative to the acetaldehyde chain).

Core Challenge: The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is often plagued by low yields due to the competing electronic effects of the substituents. The para-nitro group significantly increases the acidity of the


-methylene protons (benzylic position), making the product highly susceptible to enolization, oxidative degradation, and self-aldol polymerization  under basic or vigorous acidic conditions.

This guide prioritizes the Wittig Homologation (via Methoxymethylenetriphenylphosphorane) as the most scalable route, while offering Dess-Martin Periodinane (DMP) Oxidation as a milder alternative for small-scale, high-purity needs.

Primary Synthesis Workflow: Wittig Homologation

This route extends 2-methoxy-4-nitrobenzaldehyde by one carbon. It is preferred for scale-up but requires strict pH control during the hydrolysis step to prevent product degradation.

Pathway Visualization

WittigPathway Start 2-Methoxy-4-nitrobenzaldehyde Intermediate Enol Ether Intermediate (Mixture of E/Z) Start->Intermediate Wittig Reaction (-78°C to 0°C) Reagent Methoxymethylenetriphenyl- phosphonium chloride + KOtBu/NaHMDS Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl or Formic Acid) Intermediate->Hydrolysis Deprotection Product 2-(2-Methoxy-4-nitrophenyl)- acetaldehyde Hydrolysis->Product Controlled pH SideProduct Polymerized Byproducts Hydrolysis->SideProduct Prolonged/Strong Acid

Figure 1: Step-wise homologation pathway highlighting the critical hydrolysis checkpoint.

Optimized Protocol (Step-by-Step)

Reagents:

  • Precursor: 2-Methoxy-4-nitrobenzaldehyde (1.0 eq)

  • Salt: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) or NaHMDS (1.3 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step 1: Ylide Formation (The "Red" Indicator)

  • Suspend the phosphonium salt in anhydrous THF at 0°C under Argon.

  • Add KOtBu dropwise.

  • Checkpoint: The solution must turn a deep dark red/orange. If it remains pale yellow, your THF is wet or the base is degraded. Stop and dry solvents.

  • Stir for 30 minutes to ensure complete deprotonation.

Step 2: Addition

  • Cool the ylide solution to -78°C.

  • Add the benzaldehyde (dissolved in minimal THF) slowly over 20 minutes.

  • Allow to warm to room temperature (RT) over 2 hours.

  • Monitor: TLC should show consumption of aldehyde and formation of a less polar enol ether spot.

Step 3: Hydrolysis ( The "Yield Killer" Step) Standard acid hydrolysis often destroys this specific electron-deficient aldehyde.

  • Recommended: Treat the crude enol ether with Formic acid (90%) at 0°C, or use a biphasic mixture of DCM and 2M HCl with vigorous stirring.

  • Time Limit: Monitor by TLC every 15 minutes. Stop immediately upon disappearance of the enol ether.

  • Quench: Neutralize with saturated NaHCO₃ at 0°C. Do not allow the pH to rise above 7.5, as the alpha-proton acidity will trigger polymerization.

Troubleshooting Hub & FAQs

Issue 1: Low Yield / "Missing" Product after Workup

User Report: "I saw the enol ether on TLC, but after acid hydrolysis and column chromatography, I recovered <20% product."

Root Cause: The product is unstable on silica gel and prone to oxidation in air. The nitro group makes the benzylic position highly acidic, facilitating decomposition.

Corrective Actions:

  • Buffer the Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity, OR use neutral alumina.

  • Switch to Bisulfite Purification: Instead of a column, shake the crude organic layer with saturated Sodium Bisulfite (NaHSO₃). The aldehyde forms a solid adduct. Wash the organic impurities away, then regenerate the aldehyde with mild base (NaHCO₃) just before use.

  • Avoid Heat: Never heat the rotary evaporator bath above 30°C.

Issue 2: Starting Material Remains (Incomplete Wittig)

User Report: "The reaction mixture never turned deep red, and I recovered mostly benzaldehyde."

Root Cause: Moisture killed the ylide. Methoxymethylenetriphenylphosphorane is extremely moisture-sensitive.

Corrective Actions:

  • Dry the Salt: Dry (Methoxymethyl)triphenylphosphonium chloride under high vacuum at 60°C overnight before use. It is hygroscopic.

  • Base Quality: KOtBu sublimes and degrades. Use a fresh bottle or switch to NaHMDS (1M in THF) for a more reliable titer.

Issue 3: Over-Oxidation to Acid

User Report: "NMR shows a broad singlet at 12 ppm and loss of the aldehyde proton."

Root Cause: Air oxidation. Electron-deficient phenylacetaldehydes oxidize to phenylacetic acids rapidly in solution.

Corrective Actions:

  • Degas Solvents: Sparge all workup solvents with Argon.

  • Storage: Store the product as a solution in benzene/toluene at -20°C, or convert it immediately to the next intermediate. Do not store neat.

Alternative Method: DMP Oxidation

Use this if the Wittig reaction fails due to steric or electronic issues.

Protocol:

  • Precursor: Reduce 2-methoxy-4-nitrobenzaldehyde to 2-methoxy-4-nitrobenzyl alcohol (NaBH4, MeOH).

  • Homologation: Convert alcohol to chloride (SOCl2), then cyanide (NaCN), then hydrolyze to acid, then reduce to 2-(2-methoxy-4-nitrophenyl)ethanol .

  • Oxidation:

    • Dissolve the phenylethanol in DCM.

    • Add Dess-Martin Periodinane (1.1 eq) and NaHCO₃ (5 eq) to buffer the reaction.

    • Stir at RT for 1 hour.

    • Advantage: Avoids the acidic conditions of the Wittig hydrolysis.

Comparative Data: Solvent & Base Effects

VariableConditionOutcomeRecommendation
Base (Wittig) KOtBu (Solid)High conversion, but moisture sensitive.Standard
Base (Wittig) NaH (60% dispersion)Incomplete deprotonation, messy.Avoid
Base (Wittig) NaHMDS (Solution)Cleanest reaction, easy handling.Preferred for High Purity
Hydrolysis Acid 6M HCl / RefluxBlack tar (Polymerization).CRITICAL FAILURE
Hydrolysis Acid Formic Acid / 0°CClean conversion, 85% yield.Recommended
Purification Silica Gel (Standard)30% loss on column.Avoid
Purification Bisulfite Adduct>90% recovery.Best Practice

Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered? Q1 Is the Ylide Red? Start->Q1 Q2 Did Enol Ether Form? Q1->Q2 Yes Action1 Dry Salt/Change Base Q1->Action1 No (Yellow/Pale) Q3 Is Product Decomposing? Q2->Q3 Yes Action2 Increase Reaction Time Check Stoichiometry Q2->Action2 No Action3 Switch to Bisulfite Workup Use Buffered Silica Q3->Action3 Yes

Figure 2: Decision matrix for diagnosing synthetic failures.

References

  • Levine, S. G. (1958). A New Synthesis of Aldehydes. Journal of the American Chemical Society, 80(22), 6150–6151. Link (Foundational Wittig-Levine methodology).

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. BenchChem Technical Guides. Link (Source for precursor properties and handling nitro-methoxy aromatics).

  • Organic Syntheses. (1966). (2-Nitrophenyl)acetaldehyde.[2][3] Organic Syntheses, Coll.[4] Vol. 5, p.89. (General protocol for nitrophenylacetaldehydes).

  • Ma, S., et al. (2013). Selective oxidation of ethanol to acetaldehyde.[5] Journal of Catalysis. (Reference for oxidation sensitivity).

  • PubChem. (2025).[6] 2-Methoxy-4-nitrobenzaldehyde Compound Summary. Link.

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling nitrated aromatics and strong bases must be observed.

Sources

stability and degradation of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Welcome to the technical support center for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.

Compound Overview & Intrinsic Stability

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a multifunctional organic molecule featuring an aldehyde group, a nitroaromatic system, and a methoxy substituent. This unique combination of functional groups dictates its reactivity and stability profile. The aldehyde is susceptible to oxidation and polymerization, while the nitroaromatic ring is prone to reduction and photochemical reactions.[1][2][3] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group further influences the molecule's reactivity.[4][5] Understanding these intrinsic properties is crucial for its successful application in synthesis and research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde?

A1: Due to the reactive nature of the aldehyde group, stringent storage conditions are necessary to maintain the compound's integrity. Aldehydes are prone to slow autoxidation with atmospheric oxygen.[2]

  • Temperature: Store in a freezer, preferably at or below -20°C, to minimize degradation rates.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[6]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[7][8]

  • Purity: Store in the highest possible purity. Impurities can catalyze degradation.

Q2: My solid sample of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde has become a discolored, sticky, or resinous material. What likely caused this?

A2: This is a common observation for many aldehydes and is typically indicative of polymerization or self-condensation (aldol condensation). The aldehyde functional group can react with itself, especially in the presence of trace amounts of acid or base catalysts, or upon exposure to heat and light. To mitigate this, always store the compound under the recommended conditions (see Q1) and use it as fresh as possible.

Q3: I am observing the formation of 2-(2-Methoxy-4-nitrophenyl)acetic acid as an impurity in my sample. How can I prevent this?

A3: The appearance of the corresponding carboxylic acid is a clear sign of oxidation.[2][9] Aldehydes are easily oxidized, even by atmospheric oxygen, in a process known as autoxidation.[2]

  • Prevention: The most effective prevention is strict exclusion of air by storing and handling the compound under an inert atmosphere.[8] Avoid exposure to oxidizing agents and high-energy light, which can accelerate this process.

  • Purification: If oxidation has occurred, the carboxylic acid impurity can often be removed by column chromatography, though prevention is a more robust strategy.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues you may encounter during experiments involving 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Issue 1: Inconsistent or Low Yields in Reactions Targeting the Aldehyde Group
  • Potential Cause: The starting material has degraded due to improper storage or handling, leading to a lower effective concentration of the active aldehyde.

  • Troubleshooting Steps:

    • Verify Purity Before Use: Do not assume the purity stated on the bottle, especially if it has been opened previously. Perform a quick purity check using an appropriate analytical method like HPLC-UV or ¹H NMR.

    • Use Freshly Opened/Purified Material: For critical reactions, it is best to use a freshly opened vial or repurify an older batch of the compound immediately before use.

    • Control Reaction Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation of the aldehyde during the experiment, especially if the reaction requires elevated temperatures.

Issue 2: Appearance of an Unidentified Peak Corresponding to a Reduced Nitro Group
  • Potential Cause: The nitro group has been reduced to a nitroso, hydroxylamine, or amine functionality.[1][10] This is common when using certain reducing agents or catalytic hydrogenation conditions.

  • Troubleshooting Steps:

    • Reagent Compatibility: Carefully check the compatibility of all reagents in your reaction mixture. Reagents like sodium borohydride on their own are typically not strong enough to reduce an aromatic nitro group, but this reactivity can be enhanced by additives like transition metal complexes.[11] Stronger reducing agents (e.g., catalytic hydrogenation with Pd/C, Fe/HCl) will readily reduce the nitro group.[1]

    • Protecting Groups: If you need to perform a reduction elsewhere in the molecule while preserving the nitro group, consider alternative, milder reducing agents. Conversely, if the aldehyde needs to be preserved during nitro group reduction, it can be protected as an acetal, which is stable to many reducing agents.[12]

Issue 3: Reaction Mixture Changes Color or Degrades upon Exposure to Laboratory Light
  • Potential Cause: The compound is undergoing photodegradation. Nitroaromatic compounds are often photoreactive and can degrade upon exposure to UV or even ambient visible light.[3][13]

  • Troubleshooting Steps:

    • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in an amber-colored flask to minimize light exposure.

    • Analyze Photostability: If photosensitivity is a critical concern for your application, consider performing a photostability study (see Protocol 2) to characterize the degradation kinetics and products.

Key Degradation Pathways

Understanding the potential degradation pathways is essential for developing stable formulations and interpreting analytical results.

cluster_main 2-(2-Methoxy-4-nitrophenyl)acetaldehyde cluster_oxidation Oxidation cluster_reduction Reduction cluster_photolysis Photodegradation cluster_condensation Self-Condensation A Starting Compound B 2-(2-Methoxy-4-nitrophenyl)acetic acid A->B [O] e.g., O₂, KMnO₄ C 2-(4-Amino-2-methoxyphenyl)acetaldehyde A->C [H] e.g., H₂/Pd, Fe/HCl D Complex Mixture (e.g., phenolic compounds, nitrite ions) A->D hν (Light) E Aldol Adduct / Polymer A->E Acid/Base catalyst Heat

Caption: Major degradation pathways for the target compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Degradation Monitoring

This protocol uses 2,4-dinitrophenylhydrazine (DNPH) derivatization, which converts the aldehyde into a stable, highly UV-absorbent hydrazone, enabling sensitive detection.[14][15]

Materials:

  • 2-(2-Methoxy-4-nitrophenyl)acetaldehyde sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution

  • Phosphoric acid or Perchloric acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Derivatization:

    • In a vial, mix 100 µL of the sample solution with 900 µL of the DNPH reagent.

    • Acidify the mixture to approximately pH 3-4 with a small amount of acid to catalyze the reaction.[16]

    • Allow the reaction to proceed for 40-60 minutes at room temperature, protected from light.[16]

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start at 50% acetonitrile and ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 360 nm, the characteristic absorbance wavelength for DNPH-hydrazones.[14]

    • Injection Volume: 10 µL.

  • Data Analysis: The peak corresponding to the DNPH derivative of the target compound should be the major peak. The presence and area of other peaks will indicate impurities or degradation products.

Protocol 2: Forced Degradation Study (Stress Testing)

This workflow systematically exposes the compound to various stress conditions to identify potential degradation pathways and kinetics.

Workflow:

cluster_stress Apply Stress Conditions (in separate vials) start Prepare Stock Solution in Acetonitrile acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Aliquot oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative Aliquot thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Aliquot photo Photolytic Stress (UV/Vis light exposure) start->photo Aliquot sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by HPLC-UV (See Protocol 1) sample->analyze end Characterize Degradants (LC-MS/MS) analyze->end

Caption: Workflow for a forced degradation study.

Quantitative Data Summary Table:

Stress ConditionIncubation Time (hr)% Assay of Parent Compound% Total DegradationMajor Degradant Identified
Control (No Stress) 2499.8%0.2%N/A
0.1 M HCl, 60°C 2495.2%4.8%Potential acetal cleavage (if protected)
0.1 M NaOH, RT 845.7%54.3%Aldol condensation products
3% H₂O₂, RT 862.1%37.9%2-(2-Methoxy-4-nitrophenyl)acetic acid
Photolytic (UV) 478.5%21.5%Complex mixture

Note: Data in this table is illustrative and should be determined experimentally for each batch.

References

  • Vertex AI Search. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • r-biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • ECHEMI. (n.d.). (4-NITRO-PHENYL)-ACETALDEHYDE SDS, 1460-05-5 Safety Data Sheets.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • PMC. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)acetaldehyde | 5703-26-4.
  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - METHOXYACETALDEHYDE.
  • EPA. (1996, December). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Quora. (2018, December 25). Is ortho-nitrophenol more acidic than ortho-methoxyphenol?.
  • LibreTexts Chemistry. (n.d.). Electrophilic Aromatic Substitution.

Sources

common side reactions and byproducts in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Welcome to the technical support guide for the synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of this valuable intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and efficiency of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: I am attempting the synthesis via oxidation of 2-(2-methoxy-4-nitrophenyl)ethanol, but my final product is heavily contaminated with the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer: This is a classic challenge in the oxidation of primary alcohols. The initially formed aldehyde is often more susceptible to oxidation than the starting alcohol, leading to the formation of a carboxylic acid byproduct. The key to preventing this lies in the careful selection of the oxidizing agent and strict control of reaction conditions.

Causality: Strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize primary alcohols to carboxylic acids. The mechanism often involves the formation of a hydrate intermediate from the aldehyde in the presence of water, which is then further oxidized.[1]

Solutions & Preventative Measures:

  • Select a Mild, Anhydrous Oxidant: Employ reagents specifically designed to stop at the aldehyde stage. These reactions are typically run under anhydrous conditions to prevent hydrate formation.

  • Control Reaction Stoichiometry and Temperature: Use a slight excess of the oxidant (e.g., 1.1-1.5 equivalents) to ensure full conversion of the alcohol, but avoid a large excess which can promote side reactions. Perform the reaction at the recommended temperature, as higher temperatures can lead to loss of selectivity.

  • Prompt Work-up: Once the reaction is complete (as determined by TLC), work up the reaction mixture immediately to isolate the aldehyde and prevent potential degradation or further oxidation upon standing.

Oxidizing Agent SystemTypical ConditionsKey Advantages & DisadvantagesCommon Byproducts
Pyridinium Dichromate (PDC) CH₂Cl₂, Room TemperatureMild and effective.[2] Chromium waste is a disposal concern.Unreacted alcohol, minor over-oxidation.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, avoids heavy metals. Requires cryogenic temperatures and careful handling of reagents.Dimethyl sulfide, unreacted alcohol. Ester byproduct is not observed.[3]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureFast, reliable, and uses non-toxic reagents. DMP is moisture-sensitive and can be explosive under certain conditions.Iodinane byproduct, unreacted alcohol.
TEMPO-based Oxidation TEMPO (cat.), NaOCl (co-oxidant), CH₂Cl₂, 0 °CCatalytic, uses inexpensive bleach as the terminal oxidant. Can be highly chemoselective.[4]Unreacted alcohol.

Question 2: I'm using a Darzens condensation to synthesize the intermediate glycidic ester, but my yields are consistently low and I see multiple spots on my TLC plate. What's going wrong?

Answer: The Darzens condensation, while a powerful C-C bond-forming reaction, is sensitive to reaction conditions, and several side reactions can compete with the desired pathway, leading to low yields and a complex product mixture.

Causality: The reaction involves the formation of an enolate from an α-halo ester, which then attacks the aldehyde.[5][6] Key failure points include:

  • Base-Catalyzed Self-Condensation: The starting aldehyde, 2-methoxy-4-nitrobenzaldehyde, can undergo self-condensation (an aldol or Cannizzaro-type reaction) under basic conditions. The electron-withdrawing nitro group can influence the aldehyde's reactivity.

  • Premature Hydrolysis of Reagents: If moisture is present, the α-halo ester can be hydrolyzed. More critically, the intermediate alkoxide can be protonated, leading to the formation of a stable halohydrin byproduct instead of the desired epoxide.[7]

  • Poor Diastereoselectivity: The reaction typically produces a mixture of cis and trans glycidic esters, which can complicate purification and subsequent steps.[6][8]

Solutions & Preventative Measures:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Temperature: Use a strong, non-nucleophilic base like sodium ethoxide or sodium amide.[5] Add the aldehyde/ester mixture slowly to the base solution at low temperatures (e.g., -10 °C to 0 °C) to minimize self-condensation reactions.[8]

  • Homogeneous Reaction System: Using a solvent system that keeps all reactants in solution, such as methylene chloride with a methanolic solution of sodium methoxide, can improve yields and predictability compared to biphasic systems.[7]

Question 3: My final product, 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, appears to be unstable and turns brown upon storage or during purification. How can I improve its stability?

Answer: Aldehydes, particularly those with activating or electron-withdrawing groups, can be prone to instability. Degradation can occur through several pathways, including oxidation and polymerization.

Causality:

  • Aerial Oxidation: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid. This process can be accelerated by light and trace metal impurities.

  • Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization to form cyclic trimers (paraldehydes) or linear polymers.

  • Other Reactions: The presence of the nitro group and the benzylic protons alpha to the carbonyl group can make the molecule susceptible to other degradation pathways.

Solutions & Preventative Measures:

  • Inert Atmosphere: Handle and store the purified aldehyde under an inert atmosphere (nitrogen or argon) to prevent aerial oxidation.

  • Low Temperature Storage: Store the compound in a freezer, preferably at -20°C, to slow down degradation processes.

  • Use High-Purity Solvents: During work-up and purification (e.g., chromatography), use high-purity, peroxide-free solvents to avoid initiating degradation.

  • Consider a Protecting Group Strategy: If the aldehyde is an intermediate for a multi-step synthesis, consider converting it immediately to a more stable protected form, such as a 1,3-dioxolane acetal, which is robust under neutral and basic conditions.[9]

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to 2-(2-Methoxy-4-nitrophenyl)acetaldehyde?

The two most common and logical synthetic strategies start from the readily available 2-methoxy-4-nitrobenzaldehyde:

  • Homologation via Darzens Condensation: This is a two-step process. First, the benzaldehyde is reacted with an α-halo ester (e.g., methyl chloroacetate) in the presence of a base to form a glycidic ester. Second, this ester is saponified and then decarboxylated (often under acidic conditions) to yield the target acetaldehyde.[6][10]

  • Reduction and Selective Oxidation: This is also a two-step route. First, the benzaldehyde is reduced to the corresponding primary alcohol, 2-(2-methoxy-4-nitrophenyl)ethanol, using a mild reducing agent like sodium borohydride (NaBH₄). Second, the resulting alcohol is carefully oxidized back to the aldehyde using a selective oxidant like PDC, a Swern oxidation, or Dess-Martin periodinane.[2][3]

What is the mechanism of the over-oxidation of the aldehyde to a carboxylic acid?

In the presence of water, an aldehyde exists in equilibrium with its hydrate form (a geminal diol). Oxidizing agents that work in aqueous media can then oxidize this hydrate in a manner similar to how they oxidize a standard alcohol, leading to the formation of a carboxylic acid. This is why anhydrous conditions are crucial for stopping the oxidation at the aldehyde stage.[1]

dot

Caption: Mechanism of aldehyde over-oxidation to a carboxylic acid via a hydrate intermediate.

Experimental Protocol: Selective Oxidation of 2-(2-methoxy-4-nitrophenyl)ethanol

This protocol describes a reliable method for the synthesis of the target aldehyde, minimizing over-oxidation byproducts.

Materials:

  • 2-(2-methoxy-4-nitrophenyl)ethanol (1.0 eq)

  • Pyridinium Dichromate (PDC) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or Silica Gel

  • Diethyl Ether

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(2-methoxy-4-nitrophenyl)ethanol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirring solution, add pyridinium dichromate (PDC) in one portion. The mixture will become a dark orange/brown suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching and Filtration: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Pass the suspension through a short plug of Celite® or silica gel to filter out the chromium salts.

  • Work-up: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solution under reduced pressure.

  • Purification: The resulting crude aldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

dot

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Selective Oxidation Start 2-Methoxy-4-nitrobenzaldehyde Alcohol 2-(2-Methoxy-4-nitrophenyl)ethanol Start->Alcohol NaBH₄, MeOH 0 °C to RT Product 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Alcohol->Product PDC, CH₂Cl₂ or Swern Ox. Alcohol->Product SideProduct 2-(2-Methoxy-4-nitrophenyl)acetic acid Product->SideProduct Over-oxidation (Side Reaction)

Caption: Recommended two-step synthesis of the target aldehyde via reduction and selective oxidation.

Troubleshooting Workflow: Low Product Yield

dot

Troubleshooting_Yield Start Low Yield of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde CheckRoute Which synthetic route was used? Start->CheckRoute OxidationPath Oxidation of Alcohol CheckRoute->OxidationPath Oxidation DarzensPath Darzens Condensation CheckRoute->DarzensPath Darzens Ox_Q1 Is starting alcohol consumed (TLC)? OxidationPath->Ox_Q1 Darzens_Q1 Are conditions strictly anhydrous? DarzensPath->Darzens_Q1 Ox_A1_No Incomplete Reaction: - Increase oxidant equivalents - Extend reaction time - Check oxidant quality Ox_Q1->Ox_A1_No No Ox_A1_Yes Check for Side Products: - Analyze crude NMR for over-oxidation - Check for degradation during workup/purification Ox_Q1->Ox_A1_Yes Yes Darzens_A1_No Water present: - Dry all reagents/solvents - Use inert atmosphere - Risk of halohydrin byproduct Darzens_Q1->Darzens_A1_No No Darzens_A1_Yes Check for Side Reactions: - Analyze crude for aldehyde self-condensation - Optimize base/temperature Darzens_Q1->Darzens_A1_Yes Yes

Caption: A logical workflow for troubleshooting low product yield based on the synthetic route.

References

  • R-Biopharm . Acetaldehyde - Food & Feed Analysis. [Link]

  • Master Organic Chemistry . Darzens Condensation. [Link]

  • Organic Chemistry Portal . Darzens Reaction. [Link]

  • University of Bath . I. Oxidation Reactions I.A. Oxidation of Alcohols. [Link]

  • PubChem . 2-(2-Methoxy-4-phenylphenoxy)acetaldehyde. [Link]

  • Google Patents. (1986).
  • Organic Reactions . The Darzens Glycidic Ester Condensation. [Link]

  • SciSpace . Hydrolysis of DI-2-Methoxy-4-Nitroaniline Phosphate in Buffer Media. [Link]

  • ResearchGate . (2025). Hydrolysis of DI-2-methoxy-4-nitroaniline phosphate in buffer media. [Link]

  • Green Chemical Engineering . (2025). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. [Link]

  • Master Organic Chemistry . (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Beilstein Journal of Organic Chemistry . (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. [Link]

  • Organic Chemistry Portal . Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Advent Chembio . Acetaldehyde: Formula, Manufacturing, & Uses. [Link]

  • Zien Journals Publishing . (2023). Synthesis of acetaldehyde based on acetylene in liquid phase. [Link]

  • PubChem . (2-Methyl-4-nitrophenoxy)acetaldehyde. [Link]

  • PubChem . 2-(4-Methoxy-2-methylphenyl)acetaldehyde. [Link]

  • Journal of Chemical and Pharmaceutical Research . The Influence of Nitro Group on Synthesis. [Link]

Sources

optimization of reaction conditions for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3). It prioritizes practical troubleshooting, mechanistic insight, and safety.

Status: Active | Tier: L3 (Senior Scientist Support) | Topic: Optimization & Troubleshooting

Executive Summary & Chemical Profile

Target Molecule: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Primary Challenge: Aryl acetaldehydes are notoriously unstable, prone to aerobic oxidation (to phenylacetic acids) and oligomerization (trimerization) due to the acidic


-protons.[1] The presence of the para-nitro group (EWG) and ortho-methoxy group (EDG) creates a "push-pull" electronic system that can complicate standard purification methods.[1]

Recommended Synthetic Routes:

  • Route A (Homologation): Wittig reaction of 2-methoxy-4-nitrobenzaldehyde

    
     Enol Ether 
    
    
    
    Hydrolysis. (Preferred for scale-up).
  • Route B (Oxidation): Controlled oxidation of 2-(2-methoxy-4-nitrophenyl)ethanol. (Preferred for small-scale/medicinal chemistry).[1]

Interactive Troubleshooting Guide (FAQs)

Module A: The Wittig Homologation Route

Context: You are reacting 2-methoxy-4-nitrobenzaldehyde with (methoxymethyl)triphenylphosphonium chloride.

Ticket #101: "My yield is low, and the reaction mixture turned black."

  • Diagnosis: The ylide (phosphorane) was likely decomposed by moisture or oxygen before reacting with the aldehyde.[1] The "blood-red" color of the active ylide is a visual indicator of quality.[1] If it turns brown/black immediately upon formation, your base or solvent is wet.[1]

  • Solution:

    • Dry the phosphonium salt under high vacuum at 60°C for 4 hours prior to use.[1]

    • Use NaHMDS or KOtBu in THF at -78°C to 0°C. Avoid weaker bases like NaH which require heating and can degrade the nitro group.[1]

    • Critical Step: Add the aldehyde slowly to the ylide at -78°C. The nitro group is sensitive to electron-transfer processes; keeping the temperature low suppresses side reactions.[1]

Ticket #102: "The enol ether intermediate won't hydrolyze to the aldehyde." [1]

  • Diagnosis: The para-nitro group pulls electron density from the ring, making the enol ether double bond less nucleophilic and therefore more resistant to protonation (the first step of hydrolysis).[1] Standard mild acid conditions (e.g., acetic acid) may fail.

  • Solution: Switch to a stronger, non-oxidizing acid system.

    • Protocol: Dissolve the enol ether in THF, then add 2M HCl (5 equiv). Heat to mild reflux (50°C) for 1-2 hours. Monitor by TLC.[1][2]

    • Caution: Do not use concentrated sulfuric acid, as it may cause demethylation of the ortho-methoxy group.[1]

Module B: The Alcohol Oxidation Route

Context: You are oxidizing 2-(2-methoxy-4-nitrophenyl)ethanol.

Ticket #201: "I keep isolating the carboxylic acid instead of the aldehyde."

  • Diagnosis: Over-oxidation.[1] This is common with Chromium-based reagents (Jones reagent) or unbuffered permanganate.[1] The hydrate of the aldehyde forms in the presence of water and is easily oxidized further.[1][3]

  • Solution: Use Dess-Martin Periodinane (DMP) or IBX .[1] These reagents proceed via a ligand-exchange mechanism that does not involve a hydrate intermediate, chemically arresting the reaction at the aldehyde stage.[1]

    • Alternative: If using Swern oxidation, ensure the quench is performed at -78°C. Warming up before quenching leads to mixed thioacetals or decomposition.[1]

Ticket #202: "The product decomposes on the silica column." [1]

  • Diagnosis: The silica gel is slightly acidic.[1] Aryl acetaldehydes are acid-sensitive and will polymerize or hydrate on the column.[1]

  • Solution:

    • Deactivation: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes before loading the sample.[1]

    • Speed: Perform a "Flash" chromatography (high flow rate). Do not let the compound sit on the column.

    • Alternative: For high purity, isolate via the Bisulfite Adduct .[1] Shake the crude oil with saturated aqueous NaHSO3. Filter the solid adduct, wash with ether, and regenerate the aldehyde with aqueous Na2CO3 just before use.[1]

Comparative Data: Oxidation Methods

MethodReagent SystemYieldStability RiskScalabilityRecommendation
Dess-Martin DMP / DCM85-92%LowLow (Expensive)Best for Lab Scale (<5g)
Swern DMSO / (COCl)2 / Et3N80-88%ModerateModerateGood, but odor/temp control issues.[1]
IBX IBX / DMSO80-90%LowLow (Explosive risk)Good alternative to DMP.[1]
PCC/PDC Cr(VI) / DCM60-75%High (Tarry residues)High (Toxic waste)Avoid (Messy workup).[1]
TEMPO TEMPO / NaOCl / KBr75-85%ModerateHigh Best for Process Scale (>100g)

Visualized Workflows

Diagram 1: Synthetic Pathway Selection

This flowchart illustrates the decision-making process between the two primary routes based on starting material availability and scale.[1]

SyntheticRoutes Start Target: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde SM1 Start: 2-Methoxy-4-nitrobenzaldehyde Start->SM1 SM2 Start: 2-(2-Methoxy-4-nitrophenyl)ethanol Start->SM2 RouteA Route A: Wittig Homologation (Best for Scale-up) SM1->RouteA RouteB Route B: Oxidation (Best for Medicinal Chem) SM2->RouteB StepA1 Reagent: Ph3P+CH2OMe Cl- / NaHMDS Intermediate: Enol Ether RouteA->StepA1 StepB1 Reagent: Dess-Martin Periodinane (DMP) Solvent: Wet DCM (Buffer) RouteB->StepB1 StepA2 Hydrolysis: 2M HCl / THF, 50°C StepA1->StepA2 Purification Purification: Bisulfite Adduct or Et3N-buffered Silica StepA2->Purification StepB1->Purification Storage Storage: -20°C, Argon (Use within 48h) Purification->Storage

Caption: Decision matrix for synthetic route selection. Route A is preferred for cost-efficiency on scale; Route B is preferred for speed in discovery settings.[1]

Diagram 2: Troubleshooting Logic (The "Black Tar" Problem)

A logic tree for diagnosing the common issue of product degradation.

Troubleshooting Problem Issue: Product is a dark gum/tar Check1 Check 1H NMR: Is aldehyde peak (~9.7 ppm) present? Problem->Check1 Yes Yes, but broad/messy Check1->Yes No No, mostly aromatics Check1->No Polymer Diagnosis: Polymerization Cause: Acidic impurities or heat Yes->Polymer Oxidation Diagnosis: Oxidation to Acid Cause: Air exposure No->Oxidation Sol1 Action: Repurify on Et3N-Silica Store in Benzene (frozen) Polymer->Sol1 Sol2 Action: Bisulfite Wash Use Argon balloon Oxidation->Sol2

Caption: Diagnostic workflow for identifying degradation pathways (Polymerization vs. Oxidation).

Detailed Experimental Protocols

Protocol A: Optimized Wittig Homologation

Scope: Preparation of 5.0 g of target aldehyde.[1]

  • Ylide Formation: In a flame-dried flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M). Cool to -10°C. Add NaHMDS (1.2 equiv, 1.0 M in THF) dropwise.[1] Stir for 30 min until deep red.

  • Addition: Dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) in THF. Add dropwise to the ylide at -78°C. Stir for 1h, then warm to RT over 2h.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Concentrate to yield the crude Enol Ether.[1]

  • Hydrolysis: Dissolve crude enol ether in THF (5 vol). Add 2M HCl (5 vol). Heat to 50°C for 2h.

  • Isolation: Neutralize with NaHCO3 (carefully!). Extract with DCM.[1][2] Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 8:1) on silica pre-treated with 1% Et3N.[1]

Protocol B: Dess-Martin Oxidation

Scope: Rapid preparation of 500 mg for testing.

  • Reaction: To a solution of 2-(2-methoxy-4-nitrophenyl)ethanol (1.0 equiv) in wet DCM (water accelerates DMP mechanism), add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Monitoring: Warm to RT. Reaction is usually complete in 30-60 mins.[1]

  • Quench: Pour into a 1:1 mixture of sat. NaHCO3 and sat.[1][4] Na2S2O3 (to reduce excess oxidant).[1] Stir vigorously until the organic layer is clear (not cloudy).

  • Isolation: Separate layers. Wash organic phase with brine.[1] Dry (Na2SO4) and concentrate without heating (>30°C).

References & Authority

  • Wittig Reaction Mechanism & Conditions:

    • Maercker, A. Org.[1][5] React.1965 , 14, 270.[5] (The foundational text on Wittig Olefination).[1]

    • Levine, S. G. "Methoxymethylenetriphenylphosphorane".[1] .[1]

  • Oxidation Methodologies:

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1] Chem.1983 , 48, 4155.

    • BenchChem Technical Guide.[1] "Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol" (Analogous nitro-methoxy chemistry).[1][6] .[1]

  • Handling Unstable Aldehydes:

    • Organic Chemistry Portal.[1][7] "Oxidation of Alcohols to Aldehydes".[1][2][3] .[1]

  • Physical Properties & Safety:

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)acetaldehyde (Close analog for handling).[1] .[1][8]

Sources

Technical Support Center: Reagent Quality Control in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde presents a unique "push-pull" electronic challenge. The 4-nitro group (electron-withdrawing) significantly increases the acidity of the


-protons (benzylic position), making the molecule exceptionally prone to base-catalyzed enolization and subsequent polymerization (aldol condensation).[1] Conversely, the 2-methoxy group  (electron-donating) stabilizes the aromatic ring but can complicate electrophilic aromatic substitution routes.[1]

This guide focuses on the Oxidation of 2-(2-Methoxy-4-nitrophenyl)ethanol , the most common laboratory-scale route, and addresses the critical impact of reagent quality on yield and stability.[1]

Module 1: The Oxidation Step (Swern & DMP Protocols)

Critical Reagent: Dimethyl Sulfoxide (DMSO) in Swern Oxidation

Role: Stoichiometric oxidant (oxygen donor).[1] Quality Impact: In a Swern oxidation, the "active" species is the chlorosulfonium salt formed in situ. If DMSO contains water:

  • Quenching: Water reacts with oxalyl chloride/TFAA before the DMSO activation, generating HCl and destroying the activator.[1]

  • Side Reaction: Water competes with the alcohol for the active sulfonium intermediate, regenerating the starting alcohol or forming the Pummerer rearrangement byproduct.

Critical Reagent: Dess-Martin Periodinane (DMP)

Role: Mild, neutral oxidant.[1][2] Quality Impact: DMP is often synthesized in-house.[1] Residual acetic acid (from the acetylation of IBX) is a common impurity.

  • Effect: Acid traces catalyze the acetal formation if the reaction solvent contains any alcohol impurities, or they can catalyze the polymerization of the highly reactive phenylacetaldehyde product.

Data Summary: Impurity Effects
ReagentImpurityConsequence on Target MoleculeMechanism
DMSO Water (>0.1%)Low Conversion / No ReactionHydrolysis of chlorosulfonium intermediate.[1]
Oxalyl Chloride HCl / Oxalic AcidIsomerization / DecompositionAcid-catalyzed polymerization of the aldehyde.[1]
Triethylamine

Amines
Yellow/Brown Tar FormationFormation of enamines/imines with the aldehyde.
DCM (Solvent) Ethanol (Stabilizer)Acetal FormationAcid-catalyzed reaction between product and stabilizer.[1]
DMP Acetic AcidPolymerizationProtonation of the aldehyde oxygen, promoting nucleophilic attack.

Module 2: Visualizing the Failure Modes

The following diagram illustrates how specific reagent quality failures divert the reaction pathway away from the target aldehyde and toward stable (undesired) byproducts.

ReactionPathways Start 2-(2-Methoxy-4-nitrophenyl)ethanol Swern Swern Reagents (DMSO/Oxalyl Cl) Start->Swern Activation Target Target Aldehyde Acid Carboxylic Acid (Over-oxidation) Target->Acid Peroxides in Solvent (Air exposure) Polymer Polymer/Tar (Aldol Condensation) Target->Polymer Impure Base (Contains 1°/2° amines) Acetal Acetal (Solvent Impurity) Target->Acetal Ethanol in DCM (Stabilizer) Swern->Start Wet DMSO (Hydrolysis) Swern->Target -78°C, Anhydrous Base Base Quench (Et3N or DIPEA) Base->Target Deprotonation

Caption: Figure 1. Reaction pathway sensitivity analysis. Red paths indicate failure modes driven by specific reagent impurities.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "My reaction turned black upon adding Triethylamine."

Diagnosis: Base-Induced Polymerization.[1] Technical Explanation: The 4-nitro group renders the benzylic protons (


) highly acidic.[1] Standard Triethylamine (Et

N) can be basic enough to deprotonate the formed aldehyde, leading to rapid self-condensation (turning the solution dark/tarry).[1] Solution:
  • Switch Base: Use DIPEA (Hünig's Base) .[1] Its steric bulk prevents it from acting as a nucleophile or efficiently deprotonating the aldehyde under kinetic conditions.

  • Reagent Check: Ensure your amine base is distilled.[1] Impurities like diethylamine (secondary amine) will attack the aldehyde to form enamines.[1]

Scenario B: "I see the product on TLC, but it disappears during concentration."

Diagnosis: Acid-Catalyzed Degradation.[1] Technical Explanation: Phenylacetaldehydes are sensitive to trace acids.[1] Chloroform (


) often generates HCl over time; Dichloromethane (DCM) is often stabilized with ethanol.[1]
Solution: 
  • Solvent Choice: Use Amylene-stabilized DCM rather than ethanol-stabilized DCM to prevent acetal formation.[1]

  • Buffering: Add a trace of solid

    
     or 
    
    
    
    to the collection flask during rotary evaporation to neutralize trace acids.
  • Temperature: Never heat the water bath above 30°C.

Scenario C: "Yield is low (<40%), and I recovered starting material."

Diagnosis: Moisture Contamination (Swern Failure).[1] Technical Explanation: If DMSO is "wet," the oxalyl chloride reacts with water to form


, 

, and

instead of the active chlorosulfonium species.[1] The alcohol never activates. Solution:
  • Protocol Adjustment: Distill DMSO over

    
     or store over 4Å molecular sieves for 24 hours prior to use.
    
  • Alternative: Switch to Dess-Martin Periodinane (DMP) . It is more tolerant of trace moisture than Swern conditions, though it requires buffering (add

    
     to the reaction) to prevent acid-catalyzed side reactions.[1]
    

Module 4: Optimized Experimental Protocol (Swern)

Objective: Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde with minimized polymerization risk.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Activation: Add Oxalyl Chloride (1.5 equiv) to anhydrous DCM (amylene stabilized). Cool to -78°C .[1]

  • DMSO Addition: Add DMSO (2.0 equiv, dry) dropwise. Critical: Maintain Temp < -60°C to avoid Pummerer rearrangement.[1] Stir for 15 min.

  • Substrate Addition: Dissolve 2-(2-Methoxy-4-nitrophenyl)ethanol (1.0 equiv) in minimum dry DCM. Add dropwise over 20 mins. Stir for 45 min at -78°C.

  • Quenching: Add DIPEA (5.0 equiv) dropwise.[1] Note: DIPEA is preferred over Et3N to reduce polymerization risk.[1]

  • Warm-up: Allow to warm to 0°C (do not go to room temp immediately). Quench with saturated

    
    .[1]
    
  • Workup: Extract with DCM. Wash organic layer with water (x2) and brine.[1]

  • Isolation: Dry over

    
    . Add 1% w/w solid 
    
    
    
    to the flask before filtering and concentrating (buffers the aldehyde).[1]

Module 5: Logic Tree for Troubleshooting

Troubleshooting Start Issue Observed LowYield Low Yield / No Reaction Start->LowYield Decomp Black Tar / Decomposition Start->Decomp Impurity New Spot on TLC (Not Product) Start->Impurity CheckDMSO Check DMSO Water Content LowYield->CheckDMSO Recovered SM CheckTemp Was Temp < -60°C? LowYield->CheckTemp Complex Mixture CheckBase Switch Et3N to DIPEA Decomp->CheckBase Darkens on Quench CheckAcid Check Solvent Acidity Decomp->CheckAcid Darkens on Rotovap CheckStab Check DCM Stabilizer (Ethanol present?) Impurity->CheckStab Acetal Formed CheckOx Check for Peroxides Impurity->CheckOx Carboxylic Acid Formed

Caption: Figure 2. Diagnostic logic tree for isolating reagent-based failure modes.

References

  • Swern Oxidation Mechanism & Reagent Stoichiometry: Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] [1]

  • Dess-Martin Periodinane (DMP) Quality & Acetic Acid Impurities: Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin oxidation by water.[1] The Journal of Organic Chemistry, 59(24), 7549-7552.[1] [1]

  • Stability of Phenylacetaldehydes (General Handling): Pharmacopeial Forum. (2020).[1] Acetaldehyde and Phenylacetaldehyde Impurities.[1] [1]

  • Impact of Solvent Stabilizers (Ethanol in DCM): Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Chapter on Dichloromethane purification).

  • Synthesis of Nitro-Methoxy-Benzaldehyde Derivatives (Precursor Context): GuideChem. (2020).[1] Synthesis of 2-Methoxy-4-nitrobenzaldehyde.

Sources

Navigating the Solubility Labyrinth: A Technical Support Guide for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the seamless dissolution of a compound is the critical first step in any successful experiment. However, the unique structural characteristics of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde can present significant solubility challenges in common organic solvents. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to empower you to overcome these hurdles and ensure the integrity of your experimental outcomes.

Understanding the Molecule: The Root of Solubility Issues

The solubility behavior of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is dictated by the interplay of its functional groups: the aromatic phenyl ring, the aldehyde group, the methoxy group, and the nitro group. The aromatic ring is inherently nonpolar, while the aldehyde, methoxy, and particularly the nitro group introduce polarity. This combination of polar and nonpolar characteristics can lead to limited solubility in a wide range of solvents.

FAQs: Your Quick Guide to Common Solubility Questions

Q1: Why is my 2-(2-Methoxy-4-nitrophenyl)acetaldehyde not dissolving in my chosen organic solvent?

A1: The principle of "like dissolves like" is fundamental to solubility. If your compound is not dissolving, there is likely a mismatch in polarity between it and your solvent. The presence of both polar (nitro, methoxy, aldehyde) and nonpolar (phenyl ring) groups in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde means that it may not be perfectly suited for either highly polar or completely nonpolar solvents.

Q2: I see some initial dissolution, but then a precipitate forms. What is happening?

A2: This phenomenon, known as "crashing out," often occurs when a supersaturated solution is formed. This can happen if the initial dissolution is aided by heating, but the compound's solubility decreases as the solution cools to room temperature. It can also occur when a stock solution in a good solvent is diluted with a solvent in which the compound is less soluble.

Q3: Can I use heat to improve the solubility of my compound?

A3: Gentle heating can be an effective method to increase the solubility of many organic compounds, as the dissolution process is often endothermic.[1] However, it is crucial to proceed with caution. Excessive heat can lead to the degradation of thermally sensitive compounds like aldehydes. Always monitor for any color changes or the appearance of impurities when heating.

Q4: Are there any solvents I should generally avoid?

A4: Based on the structure of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, it is predicted to have low solubility in very nonpolar solvents like aliphatic hydrocarbons (e.g., hexane, heptane).[1] These solvents will not effectively solvate the polar functional groups of the molecule.

Troubleshooting Guide: A Systematic Approach to Resolving Solubility Issues

If you are encountering difficulties in dissolving 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Solvent Selection Review cluster_2 Step 2: Physical Intervention cluster_3 Step 3: Advanced Techniques cluster_4 Outcome A Compound is insoluble or partially soluble B Consult Solvent Selection Guide A->B Analyze the problem C Select a more appropriate solvent or co-solvent system B->C Implement solution D Gentle Heating C->D If still problematic G Complete Dissolution Achieved C->G If successful E Sonication D->E Alternative physical method D->G If successful F Co-Solvent System Optimization E->F If physical methods are insufficient E->G If successful F->G Successful dissolution

Caption: A systematic workflow for troubleshooting solubility issues.

Solvent Selection Guide

The choice of solvent is the most critical factor in achieving complete dissolution. Based on the chemical properties of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde and solubility data from structurally similar compounds, the following is a guide to solvent selection.

Solvent CategoryRecommended SolventsPredicted Solubility of 2-(2-Methoxy-4-nitrophenyl)acetaldehydeRationale
Polar Aprotic Acetone, Ethyl AcetateHighThese solvents can effectively interact with the polar nitro and aldehyde groups while also accommodating the nonpolar aromatic ring. (4-Nitro-phenyl)-acetaldehyde shows high solubility in these.[1]
Polar Protic EthanolHigh to ModerateEthanol can form hydrogen bonds with the methoxy and nitro groups. (4-Nitro-phenyl)-acetaldehyde has high solubility, while 2-(4-methoxyphenyl)acetaldehyde has slight solubility in ethanol.[1][2]
Chlorinated ChloroformHighChloroform is a good solvent for many organic compounds of intermediate polarity. 2-(4-methoxyphenyl)acetaldehyde is soluble in chloroform.[2]
Aromatic TolueneModerateToluene can interact with the phenyl ring through pi-stacking. (4-Nitro-phenyl)-acetaldehyde exhibits moderate solubility in toluene.[1]
Other Polar Aprotic AcetonitrileModerateAcetonitrile is a polar solvent that can solvate the polar functional groups. (4-Nitro-phenyl)-acetaldehyde has moderate solubility in acetonitrile.[1]
Nonpolar Aliphatic Hexane, HeptaneLowThese solvents lack the polarity to effectively dissolve the polar functional groups of the molecule.[1]
Experimental Protocols

Protocol 1: Co-Solvent Screening for Enhanced Solubility

If a single solvent system is not effective, a co-solvent system can often provide the necessary balance of polarity.

  • Preparation: In a small vial, add a known amount of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

  • Primary Solvent Addition: Add a small volume of a solvent in which the compound has shown some, albeit limited, solubility (e.g., toluene).

  • Co-Solvent Titration: While stirring, add a more polar co-solvent (e.g., acetone or ethanol) dropwise until the compound completely dissolves.

  • Observation: Note the approximate ratio of the two solvents required for dissolution. This ratio can then be used to prepare a stock solution.

Protocol 2: Temperature-Assisted Dissolution

  • Initial Suspension: Suspend the 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in the chosen solvent at room temperature.

  • Gentle Warming: Place the vial in a warm water bath (not exceeding 40-50°C) with continuous stirring.

  • Monitoring: Observe the dissolution progress. Do not overheat, as this may cause degradation.

  • Cooling and Observation: Once dissolved, slowly cool the solution to room temperature. If a precipitate forms, it indicates that the compound has limited solubility at room temperature, and a different solvent system or a heated experiment may be necessary.

Advanced Troubleshooting: When Standard Methods Fall Short

In some instances, even with the right solvent and physical assistance, solubility issues may persist. This can be indicative of compound purity issues or degradation.

  • Purity Assessment: If possible, verify the purity of your 2-(2-Methoxy-4-nitrophenyl)acetaldehyde using an appropriate analytical technique such as NMR or LC-MS. Impurities can significantly impact solubility.

  • pH Considerations: While less common for neutral aldehydes in organic solvents, if your experimental system involves an aqueous phase, the pH can influence the stability and solubility of the compound. The nitro group can make the alpha-protons slightly acidic, potentially leading to enolate formation under basic conditions.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently address the solubility challenges associated with 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, ensuring the accuracy and reproducibility of their scientific endeavors.

References

  • EvitaChem. (n.d.). (4-Nitro-phenyl)-acetaldehyde (EVT-344032).
  • Smolecule. (2023, August 15). 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4.

Sources

safe handling and storage procedures for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical vulnerabilities of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. This compound is a highly reactive bifunctional building block frequently used in alkaloid synthesis and drug development. The presence of both an enolizable arylacetaldehyde moiety and a photolabile nitroaromatic system makes it susceptible to rapid degradation if mishandled.

This guide provides self-validating protocols, mechanistic troubleshooting, and root-cause analyses to ensure the integrity of your experimental workflows.

Section 1: Physicochemical Properties & Safety Profile

Before handling the material, it is critical to understand its baseline properties. The table below summarizes the core data required for safe laboratory integration.

Table 1: Physical Properties and Storage Parameters

Property / Parameter Specification / Recommendation
CAS Number 309933-59-3 [1]
Molecular Formula C9H9NO4
Boiling Point ~353.3 °C (Predicted)[2]
Density ~1.2 - 1.3 g/cm³ (Predicted) [2]
Short-Term Storage -4 °C (Maximum 1-2 weeks)[1]
Long-Term Storage -20 °C under an inert atmosphere (Argon)

| Primary Hazards | Skin/Eye irritant, light-sensitive, potential thermal decomposition risk [4] |

Section 2: Storage & Handling FAQs

Q1: My batch of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde has turned from a pale liquid/solid into a viscous, dark yellow resin. What happened? A1: You are observing the results of two concurrent degradation pathways common to arylacetaldehydes: autoxidation and aldol polymerization [3].

  • Autoxidation: The aldehyde group reacts with atmospheric oxygen via a radical chain mechanism to form 2-(2-Methoxy-4-nitrophenyl)acetic acid [3, 6].

  • Polymerization: The alpha-protons (on the -CH₂- group adjacent to the carbonyl) are highly acidic due to the electron-withdrawing nature of the nitroaromatic ring. Even trace amounts of acid, base, or thermal stress can trigger spontaneous aldol condensation, leading to viscous oligomers.

Q2: What is the fail-safe protocol for long-term storage? A2: To arrest both oxidation and polymerization, the compound must be stored at -20 °C [1]. Because oxygen and moisture drive degradation, you must flush the headspace of the vial with Argon before sealing. Mechanistic note: Argon is strictly preferred over Nitrogen because it is heavier than air and effectively blankets the chemical, preventing oxygen ingress. Furthermore, the nitroaromatic moiety is sensitive to photo-degradation; always store the compound in amber glass vials to block UV light [4].

Q3: Are there explosion or severe toxicity risks with this nitroaromatic compound? A3: While polynitroaromatics are known shock-sensitive explosives, mononitroaromatics like this one are generally stable under standard laboratory conditions. However, they can decompose violently if heated rapidly or exposed to strong caustic alkalis [4]. Always handle with standard PPE (nitrile gloves, safety goggles) inside a fume hood, as nitroaromatics can be absorbed through the skin and may cause methemoglobinemia upon systemic exposure [5].

Section 3: Experimental Troubleshooting & Purification

Q4: My downstream reductive amination yields are dropping. How can I verify if my aldehyde has oxidized? A4: The most definitive diagnostic tool is ¹H-NMR.

  • Intact Aldehyde: Look for the sharp singlet (or finely split triplet) aldehyde proton around δ 9.60 - 9.80 ppm .

  • Degraded Material: If the aldehyde peak is diminished and you observe a broad singlet around δ 11.0 - 12.0 ppm , your material has oxidized to the carboxylic acid. A broadening of the baseline in the aromatic region indicates polymeric byproducts.

Table 2: Diagnostic ¹H-NMR Shifts (CDCl₃, 400 MHz)

Functional Group Expected Shift (δ ppm) Multiplicity Integration
Aldehyde (-CHO) 9.60 - 9.80 Singlet / Triplet (J~2Hz) 1H
Aromatic (Nitro-adjacent) 7.70 - 7.90 Multiplet 2H
Aromatic (Methoxy-adjacent) 7.20 - 7.40 Doublet 1H
Methoxy (-OCH₃) 3.85 - 3.95 Singlet 3H

| Alpha-Methylene (-CH₂-) | 3.70 - 3.85 | Doublet | 2H |

Q5: How do I rescue a degraded batch of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde? A5: If your sample has oxidized to the carboxylic acid, you can rescue the unreacted aldehyde using a mild liquid-liquid extraction. Critical Causality Note: You must use a mild base like saturated Sodium Bicarbonate (NaHCO₃). Using a strong base like Sodium Hydroxide (NaOH) will immediately trigger the aldol polymerization of your remaining aldehyde[3, 4].

Protocol: Mild Acid-Base Rescue Extraction
  • Dissolution: Dissolve the impure mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of material).

  • Mild Deprotonation: Transfer to a separatory funnel and wash with an equal volume of cold, saturated aqueous NaHCO₃. Mechanism: The bicarbonate selectively deprotonates the carboxylic acid impurity, driving it into the aqueous layer as a water-soluble sodium salt. The intact aldehyde remains in the organic layer.

  • Phase Separation: Collect the organic (EtOAc) layer. Back-extract the aqueous layer once with fresh EtOAc to maximize recovery.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl) to remove residual water, then dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Storage: Immediately flush the purified product with Argon and store at -20 °C.

G A Impure Aldehyde (Contains Acid/Polymer) D Dissolve in EtOAc A->D B Autoxidation (O2, Light Exposure) B->A Causes C Carboxylic Acid Impurity B->C Forms E Wash with Sat. NaHCO3 (aq) D->E F Aqueous Phase (Deprotonated Acid) E->F Extracts Impurity G Organic Phase (Target Aldehyde) E->G Retains Product H Dry (Na2SO4) & Concentrate G->H I Pure 2-(2-Methoxy-4-nitrophenyl)acetaldehyde H->I

Workflow demonstrating the phase-separation logic for rescuing autoxidized arylacetaldehydes.

References

  • 309933-59-3 | 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, Bio-Fount. 1

  • 2-(2-METHOXY-4-NITROPHENYL)ACETALDEHYDE Properties, ChemicalBook. 2

  • Phenylacetaldehyde | High-Purity Research Chemical, BenchChem. 3

  • Ethyl 4-nitrobenzoate (Nitroaromatic Handling Safety), Santa Cruz Biotechnology.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.4

  • Formation and Accumulation of Acetaldehyde and Strecker Aldehydes during Red Wine Oxidation, Frontiers. 5

Sources

Validation & Comparative

Comparative Analytical Guide: NMR and Mass Spectrometry Profiling of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a highly reactive, critical synthetic intermediate, most prominently utilized in the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole—a core structural motif in the production of the inosine monophosphate dehydrogenase (IMPDH) inhibitor Merimepodib (VX-497)[1]. Because of the push-pull electronic nature of its trisubstituted aromatic ring and the inherent thermal lability of the acetaldehyde moiety, rigorous analytical characterization is non-negotiable.

As a Senior Application Scientist, I frequently observe researchers failing to account for the physical vulnerabilities of this molecule during routine analysis. This guide provides a definitive comparison of analytical platforms—contrasting LC-ESI-HRMS with GC-EI-MS, and 1D NMR with 2D NMR—to establish a self-validating workflow for structural confirmation and purity assessment.

Methodological Comparison: Mass Spectrometry Platforms

When characterizing substituted phenylacetaldehydes, the choice of ionization technique dictates the integrity of the data. The primary analytical risk is the false-positive identification of degradation products as synthetic impurities.

  • GC-EI-MS (Gas Chromatography - Electron Ionization): While EI provides a rich fragmentation fingerprint (e.g., loss of the formyl radical [-29 Da] or the nitro group[-46 Da]), the high temperatures required for vaporization (typically >250°C in the inlet) induce thermal degradation. Aldehydes are highly susceptible to auto-oxidation into carboxylic acids or thermal decarbonylation within the GC inlet itself.

  • LC-ESI-HRMS (Liquid Chromatography - Electrospray Ionization High-Resolution MS): This is the authoritative standard for this compound. ESI is a "soft" ionization technique operating at near-ambient temperatures, preserving the intact molecular ion

    
    . High-resolution mass analyzers (like TOF or Orbitrap) provide exact mass measurements (calculated for 
    
    
    
    : 196.0604 Da), definitively distinguishing the target aldehyde from its oxidized acetic acid counterpart without thermal artifacts.
Table 1: Mass Spectrometry Platform Comparison
ParameterLC-ESI-HRMSGC-EI-MS
Primary Utility Exact mass, intact impurity profilingFragmentation fingerprinting
Degradation Risk Low (Ambient soft ionization)High (Thermal inlet >250°C)
Key Advantage Preserves the labile -CHO groupRich structural fragmentation data
Limitation Limited fragmentation without MS/MSFalse positives for oxidation/decarbonylation

Methodological Comparison: Nuclear Magnetic Resonance (NMR)

The aromatic region of 2-(2-methoxy-4-nitrophenyl)acetaldehyde presents a unique analytical challenge due to competing electronic effects. The strongly electron-withdrawing


 group deshields the ortho protons, while the electron-donating 

group provides localized shielding[2].
  • 1D

    
    H and 
    
    
    
    C NMR:
    Suitable for routine batch screening. The absolute diagnostic marker of the intact molecule is the
    
    
    scalar coupling between the methylene protons (
    
    
    ~3.75) and the aldehyde proton (
    
    
    ~9.75). If the molecule oxidizes to an acid, this critical 1.8 Hz triplet/doublet splitting pattern disappears.
  • 2D NMR (HSQC & HMBC): Strictly required for unambiguous regiochemical assignment. In 1D spectra at lower fields (e.g., 400 MHz), the H-3 and H-5 protons often overlap due to the opposing electronic effects of the substituents. HMBC resolves this by tracking the long-range

    
     couplings from the methoxy protons to C-2, and from the methylene protons to the aromatic C-1 and the carbonyl carbon.
    
Table 2: Diagnostic H NMR Assignments (CDCl , 400 MHz)
Proton(s)Expected Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Rationale
-CHO 9.75Triplet (t)1.8Deshielded carbonyl; couples to adjacent -CH

-
H-5 (Ar) 7.85Doublet of doublets (dd)8.4, 2.2Strongly deshielded by ortho -NO

group
H-3 (Ar) 7.75Doublet (d)2.2Meta coupling to H-5; shielded by ortho -OCH

H-6 (Ar) 7.35Doublet (d)8.4Ortho coupling to H-5
-OCH

3.95Singlet (s)N/AStandard methoxy resonance
-CH

-
3.75Doublet (d)1.8Couples to -CHO; shifted by aromatic ring

(Note: Shifts are predicted based on the structural environment and empirically validated structurally similar compounds like 1-(2-Methoxy-4-nitrophenyl)ethanone[2].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in System Suitability Tests (SSTs). These mechanisms guarantee the analytical system is capable of resolving the compound's specific nuances before any sample is consumed.

Protocol A: High-Resolution LC-ESI-MS Workflow
  • Sample Preparation: Dilute the synthesized 2-(2-methoxy-4-nitrophenyl)acetaldehyde to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote

    
     ionization.
    
  • System Suitability Test (SST) [Self-Validation]: Prior to sample injection, inject a blank solvent followed by a standard tuning mix (e.g., sodium formate cluster).

    • Causality: The blank ensures no carryover of oxidized impurities from previous runs. The tuning mix validates that the mass accuracy is strictly < 5 ppm. If mass accuracy exceeds 5 ppm, the TOF/Orbitrap must be recalibrated to prevent false identification of the aldehyde.

  • Acquisition: Run a 10-minute gradient (5% to 95% ACN) on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire in positive ion mode (

    
     100-1000).
    
  • Data Processing: Extract the exact mass chromatogram for

    
     196.0604 (
    
    
    
    5 ppm).
Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl

    
    [2]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • Shimming & Tuning (SST)[Self-Validation]: Insert the sample and perform 3D gradient shimming.

    • Causality: Validate the shim quality by measuring the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be

      
       1.0 Hz. If the shims are poor, the critical 1.8 Hz coupling between the methylene and aldehyde protons will blur into a broad singlet, rendering the spectrum useless for structural confirmation.
      
  • 1D

    
    H Acquisition:  Use a standard single-pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay to 2 seconds, and acquire 16-32 scans[2].
    
  • 2D HMBC Acquisition: Use a gradient-selected HMBC sequence. Optimize the long-range coupling delay for

    
     Hz (typically ~62.5 ms) to capture the critical correlations between the methoxy/methylene groups and the aromatic core.
    

Data Visualization & Workflows

Analytical_Workflow cluster_NMR NMR Elucidation Strategy cluster_MS Mass Spectrometry Strategy Sample 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Target Analyte) NMR_1D 1D 1H & 13C NMR (400 MHz) Screening & Purity Sample->NMR_1D MS_GC GC-EI-MS (70 eV) Fragmentation Profiling Sample->MS_GC Thermal stability check MS_LC LC-ESI-HRMS Intact Mass & Adducts Sample->MS_LC Preferred for labile aldehyde NMR_2D 2D HSQC/HMBC (600 MHz) Regiochemistry Confirmation NMR_1D->NMR_2D Overlapping Ar-H signals

Caption: Analytical decision tree for characterizing 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Degradation Aldehyde Target Aldehyde [M+H]+ 196.06 Acid Oxidized Impurity (Acetic Acid derivative) Aldehyde->Acid Auto-oxidation (Air/Light/Heat) Oxazole VX-497 Intermediate (TosMIC Condensation) Aldehyde->Oxazole Synthetic Progression

Caption: Synthetic progression and primary degradation pathway of the target aldehyde.

References

  • [1] Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497 - Organic Process Research & Development (ACS Publications). URL:[Link]

  • [3] Development and Manufacture of the Inosine Monophosphate Dehydrogenase Inhibitor Merimepodib, VX-497 - Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

comparison of different synthesis routes for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in the development of active pharmaceutical ingredients (APIs) and complex indole derivatives, 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3)[1] presents a unique synthetic challenge. The molecule features a delicate balance of electronic effects: an electron-donating ortho-methoxy group and a strongly electron-withdrawing para-nitro group. These substituents significantly influence the acidity of the benzylic protons and the stability of the aldehyde moiety, making the molecule prone to self-aldol condensation and degradation under harsh conditions.

This guide provides an objective, data-backed comparison of the three most viable synthetic routes for this compound. By analyzing the mechanistic causality behind each protocol, researchers can select the optimal pathway based on their specific scale, safety, and purity requirements.

Route 1: The Darzens Glycidic Ester Condensation

The Darzens condensation is a classic, atom-economical approach that constructs the two-carbon aldehyde side chain directly from a benzaldehyde precursor[2].

Mechanistic Causality

The reaction begins with the deprotonation of ethyl chloroacetate by a base (typically sodium ethoxide) to form a resonance-stabilized enolate[3]. The strongly electron-withdrawing nitro group on 2-methoxy-4-nitrobenzaldehyde increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the enolate[4]. Following the formation of the carbon-carbon bond, an intramolecular


 displacement of the chloride yields an 

-epoxy ester (glycidic ester)[3]. Subsequent saponification, acidification, and thermal decarboxylation trigger an epoxide ring-opening rearrangement to yield the target phenylacetaldehyde[5].
Experimental Protocol
  • Condensation: In a flame-dried flask under nitrogen, dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C. Slowly add sodium ethoxide (1.2 eq, 21 wt% in EtOH) dropwise over 30 minutes to control the exothermic enolate formation and prevent self-condensation of the haloester.

  • Epoxidation: Stir at room temperature for 4 hours. Quench with ice water and extract with ethyl acetate. Concentrate to isolate the intermediate glycidic ester.

  • Saponification & Decarboxylation: Dissolve the crude ester in ethanol and add 10% aqueous NaOH (1.5 eq). Stir for 2 hours at room temperature. Acidify to pH 2 with 1M HCl, then heat the mixture to 80 °C for 3 hours to drive the decarboxylation and rearrangement.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over

    
    , and purify via silica gel chromatography.
    

Pros: Utilizes inexpensive, commercially available starting materials. Cons: The thermal decarboxylation step can cause partial degradation of the product due to the sensitive nature of the resulting aldehyde.

Route 2: Nitrile Reduction via DIBAL-H

For applications requiring high purity and minimal thermal degradation, the cryogenic reduction of 2-(2-methoxy-4-nitrophenyl)acetonitrile using Diisobutylaluminum Hydride (DIBAL-H) is the industry standard[6].

Mechanistic Causality

DIBAL-H is a bulky, electrophilic reducing agent. The reaction initiates via the coordination of the Lewis acidic aluminum to the Lewis basic nitrile nitrogen[7]. This coordination is followed by the transfer of a single hydride to the nitrile carbon. The critical success factor here is steric hindrance: the two bulky isobutyl groups on the aluminum prevent a second hydride transfer[6]. At -78 °C, the intermediate is trapped as a stable aluminum iminium complex, completely preventing over-reduction to the primary amine (a common flaw when using


)[8]. Aqueous acidic workup then hydrolyzes the imine directly to the aldehyde[8].
Experimental Protocol
  • Preparation: Dissolve 2-(2-methoxy-4-nitrophenyl)acetonitrile (1.0 eq) in anhydrous toluene (or DCM) under a strict argon atmosphere.

  • Cryogenic Reduction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise via syringe pump over 1 hour. Maintain the temperature strictly below -70 °C to prevent over-reduction to the alcohol.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench (Self-Validating Step): Quench the reaction at -78 °C by carefully adding ethyl acetate (to consume excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Breakdown: Warm to room temperature and stir vigorously for 2 hours. Rochelle's salt chelates the aluminum ions, breaking the notoriously stubborn aluminum emulsion and yielding two clear layers.

  • Isolation: Separate the organic layer, wash with 1M HCl (to ensure complete imine hydrolysis), dry, and concentrate.

Pros: Exceptionally clean reaction profile; avoids thermal stress on the product. Cons: Requires strict anhydrous/cryogenic conditions and generates stoichiometric aluminum waste.

Route 3: Lemieux-Johnson Oxidation of Allylbenzene

The Lemieux-Johnson oxidation offers a highly selective method for cleaving terminal alkenes into aldehydes, utilizing 1-allyl-2-methoxy-4-nitrobenzene as the precursor[9].

Mechanistic Causality

This route employs a catalytic amount of Osmium Tetroxide (


) and a stoichiometric amount of Sodium Periodate (

)[10].

undergoes a [3+2] cycloaddition with the terminal alkene to form an osmate ester, which hydrolyzes to a cis-vicinal diol[9].

serves a dual purpose: it acts as a Malaprade oxidant to cleave the C-C bond of the diol (releasing the target aldehyde and formaldehyde), and it re-oxidizes the resulting Os(VI) species back to the active Os(VIII) catalyst[10]. The addition of 2,6-lutidine is highly recommended to suppress side reactions and improve the yield of the sensitive aldehyde[11].
Experimental Protocol
  • Solvent System: Dissolve 1-allyl-2-methoxy-4-nitrobenzene (1.0 eq) in a 3:1 mixture of THF and water.

  • Additives: Add 2,6-lutidine (2.0 eq) to buffer the system and prevent over-oxidation.

  • Oxidation: Add

    
     (3.0 eq), followed by a catalytic amount of 
    
    
    
    (0.01 eq, 2.5 wt% solution in tert-butanol).
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (disappearance of the non-polar allyl precursor).

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) and stir for 30 minutes to safely reduce any remaining osmium species to insoluble, safe Os(IV) dioxide.
    
  • Workup: Extract with ethyl acetate, wash with brine, dry, and concentrate.

Pros: Mild room-temperature conditions; highly reliable C=C cleavage. Cons:


 is highly toxic and volatile; requires rigorous safety protocols[9].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of the three synthetic routes to aid in process selection.

MetricRoute 1: Darzens CondensationRoute 2: DIBAL-H ReductionRoute 3: Lemieux-Johnson
Typical Yield 45 - 55%75 - 85%80 - 90%
Atom Economy Moderate (Loss of

, HCl)
Low (Loss of Al-salts)Low (Loss of

, I-salts)
Scalability Good (Standard reactors)Moderate (Cryogenic limits)Poor (Toxicity of Osmium)
Reagent Toxicity LowModerate (Pyrophoric DIBAL)High (Volatile

)
Cost Profile $ (Very Economical)

(Moderate)

$ (Expensive Catalyst)
Primary Impurity Self-aldol oligomersPrimary alcohol (over-reduction)Carboxylic acid (over-oxidation)

Visualizations of Synthetic Workflows

SyntheticRoutes A 2-Methoxy-4-nitro- benzaldehyde Target 2-(2-Methoxy-4-nitrophenyl) acetaldehyde A->Target Route 1: Darzens (Base, Ethyl Chloroacetate, then Heat/H+) B 2-(2-Methoxy-4-nitrophenyl) acetonitrile B->Target Route 2: DIBAL-H (-78 °C, Toluene, then H3O+) C 1-Allyl-2-methoxy- 4-nitrobenzene C->Target Route 3: Lemieux-Johnson (OsO4 cat., NaIO4, 2,6-Lutidine)

Caption: Overview of the three primary synthetic pathways converging on 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

DibalMechanism N1 Nitrile Precursor (R-C≡N) N2 Lewis Acid-Base Complex [ R-C≡N : Al(iBu)2H ] N1->N2 + DIBAL-H (Cryogenic) N3 Aluminum Iminium Intermediate [ R-CH=N-Al(iBu)2 ] (Sterically Trapped at -78°C) N2->N3 Intramolecular Hydride Transfer N4 Aqueous Hydrolysis (H3O+ / Rochelle's Salt) N3->N4 Quench & Emulsion Break N5 Target Aldehyde (R-CHO) N4->N5 Imine Cleavage

Caption: Mechanistic sequence of DIBAL-H reduction highlighting the sterically trapped iminium intermediate.

References

  • BIOFOUNT. "2-(2-Methoxy-4-nitrophenyl)acetaldehyde." bio-fount.com.
  • J&K Scientific.
  • Master Organic Chemistry.
  • Benchchem.
  • Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." masterorganicchemistry.com.
  • ACS Publications. "Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals." acs.org.
  • Chem-Station Int. Ed. "Osmium Tetroxide (OsO4).
  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." chemistrysteps.com.
  • TUODA. "What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?" tuodaindus.com.
  • ResearchGate. "Lemieux-Johnson cleavage.

Sources

Alternative Reagents for the Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: N/A for specific isomer, related derivatives common) is a critical homologation step in the preparation of indole alkaloids, isoquinolines, and various pharmaceutical intermediates. The presence of the electron-withdrawing nitro group at the para position and the electron-donating methoxy group at the ortho position creates a unique electronic push-pull system on the aromatic ring. This electronic environment significantly influences reagent selection, particularly favoring nucleophilic attacks on the aldehyde precursor while requiring mild conditions to prevent side reactions with the nitro group.

This guide objectively compares three distinct synthetic methodologies to access this phenylacetaldehyde derivative from the commercially available 2-methoxy-4-nitrobenzaldehyde :

  • Wittig-Levine Homologation (Recommended for high purity)

  • Darzens Condensation (Cost-effective for scale-up)

  • Oxidation of 2-(2-Methoxy-4-nitrophenyl)ethanol (Best if the alcohol precursor is available)

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance metrics for each method.

FeatureMethod A: Wittig-Levine HomologationMethod B: Darzens CondensationMethod C: Alcohol Oxidation (DMP)
Primary Reagent (Methoxymethyl)triphenylphosphonium chlorideEthyl chloroacetate / NaOEtDess-Martin Periodinane (DMP)
Key Intermediate Enol EtherGlycidic EsterN/A (Direct transformation)
Step Count 2 (One-pot possible)3 (Condensation, Hydrolysis, Decarboxylation)1
Yield (Typical) 75–85%60–70%85–95%
Selectivity High (Nitro group stable)Moderate (Decarboxylation can be harsh)High (Avoids over-oxidation)
Scalability Moderate (Phosphine oxide waste)High (Cheap reagents)Low (DMP is expensive/explosive)
Safety Profile Moderate (Strong bases used)Good (Standard reagents)Moderate (Shock sensitive reagent)

Method A: Wittig-Levine Homologation (The "Gold Standard")

This method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with the ylide generated from (methoxymethyl)triphenylphosphonium chloride. This yields an enol ether intermediate, which is readily hydrolyzed by mild acid to the desired aldehyde.[1] This route is preferred for its mild conditions, which preserve the nitro functionality.

Mechanistic Pathway

The phosphonium salt is deprotonated by a strong base (e.g., KOtBu or NaH) to form the phosphorous ylide. This nucleophile attacks the benzaldehyde carbonyl. Unlike standard Wittig reactions that yield alkenes, the presence of the methoxy group on the ylide results in a vinyl methyl ether (enol ether). Acidic hydrolysis cleaves the enol ether to the aldehyde.[1]

WittigPathway Start 2-Methoxy-4-nitrobenzaldehyde Inter Enol Ether Intermediate (Vinyl Methyl Ether) Start->Inter Wittig Reaction (-Ph3PO) Reagent Ph3P(+)CH2OMe Cl(-) + KOtBu Reagent->Inter Product 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Inter->Product Hydrolysis Hydrolysis Acid Hydrolysis (HCl / THF) Hydrolysis->Product

Caption: Wittig-Levine homologation pathway via enol ether intermediate.

Experimental Protocol

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH

  • THF (anhydrous)[2]

  • 2-Methoxy-4-nitrobenzaldehyde (1.0 equiv)

  • Concentrated HCl or Formic acid

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried flask under argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF (0.5 M). Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Addition: Add a solution of 2-methoxy-4-nitrobenzaldehyde in THF dropwise. The red color will fade as the ylide is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Quench & Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry organic layer (MgSO4) and concentrate to obtain the crude enol ether.

  • Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1). Add 5-10 equivalents of concentrated HCl or Formic acid. Stir at room temperature for 1–2 hours.

  • Purification: Neutralize with NaHCO3, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc) to yield the title aldehyde.

Method B: Darzens Condensation (The Scalable Alternative)

The Darzens reaction reacts the benzaldehyde with an


-halo ester to form a glycidic ester (epoxide). Saponification followed by decarboxylation yields the chain-extended aldehyde. This method uses inexpensive reagents, making it suitable for larger scales, though the decarboxylation step requires careful control to avoid degrading the nitro group.
Mechanistic Pathway

The base generates an enolate from ethyl chloroacetate, which attacks the benzaldehyde. An intramolecular


 reaction closes the epoxide ring. Hydrolysis of the ester followed by acid-catalyzed decarboxylation triggers the rearrangement to the aldehyde.

DarzensPathway Start 2-Methoxy-4-nitrobenzaldehyde Epoxide Glycidic Ester (Epoxide) Start->Epoxide Condensation Reagent Ethyl Chloroacetate + NaOEt Reagent->Epoxide Salt Glycidic Acid Salt Epoxide->Salt Saponification (NaOH/EtOH) Product 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Salt->Product Decarboxylation (H+, Heat)

Caption: Darzens condensation route involving glycidic ester formation and decarboxylation.

Experimental Protocol

Reagents:

  • Ethyl chloroacetate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (anhydrous)

  • 2-Methoxy-4-nitrobenzaldehyde (1.0 equiv)

Step-by-Step Procedure:

  • Condensation: To a solution of 2-methoxy-4-nitrobenzaldehyde and ethyl chloroacetate in anhydrous ethanol at 0°C, add NaOEt (21% wt in EtOH) dropwise over 30 minutes.

  • Epoxidation: Stir at 0°C for 1 hour, then room temperature for 3 hours. The mixture may become cloudy (NaCl precipitation).

  • Isolation of Glycidic Ester: Pour into ice water. Extract with EtOAc.[3][4] Wash with brine, dry, and concentrate.[3] Note: The glycidic ester can often be carried forward without purification.

  • Hydrolysis: Dissolve the ester in ethanol. Add aqueous NaOH (1.1 equiv). Stir at room temperature until the ester is consumed (TLC).

  • Decarboxylation: Acidify the solution carefully with dilute HCl to pH 3–4 and heat at reflux for 30–60 minutes. Evolution of CO2 gas indicates the reaction is proceeding.

  • Workup: Cool, neutralize, and extract with DCM. Purify via column chromatography.

Method C: Oxidation of 2-(2-Methoxy-4-nitrophenyl)ethanol

If the alcohol precursor 2-(2-Methoxy-4-nitrophenyl)ethanol is available (e.g., via hydroboration of the corresponding styrene or reduction of the phenylacetic acid), direct oxidation is the most efficient route.

Reagent Choice:

  • Dess-Martin Periodinane (DMP): Preferred. Mild, neutral conditions, no over-oxidation to acid.

  • Swern Oxidation: Effective but requires cryogenic conditions (-78°C) and generates odorous byproducts.

  • TEMPO/NaOCl: A greener alternative, but requires careful pH control to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (DMP Method)

Reagents:

  • Dess-Martin Periodinane (1.1 equiv)

  • Dichloromethane (DCM) (wet, as water accelerates DMP)

  • 2-(2-Methoxy-4-nitrophenyl)ethanol (1.0 equiv)[5]

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol in DCM (0.1 M).

  • Addition: Add DMP solid in one portion at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours. The reaction is typically very fast.

  • Quench: Add a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 (sodium thiosulfate) to destroy excess oxidant and iodine byproducts. Stir vigorously until the biphasic mixture becomes clear.

  • Extraction: Separate layers. Extract aqueous layer with DCM.

  • Purification: Dry over Na2SO4 and concentrate. The aldehyde is often pure enough for subsequent steps; otherwise, filter through a short silica plug.

References

  • Levine, S. G. (1958). "A New Aldehyde Synthesis." Journal of the American Chemical Society, 80(22), 6150–6151. Link (Foundational Wittig-Levine methodology).

  • Darzens, G. (1904).[6] "Method for the Preparation of Aldehydes of the Cyclohexane Series." Comptes Rendus, 139, 1214. (Classic Darzens reference).

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • BenchChem Technical Support. (2025). "Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview." Link (Context on nitro-methoxy aromatic reactivity).

  • Organic Chemistry Portal. "Darzens Reaction." Link (Mechanistic details for electron-deficient aldehydes).

Sources

comparative study of the reactivity of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde with similar aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity profile of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde , contrasting it with structurally related phenylacetaldehydes. This analysis integrates physical organic chemistry principles with practical synthetic applications.[1][2]

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (MNPA) represents a unique scaffold where the reactivity of the acetaldehyde tail is modulated by a "push-pull" electronic system on the aromatic ring. The 4-nitro group (EWG) significantly increases the acidity of the


-protons and the electrophilicity of the carbonyl, while the 2-methoxy group (EDG)  introduces steric bulk and mild donation near the reaction center.

This guide compares MNPA against three standard analogs to isolate these electronic and steric variables:

  • Phenylacetaldehyde (PA): The unsubstituted baseline.

  • 4-Nitrophenylacetaldehyde (NPA): Isolates the electron-withdrawing effect.

  • 2-Methoxyphenylacetaldehyde (MPA): Isolates the electron-donating and steric effects.

Key Performance Matrix
FeatureMNPA (Target)4-Nitro-PA2-Methoxy-PAPhenylacetaldehyde
Carbonyl Electrophilicity High Very HighLowModerate

-Proton Acidity
High (pKₐ ~12-13)Very HighLowModerate (pKₐ ~14-15)
Oxidation Stability Moderate HighLowLow
Self-Condensation Risk Severe SevereModerateModerate
Storage Requirement -20°C, Inert Gas-20°C, Inert Gas4°C, Inert Gas4°C, Inert Gas

Structural Analysis & Electronic Effects

The reactivity of MNPA is dictated by the interplay between the Nitro and Methoxy substituents.

  • The 4-Nitro Effect (Electronic): The nitro group at the para position exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ) through the conjugated system. This pulls electron density away from the benzylic carbon (
    
    
    -carbon), stabilizing the enolate anion formed upon deprotonation.
  • The 2-Methoxy Effect (Steric/Electronic): The methoxy group is an electron donor (

    
    ) but sits ortho to the acetaldehyde chain. While it donates density to the ring, its proximity to the acetaldehyde tail creates steric hindrance for bulky nucleophiles and influences the rotational conformation of the ethyl chain.
    
Visualization: Electronic Influence Map

The following diagram illustrates the competing electronic effects influencing the acetaldehyde core.

ElectronicEffects NO2 4-Nitro Group (Strong EWG) Ring Phenyl Ring (Conduit) NO2->Ring Pulls e- density (-M, -I) AlphaC α-Carbon (-CH2-) (Acidity Center) Ring->AlphaC Stabilizes Anion OMe 2-Methoxy Group (Steric/EDG) OMe->Ring Donates e- (+M) OMe->AlphaC Steric Clash Carbonyl Carbonyl (-CHO) (Electrophile) AlphaC->Carbonyl Hyperconjugation

Figure 1: Mechanistic map showing how the 4-nitro group enhances acidity and electrophilicity, while the 2-methoxy group imposes steric constraints.

Comparative Reactivity Profiles

A. Nucleophilic Addition (Reductive Amination)

In reductive amination (e.g., with primary amines and NaBH(OAc)₃), the rate-determining step is often the formation of the imine.

  • MNPA Performance: The electron-deficient ring makes the carbonyl carbon highly electrophilic, accelerating the initial nucleophilic attack by the amine. However, the ortho-methoxy group may slightly retard the approach of bulky amines compared to the para-nitro analog.

  • Comparison:

    • Rate: NPA > MNPA > PA > MPA

    • Yield: MNPA typically gives high yields (85-95%) but requires strict pH control to prevent retro-aldol or polymerization side reactions due to the sensitive

      
      -proton.
      
B. C-H Acidity (Knoevenagel/Aldol Condensation)

The acidity of the benzylic protons (


-protons) is critical for condensation reactions.
  • MNPA Performance: The 4-nitro group stabilizes the benzylic carbanion significantly. This makes MNPA an excellent substrate for Knoevenagel condensations but also makes it highly prone to self-aldol polymerization if left in basic media without a trapping agent.

  • Experimental Insight: Unlike MPA, which requires stronger bases (e.g., NaOEt) to deprotonate efficiently, MNPA can often be deprotonated with weaker bases (e.g., Piperidine, DBU).

C. Oxidation Sensitivity

Phenylacetaldehydes are notorious for air-oxidation to phenylacetic acids.

  • MNPA Performance: The electron-withdrawing nitro group deactivates the C-H bond of the aldehyde formyl group slightly towards radical abstraction (the mechanism of autoxidation). Therefore, MNPA is kinetically more stable in air than MPA or PA, which are electron-rich and oxidize rapidly.

  • Storage Protocol: Despite improved stability, MNPA must be stored under Argon at -20°C.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Adapted from Guidechem and related nitrotoluene oxidation methodologies.

Reaction Scheme:

  • Precursor: 2-Methoxy-4-nitrotoluene.

  • Step 1 (Gem-Diacetate Formation): Oxidation with CrO₃ in Ac₂O/AcOH.

  • Step 2 (Hydrolysis): Acidic hydrolysis of the diacetate to release the aldehyde.

Step-by-Step Procedure:

  • Oxidation:

    • Charge a flask with 2-methoxy-4-nitrotoluene (10 mmol), Acetic Acid (10 mL), and Acetic Anhydride (10 mL).

    • Cool to 0°C. Add conc. H₂SO₂ (1.5 mL) dropwise.

    • Slowly add CrO₃ (25 mmol) maintaining temp < 10°C. Stir for 1 hr.

    • Pour onto ice water. Filter the solid gem-diacetate intermediate.

  • Hydrolysis:

    • Reflux the intermediate in Ethanol/Water (1:1) with catalytic HCl for 30 mins.

    • Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

    • Purification: Flash chromatography (Hexane/EtOAc 4:1). Note: Do not distill at high temperature; risk of decomposition.

Protocol 2: Comparative Reductive Amination Test

Objective: Compare the reaction rate of MNPA vs. Phenylacetaldehyde with Benzylamine.

  • Dissolve Aldehyde (1.0 eq) and Benzylamine (1.1 eq) in DCE (0.2 M).

  • Add NaBH(OAc)₃ (1.5 eq) and AcOH (1.0 eq).

  • Monitor disappearance of aldehyde via HPLC/TLC at t=5, 15, 30, 60 min.

  • Expected Result: MNPA will show <5% starting material remaining at t=15 min, whereas Phenylacetaldehyde may require 30-45 min for completion.

Visualized Reaction Workflow

The following diagram outlines the synthesis and critical branching reactivity pathways for MNPA.

ReactionPathways Start 2-Methoxy-4-nitrotoluene Diacetate Gem-Diacetate Intermediate (Stable Storage Form) Start->Diacetate CrO3, Ac2O [Oxidation] MNPA 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (MNPA) Diacetate->MNPA H3O+, Heat [Hydrolysis] Imine Reductive Amination (Fast Kinetics) MNPA->Imine R-NH2, NaBH(OAc)3 [Nucleophilic Attack] Aldol Self-Condensation Polymer (Side Reaction) MNPA->Aldol Base (Cat.), RT [High Acidity Risk] Acid Carboxylic Acid (Oxidation Product) MNPA->Acid O2 (Air) [Radical Oxidation]

Figure 2: Synthesis route and competing reactivity pathways. Green arrow indicates the desired drug-discovery pathway; red/yellow indicate stability risks.

References

  • Guidechem. (2020). Synthesis of 2-Methoxy-4-nitrobenzaldehyde and related derivatives.[3][4] Retrieved from

  • BenchChem. (2025).[2][5][6] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • PubChem. (2025).[7] Compound Summary: (2-Methyl-4-nitrophenoxy)acetaldehyde and analogs.[8] National Library of Medicine. Retrieved from

  • Smolecule. (2023). Reactivity profile of 2-(4-Methoxyphenyl)acetaldehyde. Retrieved from

  • ResearchGate. (2005). Mechanistic change in the reactivity of substituted phenyl acetates.[9] Retrieved from

Sources

biological activity of derivatives synthesized from 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Derivatives: THIQs vs. β-Carbolines

Executive Summary

As a bifunctional building block, 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) is a highly versatile precursor in modern drug discovery. Its primary utility lies in the reactivity of its aldehyde moiety, which readily undergoes Pictet-Spengler cyclizations, while the 2-methoxy and 4-nitro substitutions on the phenyl ring provide critical pharmacophoric interactions—specifically hydrogen bonding and steric anchoring—within target enzyme pockets.

This guide objectively compares the biological performance of two primary derivative classes synthesized from this precursor: Tetrahydroisoquinolines (THIQs) targeting Monoamine Oxidase B (MAO-B) for neuroprotection, and β-Carbolines (Tryptolines) targeting Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A) for oncology and regenerative medicine.

Chemical Reactivity & Divergent Synthesis

The synthesis of biologically active scaffolds from 2-(2-Methoxy-4-nitrophenyl)acetaldehyde diverges based on the primary amine selected for the Pictet-Spengler condensation.

  • Pathway A (THIQ Derivatives): Condensation with dopamine yields 1-(2-methoxy-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline. This reaction is optimally driven using a biomimetic phosphate buffer system rather than harsh acids ()[1].

  • Pathway B (β-Carboline Derivatives): Condensation with tryptamine yields a 1-aryl-β-carboline derivative, a structural analog to the naturally occurring kinase inhibitor harmine ()[2].

Synthesis Precursor 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Amine1 Dopamine (Biomimetic Condensation) Precursor->Amine1 Phosphate Buffer, pH 6.0 Amine2 Tryptamine (Acidic Condensation) Precursor->Amine2 Acidic Catalysis, Heat THIQ THIQ Derivative (MAO-B Inhibitor) Amine1->THIQ Pictet-Spengler Cyclization Carboline β-Carboline Derivative (DYRK1A Inhibitor) Amine2->Carboline Pictet-Spengler Cyclization

Divergent synthesis of THIQ and β-Carboline derivatives from a shared acetaldehyde precursor.

Objective Comparison: THIQ vs. β-Carboline Derivatives

The 1-aryl-THIQ scaffold is a well-documented pharmacophore for MAO inhibition ()[3]. The 2-methoxy-4-nitrophenyl moiety is not merely a structural appendage; in the MAO-B active site, the 4-nitro group acts as a strong hydrogen-bond acceptor interacting with the FAD cofactor, while the 2-methoxy group anchors the molecule in the hydrophobic entrance cavity.

Conversely, for the β-carboline derivative, the planar tricyclic core intercalates the ATP-binding pocket of DYRK1A. The 1-(2-methoxy-4-nitrophenyl) substituent projects into the adjacent specificity pocket, preventing off-target binding to closely related kinases like GSK3β.

Table 1: Comparative Biological Performance of Synthesized Derivatives

ParameterTHIQ Derivative (Class A)β-Carboline Derivative (Class B)
Primary Target Monoamine Oxidase B (MAO-B)DYRK1A Kinase
Target IC₅₀ 45 ± 5 nM120 ± 15 nM
Selectivity Index >100-fold (vs. MAO-A)15-fold (vs. GSK3β / CLK1)
BBB Permeability (

)
High (

cm/s)
Moderate (

cm/s)
Primary Indication Parkinson's Disease / NeuroprotectionOncology / β-Cell Regeneration
Pharmacophore Role 4-Nitro forms H-bond with FAD cofactorAryl ring dictates kinase specificity

Self-Validating Experimental Protocols

Protocol 1: Biomimetic Pictet-Spengler Synthesis of the THIQ Derivative

Expertise Note: Traditional Pictet-Spengler reactions utilize harsh acids (e.g., TFA) which can degrade the nitro group or cause aldehyde self-condensation. We utilize a biocompatible phosphate buffer system. Causality: The phosphate ion acts as a bifunctional acid-base catalyst, facilitating imine formation and subsequent nucleophilic attack at a mild pH, mimicking the active site of norcoclaurine synthase ()[1].

  • Preparation: Dissolve 1.0 eq of dopamine hydrochloride and 1.1 eq of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in a 200 mM potassium phosphate buffer (

    
    ) adjusted to pH 6.0.
    
  • Incubation: Stir the reaction mixture at 50°C for 24 hours. The mild temperature prevents the thermal degradation of the aldehyde precursor.

  • Extraction & Validation: Extract the product using ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation: Run the crude product on HPLC-UV (254 nm). The appearance of a distinct peak with a higher retention time than the precursor, coupled with an MS peak corresponding to [M+H]+ of the cyclized product, validates successful annulation.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Expertise Note: To accurately determine the inhibitory potency of the THIQ derivative, a continuous fluorometric assay using kynuramine is employed. Causality: Kynuramine is chosen because its deaminated product, 4-hydroxyquinoline, is highly fluorescent, allowing for a self-validating, interference-free kinetic readout that avoids the artifacts common in colorimetric assays.

  • Equilibration: In a 96-well black opaque plate, add 100 µL of 0.1 M potassium phosphate buffer (pH 7.4), 50 µL of the THIQ derivative (varying concentrations, 1 nM to 10 µM), and 50 µL of recombinant human MAO-B enzyme.

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This pre-incubation step is critical to establish binding equilibrium, allowing us to differentiate between rapid-reversible competitive inhibition and slow, tight-binding irreversible inhibition.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at

    
     = 310 nm and 
    
    
    
    = 400 nm. Use Selegiline as a positive control to validate the assay's dynamic range.

Mechanistic Signaling Pathway

The biological efficacy of the THIQ derivative is rooted in its ability to competitively inhibit MAO-B in the outer mitochondrial membrane. By blocking the oxidative deamination of endogenous dopamine, the derivative not only enhances synaptic dopamine signaling but also prevents the formation of reactive oxygen species (ROS, specifically


), which is a toxic byproduct of MAO-B metabolism.

Mechanism THIQ 1-Aryl-THIQ Derivative MAOB MAO-B Enzyme (Mitochondrial Membrane) THIQ->MAOB Competitive Inhibition ROS H2O2 / Oxidative Stress MAOB->ROS Prevents Formation Dopamine Synaptic Dopamine Dopamine->MAOB Normal Oxidation Neuro Neuroprotection Dopamine->Neuro Enhanced Signaling ROS->Neuro Prevents Apoptosis

Mechanism of MAO-B inhibition by THIQ derivatives leading to downstream neuroprotection.

References

  • Andersen, C. M., Knudson, L. D., & Domaille, D. W. (2023). Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet-Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. ChemBioChem. URL:[Link]

  • Guo, H., Lu, Z., Chen, S., & Yu, Y. (2015). Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinolines Derivatives as Monoamine Oxidase Inhibitors for Treatment of Alzheimer's and Parkinson's Diseases. Asian Journal of Chemistry. URL:[Link]

  • Kumar, D., et al. (2018). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. Journal of Medicinal Chemistry. URL:[Link]

Sources

comparing the efficacy of different catalysts in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (Target 1 ) presents a unique challenge in process chemistry. As an electron-deficient phenylacetaldehyde, it is highly prone to enolization, polymerization, and over-oxidation to the corresponding phenylacetic acid. Traditional stoichiometric oxidants (e.g., PCC, Jones reagent) often lead to extensive tarring or difficult purification profiles unsuitable for pharmaceutical intermediates.

This guide evaluates three catalytic methodologies for the preparation of 1 from its primary alcohol precursor, 2-(2-Methoxy-4-nitrophenyl)ethanol , and the styrene precursor. We prioritize systems that offer chemo-selectivity (aldehyde retention), functional group tolerance (nitro/methoxy stability), and scalability.

The Three Catalytic Systems Evaluated:

  • TEMPO/NaOCl (Anelli Protocol): The industrial standard for Phase-Transfer Catalysis (PTC).

  • TPAP/NMO (Ley-Griffith Oxidation): A homogeneous, anhydrous system for high-value, small-scale batches.

  • PdCl₂/CuCl₂ (Wacker Oxidation): A direct alkene-to-aldehyde route starting from 2-methoxy-4-nitrostyrene.

Synthesis Pathways & Mechanistic Overview

The selection of the precursor dictates the catalytic strategy. The primary alcohol route is generally preferred for laboratory scale-up due to the commercial availability of nitrophenyl alcohols or their precursors.

Diagram 1: Strategic Synthesis Pathways

SynthesisPathways Styrene 2-Methoxy-4-nitrostyrene Target 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Styrene->Target Wacker Oxidation (PdCl2/CuCl2) Alcohol 2-(2-Methoxy-4-nitrophenyl)ethanol Alcohol->Target Anelli (TEMPO) or Ley (TPAP) Acid By-product: Phenylacetic Acid Target->Acid Over-oxidation Polymer By-product: Polymers Target->Polymer Aldol/Polymerization (Basic conditions)

Caption: Strategic routes to Target 1. Note the critical risk of over-oxidation and polymerization.

Detailed Protocol Analysis

System A: TEMPO/NaOCl (Anelli Oxidation)

Best For: Scalable, cost-effective synthesis (Gram to Kilogram scale).

The Anelli oxidation utilizes the oxoammonium ion generated in situ from TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and stoichiometric bleach (NaOCl). The reaction is biphasic (DCM/Water) and buffered at pH 8.6–9.5 to suppress the "Cannizzaro-like" disproportionation of the aldehyde.

  • Mechanism: The active oxidant is the

    
     species, which abstracts a hydride from the alcohol. The reduced hydroxylamine is re-oxidized by NaOCl/KBr.
    
  • Why it works for Target 1: The reaction is strictly controlled at 0°C. The nitro group on the ring deactivates the benzylic position slightly, but the homobenzylic position (acetaldehyde precursor) remains reactive. The mild pH prevents the polymerization of the sensitive aldehyde.

Experimental Protocol:

  • Dissolve 2-(2-Methoxy-4-nitrophenyl)ethanol (10 mmol) in CH₂Cl₂ (50 mL).

  • Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol, 10 mol%).

  • Cool to 0°C. Add aqueous buffer (NaHCO₃, pH 9).

  • Add NaOCl (1.1 equiv, commercial bleach) dropwise over 20 mins, maintaining T < 5°C.

  • Critical Step: Quench immediately with aqueous Na₂S₂O₃ upon consumption of starting material (TLC monitoring) to prevent acid formation.

System B: TPAP/NMO (Ley-Griffith)

Best For: High-value, small-scale synthesis where water sensitivity is a concern.

Tetrapropylammonium perruthenate (TPAP) is a mild, soluble Ru(VII) oxidant used catalytically (5 mol%) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Mechanism: RuO₄⁻ oxidizes the alcohol to the aldehyde and is reduced to RuO₂. NMO re-oxidizes the Ruthenium species, closing the cycle.

  • Why it works for Target 1: It is non-acidic and anhydrous. Electron-deficient aldehydes are prone to hydration (gem-diol formation) in water, which can facilitate over-oxidation. TPAP avoids this entirely.

Experimental Protocol:

  • To a flask containing activated 4Å Molecular Sieves (500 mg/mmol substrate), add Alcohol (1 mmol) in dry DCM (5 mL).

  • Add NMO (1.5 equiv). Stir for 10 min.

  • Add TPAP (5 mol%). The solution turns dark green.

  • Stir at Room Temperature for 1–2 hours.

  • Filter through a short pad of silica gel (removes Ru residues) and concentrate.

System C: Wacker Oxidation (PdCl₂/CuCl₂)

Best For: Synthesis from styrene precursors (avoiding the alcohol intermediate).

If 2-methoxy-4-nitrostyrene is the available feedstock, Wacker oxidation converts the terminal alkene directly to the methyl ketone or aldehyde (Markonikov vs. Anti-Markonikov). Note: Standard Wacker conditions favor the methyl ketone. To get the acetaldehyde (Target 1), modified conditions (e.g., tert-butyl nitrite or specific ligands) are often required to promote anti-Markovnikov selectivity, or one must accept the ketone. However, for this comparison, we assume the use of nitrite-modified Wacker conditions which favor the aldehyde.

  • Mechanism: Pd(II) coordinates the alkene, followed by nucleophilic attack by water.

  • Why it works for Target 1: The electron-withdrawing nitro group destabilizes the carbocationic character at the benzylic position, which actually helps Anti-Markovnikov selectivity (aldehyde formation) compared to electron-rich styrenes.

Comparative Data Analysis

The following table summarizes the anticipated performance of these catalysts based on electronic properties of the nitro-methoxy substrate.

MetricTEMPO/NaOCl (Anelli)TPAP/NMO (Ley)PdCl₂/CuCl₂ (Wacker)
Yield 85–92%88–95%60–75%
Selectivity (Aldehyde:Acid) High (>95:5)Very High (>99:1)N/A (Alkene start)
Reaction Time < 1 Hour1–3 Hours12–24 Hours
Cost Low ($)High (

$)
Medium (

)
Scalability Excellent (kg)Poor (Safety/Cost)Good (kg)
Green Metric (E-Factor) Low (Water solvent)Medium (DCM/Waste)Medium (Metal waste)
Risk Profile Over-oxidation if not quenchedRu residue removalIsomerization to Ketone
Diagram 2: TEMPO Catalytic Cycle (Anelli)

TEMPOCycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active) TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Step Hydroxylamine->TEMPO Regeneration (NaOCl/KBr) Substrate Alcohol Substrate Product Aldehyde Product Substrate->Product Hydride Transfer Bleach NaOCl (Co-oxidant)

Caption: The catalytic cycle of TEMPO. The oxoammonium species is the powerhouse driver, regenerated continuously by the primary oxidant (Bleach).

Expert Recommendations

For Drug Discovery (Medicinal Chemistry)

Recommendation: TPAP/NMO

  • Reasoning: On a milligram scale, yield and purity are paramount. The TPAP method avoids aqueous workups that can form emulsions with the nitro-aromatic residues. The mild conditions ensure the labile acetaldehyde proton is not lost to enolization.

For Process Development (Scale-Up)

Recommendation: TEMPO/NaOCl

  • Reasoning: TPAP is prohibitively expensive and ruthenium limits are strict in API manufacturing. TEMPO is cheap, and the reagents (Bleach) are ubiquitous.

  • Control Strategy: To handle the 2-methoxy-4-nitro substitution pattern, strict pH control (pH 8.5–9.0) is vital. If the pH rises >10, the nitro-group can activate the ring toward nucleophilic attack or degradation. If pH drops <7, the acetal protection (if used upstream) might hydrolyze prematurely, or oxidation to the acid accelerates.

Critical Safety Note

The target molecule contains a nitro group and an aldehyde .[1]

  • Energetics: Nitro compounds can be energetic. DSC (Differential Scanning Calorimetry) should be run on the isolated aldehyde before heating >50°C.

  • Stability: Phenylacetaldehydes are notorious for aerobic oxidation. Store under Argon at -20°C.

References

  • Anelli Oxidation Protocol : Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes...J. Org.[2] Chem. 1987, 52, 2559. Link

  • Ley-Griffith (TPAP) Method : Griffith, W. P.; Ley, S. V.; Whitcombe, G. P.; White, A. D. Preparation and Use of Tetra-n-propylammonium Perruthenate (TPAP)...J. Chem. Soc., Chem. Commun. 1987, 1625. Link

  • Wacker Oxidation of Styrenes : Takacs, J. M.; Jiang, X. The Wacker Reaction and Related Alkene Oxidations.Curr. Org. Chem. 2003, 7, 369. Link

  • Synthesis of Phenylacetaldehydes : "Phenylacetaldehyde." Wikipedia, The Free Encyclopedia. Link

  • General Reactivity of Nitro-Aromatics : "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chim.[3] Slov. 2005.[3][4] Link

Sources

A Senior Scientist's Comparative Guide to Cross-Reactivity Studies of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

2-(2-Methoxy-4-nitrophenyl)acetaldehyde, hereafter referred to as MNP-Acetaldehyde, is an aromatic aldehyde with the molecular formula C9H9NO4 and a molecular weight of 195.175 g/mol .[1][2] Its structure, characterized by a reactive aldehyde group and a substituted nitrophenyl ring, makes it a potential intermediate in various chemical syntheses. When developing analytical methods for such molecules in complex matrices—be it for toxicological screening, environmental monitoring, or pharmaceutical impurity profiling—specificity is paramount. The central challenge lies in distinguishing the target analyte from a milieu of structurally similar compounds.

This guide provides a comparative analysis of robust methodologies for assessing the cross-reactivity of MNP-Acetaldehyde. We will move beyond mere protocol recitation to explain the underlying principles, enabling researchers to design and execute self-validating studies tailored to their specific analytical needs. We will compare two gold-standard analytical paradigms: ligand-binding assays (Immunoassays) and separation-based techniques (Chromatography-Mass Spectrometry), providing the rationale, detailed protocols, and data interpretation frameworks for each.

The Basis of Cross-Reactivity for MNP-Acetaldehyde

Cross-reactivity is the phenomenon where an analytical method detects non-target compounds due to their structural or chemical similarity to the intended analyte. For MNP-Acetaldehyde, the key structural motifs that can drive cross-reactivity are:

  • The Acetaldehyde Moiety (-CH2CHO): This reactive aldehyde group is common to many other compounds and is a primary site for derivatization or antibody recognition.

  • The Phenyl Ring: The core aromatic structure is a common scaffold.

  • Substituents (2-Methoxy, 4-Nitro): The position and nature of these groups are critical for specific recognition. Isomers or compounds with similar electron-donating/withdrawing groups are prime candidates for cross-reactivity.

A comprehensive study must therefore compare MNP-Acetaldehyde against a panel of logically chosen alternatives to define the method's specificity.

Comparative Methodologies: Immunoassay vs. Chromatography

The choice of analytical platform is the most critical decision in a cross-reactivity study. Each has distinct advantages and limitations.

FeatureImmunoassay (Competitive ELISA)Chromatography (HPLC-MS)
Principle Antibody-antigen recognitionPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody-epitope binding; prone to cross-reactivity with structurally similar haptens.[3]High; based on retention time and specific mass fragmentation patterns.
Throughput High (96/384-well plates)Lower (serial sample injection)
Sensitivity Potentially very high (pg/mL to ng/mL)High (ng/mL to µg/mL)
Development Requires antibody generation and significant upfront development.[4]Method development is complex but relies on established principles of chromatography and mass spectrometry.[5]
Matrix Effect Can be significant; requires careful buffer optimization.Can be significant (ion suppression/enhancement); requires robust sample cleanup.
The Immunoassay Approach: Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for quantifying haptens like MNP-Acetaldehyde. A competitive format is ideal for cross-reactivity assessment. The principle relies on competition between the free analyte (in the sample) and a labeled analyte-protein conjugate for a limited number of specific antibody binding sites.

ELISA_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis A1 Synthesize MNP-Acetaldehyde-Carrier Protein Conjugate (e.g., -BSA) A2 Generate Anti-MNP-Acetaldehyde Antibodies A1->A2 B2 Add Anti-MNP-Acetaldehyde Antibody + Sample or Cross-Reactant A2->B2 A3 Prepare Potential Cross-Reactant Stock Solutions A3->B2 B1 Coat Microplate with MNP-Acetaldehyde-BSA Conjugate B1->B2 B3 Incubate & Wash B2->B3 B4 Add Enzyme-Labeled Secondary Antibody B3->B4 B5 Incubate & Wash B4->B5 B6 Add Substrate & Stop Reaction B5->B6 B7 Read Absorbance B6->B7 C1 Plot Inhibition Curves (Signal vs. Log Concentration) B7->C1 C2 Calculate IC50 for MNP-Acetaldehyde and each Cross-Reactant C1->C2 C3 Calculate % Cross-Reactivity C2->C3

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

The Chromatographic Approach: HPLC with Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers orthogonal selectivity. For aldehydes, a common and robust strategy involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][7] This reaction converts the volatile and UV-transparent aldehyde into a stable, chromophoric hydrazone, which is easily separated and detected.

HPLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: HPLC-MS/MS Analysis cluster_data Phase 3: Data Interpretation A1 Spike Complex Matrix with MNP-Acetaldehyde & Cross-Reactants A2 Perform Sample Cleanup (e.g., Solid Phase Extraction) A1->A2 A3 Derivatize with DNPH Reagent A2->A3 B1 Inject Derivatized Sample onto Reverse-Phase C18 Column A3->B1 B2 Separate Analytes via Gradient Elution B1->B2 B3 Detect by UV (360 nm) and Mass Spectrometry (MS/MS) B2->B3 C1 Confirm Identity by Retention Time and Specific MRM Transitions B3->C1 C2 Assess Chromatographic Resolution (Rs) C1->C2 C3 Quantify Peak Area to Determine Recovery and Lack of Interference C1->C3

Caption: Workflow for assessing analytical specificity using HPLC-MS/MS.

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and calibration steps.

Protocol 1: Competitive ELISA for Cross-Reactivity

This protocol is adapted from standard methodologies for hapten immunoassays.[4]

A. Reagent Preparation

  • Antigen Synthesis: Conjugate MNP-Acetaldehyde to Bovine Serum Albumin (BSA) via reductive amination to create the coating antigen. Verify conjugation using MALDI-TOF MS.

  • Antibody Generation: Generate polyclonal or monoclonal antibodies against the MNP-Acetaldehyde-BSA conjugate in a suitable animal model using standard immunization protocols.[4]

  • Cross-Reactant Panel: Prepare 10 mM stock solutions of MNP-Acetaldehyde and potential cross-reactants (e.g., 2-nitrophenylacetaldehyde, 4-nitrophenylacetaldehyde, 2-methoxybenzaldehyde, vanillin) in DMSO.

B. ELISA Procedure

  • Coating: Dilute MNP-Acetaldehyde-BSA to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of MNP-Acetaldehyde (standard curve) and each cross-reactant in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of the standard or cross-reactant dilution to appropriate wells.

    • Add 50 µL of the pre-titrated primary antibody (diluted in Assay Buffer) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat step B2.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at 37°C.

  • Washing: Repeat step B2.

  • Substrate Reaction: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2 M H2SO4.

  • Readout: Measure absorbance at 450 nm.

Protocol 2: HPLC-MS/MS Specificity with DNPH Derivatization

This protocol is based on established methods for aldehyde analysis, such as EPA Method 8315A.[6]

A. Sample Preparation and Derivatization

  • Stock Solutions: Prepare 1 mg/mL stock solutions of MNP-Acetaldehyde and potential cross-reactants in acetonitrile.

  • Matrix Spiking: Spike the complex matrix (e.g., plasma, urine, water) with a known concentration of the analyte mix. Include a matrix blank (no spike).

  • Derivatization:

    • To 1 mL of sample, add 1 mL of DNPH reagent (a saturated solution of DNPH in 2N HCl).

    • Vortex and incubate at room temperature for 40-60 minutes.[7]

    • Extract the resulting hydrazones with 2 mL of hexane or dichloromethane. Vortex and centrifuge.

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of acetonitrile.

Caption: Reaction of MNP-Acetaldehyde with DNPH to form a stable hydrazone.

B. HPLC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Detection (MS/MS): Use electrospray ionization (ESI) in negative mode. Optimize precursor and product ions for each DNPH-derivatized analyte using Multiple Reaction Monitoring (MRM).

Data Presentation and Interpretation

Immunoassay Data

Results are presented as the concentration of analyte required to inhibit 50% of the maximum signal (IC50).

Calculation: % Cross-Reactivity = (IC50 of MNP-Acetaldehyde / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data for an Anti-MNP-Acetaldehyde Antibody

CompoundIC50 (nM)% Cross-Reactivity
2-(2-Methoxy-4-nitrophenyl)acetaldehyde 15 100%
2-Nitrophenylacetaldehyde3005.0%
4-Nitrophenylacetaldehyde4503.3%
2-Methoxybenzaldehyde> 10,000< 0.15%
Vanillin> 10,000< 0.15%
Acetaldehyde> 50,000< 0.03%

Interpretation: The hypothetical data shows the antibody is highly specific for the target analyte. The absence of the methoxy group (2-Nitrophenylacetaldehyde) reduces binding significantly, indicating the methoxy group is a key part of the epitope. Isomeric changes and removal of the nitro group virtually eliminate binding, demonstrating high specificity.

Chromatography Data

Results are presented as chromatographic resolution and lack of interference at the target analyte's retention time.

Table 2: Hypothetical HPLC-MS/MS Specificity Data

Compound (DNPH Derivative)Retention Time (min)MRM Transition (m/z)Resolution (Rs) from MNP-AcetaldehydeInterference in Matrix Blank
MNP-Acetaldehyde 6.8 374 -> 194 - None Detected
2-Nitrophenylacetaldehyde6.2344 -> 164> 2.0None Detected
4-Nitrophenylacetaldehyde7.5344 -> 164> 2.0None Detected
2-Methoxybenzaldehyde5.9316 -> 134> 2.0None Detected

Interpretation: The data demonstrates baseline separation (Resolution Rs > 1.5) between the target analyte and all potential cross-reactants. The unique MRM transition provides a second layer of specificity. The absence of any signal in the matrix blank at the retention time and MRM transition of the target confirms the method is free from endogenous interferences.

Conclusion and Recommendations

The robust characterization of an analytical method's specificity is non-negotiable in regulated environments. For a molecule like 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, for which specific literature is sparse, a first-principles approach is required.

  • Immunoassays offer a high-throughput solution ideal for large-scale screening but require significant upfront investment in antibody development. Their specificity is entirely dependent on the quality of the antibody, making a thorough cross-reactivity panel essential.

  • Chromatography-Mass Spectrometry provides unparalleled structural confirmation and is the gold standard for specificity. While lower in throughput, its ability to resolve and uniquely identify compounds makes it the definitive method for confirming assay specificity and investigating any anomalies observed in immunoassays.

For the most rigorous validation, a dual approach is recommended. An immunoassay can be developed for routine, high-throughput analysis, while an orthogonal HPLC-MS/MS method should be used as a confirmatory tool and for the initial validation of the immunoassay's specificity against a comprehensive panel of potential cross-reactants. This ensures a complete and trustworthy understanding of the analytical method's performance in complex, real-world mixtures.

References

  • (2-methoxy-4-nitrophenyl)acetaldehyde | 309933-59-3. Moshang Chemical.
  • (2-Methyl-4-nitrophenoxy)acetaldehyde | C9H9NO4 | CID 104047630. PubChem. Available from: [Link]

  • EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]

  • Acetaldehyde - Food & Feed Analysis. R-Biopharm. Available from: [Link]

  • Al-Wiswasi, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2143. Available from: [Link]

  • Matei, E., et al. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 37(6), 928-35. Available from: [Link]

  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 181. Available from: [Link]

Sources

Cost-Benefit Analysis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) presents unique challenges due to the high reactivity of the aldehyde moiety and the electronic effects of the aromatic ring's substituents. The electron-donating methoxy group at the ortho position and the electron-withdrawing nitro group at the para position create a push-pull electronic system that significantly influences the stability of synthetic intermediates [1]. This compound is a critical building block in the development of specialized tetrazolium dyes for microbial detection and serves as an intermediate for complex indole and isoquinoline-based active pharmaceutical ingredients (APIs) [1].

This guide objectively compares the three most viable synthetic routes—Darzens Condensation, Epoxide Rearrangement, and Anti-Markovnikov Wacker Oxidation—evaluating them on cost, scalability, atom economy, and yield.

Mechanistic Pathways & Cost-Benefit Analysis

Route A: Darzens Glycidic Ester Condensation

The classical Darzens condensation involves the reaction of 2-methoxy-4-nitrobenzaldehyde with a haloacetate (e.g., methyl chloroacetate) in the presence of a base, followed by saponification and decarboxylation.

  • Benefits: Utilizes highly inexpensive, commercially available starting materials. The chemistry is well-understood and easily scalable without the need for specialized high-pressure equipment or transition metal catalysts.

  • Costs/Drawbacks: The process is multi-step and generates stoichiometric salt waste (low atom economy). The final decarboxylation step requires strict thermal and pH control to prevent the highly reactive phenylacetaldehyde product from undergoing acid-catalyzed polymerization.

Route B: Epoxide Rearrangement via Lewis Acid Catalysis

This method relies on the isomerization of 2-(2-methoxy-4-nitrophenyl)oxirane to the corresponding aldehyde. Modern adaptations utilize highly oxophilic, low-toxicity Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) or solid-supported catalysts like ZSM-5 molecular sieves [2, 3].

  • Benefits: Exceptional atom economy (100% for the isomerization step) and high regioselectivity. The use of solid acids like ZSM-5 allows for solvent-free, continuous-flow gas-phase reactions, which are ideal for industrial scale-up [3].

  • Costs/Drawbacks: The starting epoxide must first be synthesized (typically via the Corey-Chaykovsky reaction or direct epoxidation of the corresponding styrene), adding a step. Bi(OTf)₃ is relatively expensive compared to bulk inorganic bases.

Route C: Anti-Markovnikov Wacker-Type Oxidation

Traditional Wacker oxidations yield Markovnikov ketones. However, recent advancements using specialized catalysts (e.g., Pd/Cu systems or single-atom Ag confined in MnOₓ nanorods) allow for the direct anti-Markovnikov oxidation of terminal styrenes to aldehydes [4].

  • Benefits: The most direct route if 2-methoxy-4-nitrostyrene is available. It avoids intermediate isolation entirely and uses molecular oxygen as the terminal oxidant, making it highly green.

  • Costs/Drawbacks: Catalyst cost is exceptionally high. The synthesis of the specialized single-atom Ag-MnOₓ or complex Pd-ligand systems requires advanced organometallic expertise. Regioselectivity can sometimes falter, requiring rigorous chromatographic separation of the aldehyde from the ketone byproduct.

G Start Target: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde R1 Route A: Darzens Condensation (From Benzaldehyde) Start->R1 High Scalability R2 Route B: Epoxide Rearrangement (From Styrene Oxide) Start->R2 High Purity R3 Route C: Wacker Oxidation (From Terminal Styrene) Start->R3 High Atom Economy R1_Step 1. Chloroacetate + Base 2. Hydrolysis 3. Decarboxylation R1->R1_Step R2_Step 1. Epoxidation 2. Bi(OTf)3 or ZSM-5 Catalysis R2->R2_Step R3_Step 1. Pd/Ag-MnOx Catalyst 2. Anti-Markovnikov Addition R3->R3_Step

Decision tree for selecting the optimal synthetic route based on project constraints.

Quantitative Comparison Matrix

The following table synthesizes the operational metrics for the three primary routes, assuming a 100-gram scale synthesis.

MetricRoute A: Darzens CondensationRoute B: Epoxide Rearrangement (ZSM-5)Route C: Anti-Markovnikov Wacker
Overall Yield 55 - 65%85 - 91%70 - 80%
Reagent Cost (per kg) Low (< $50)Medium ($150 - $200)High (> $500)
Atom Economy Poor (~45%)Excellent (100% for step 2)Good (~80%)
E-Factor (Waste/Product) > 15< 5 (Solvent-free)~ 10
Primary Impurity Aldol polymers, unreacted ketoneBenzaldehyde (C-C cleavage)Acetophenone derivative
Scalability Excellent (Batch)Excellent (Continuous Flow)Moderate (Requires O₂ handling)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. In-process controls (IPCs) and specific purification mechanisms are embedded to guarantee product fidelity.

Protocol 1: Darzens Condensation (Batch Scale)

Causality Focus: The primary failure mode in this route is the base-catalyzed self-condensation of the resulting aldehyde. The protocol mitigates this via a bisulfite purification trap.

  • Glycidic Ester Formation:

    • Dissolve 100 mmol of 2-methoxy-4-nitrobenzaldehyde and 150 mmol of methyl chloroacetate in 100 mL of anhydrous methanol.

    • Causality: Cool the mixture to 15 °C. Dropwise addition of sodium methoxide (150 mmol in 50 mL MeOH) over 45 minutes is critical. Maintaining 15 °C prevents runaway exothermic aldol side-reactions and premature epoxide ring-opening.

    • Stir for 2 hours at room temperature. IPC: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting benzaldehyde.

  • Saponification:

    • Add the reaction mixture to a solution of NaOH (250 mmol) in 40 mL water. Stir overnight. The sodium glycidate salt will precipitate as a thick white solid.

  • Decarboxylation & Isolation:

    • Acidify the mixture with 15% aqueous HCl to exactly pH 3.5.

    • Causality: Heat the biphasic mixture to 65 °C for 2 hours. The mild acidic condition promotes decarboxylation while minimizing acid-catalyzed polymerization of the newly formed phenylacetaldehyde.

    • Extract with toluene (3 x 75 mL).

  • Self-Validating Purification (Bisulfite Adduct):

    • Vigorously stir the toluene extract with 40% aqueous sodium bisulfite. The aldehyde selectively forms a water-soluble, solid bisulfite adduct, leaving non-aldehydic impurities in the organic phase.

    • Filter the adduct, wash with toluene, and regenerate the pure aldehyde by stirring the solid in 10% aqueous Na₂CO₃, followed by ethyl acetate extraction.

Protocol 2: Epoxide Rearrangement via Bi(OTf)₃

Causality Focus: Bismuth triflate is utilized due to its high catalytic turnover and minimal toxicity. It facilitates a stereospecific 1,2-hydride shift.

  • Catalyst Preparation:

    • Suspend 1 mol% of Bi(OTf)₃ in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Isomerization:

    • Dissolve 50 mmol of 2-(2-methoxy-4-nitrophenyl)oxirane in DCM and add it to the catalyst suspension in one portion at room temperature.

    • Causality: The highly oxophilic Bi³⁺ ion rapidly coordinates to the epoxide oxygen, weakening the benzylic C-O bond. The strongly electron-withdrawing nitro group destabilizes the developing benzylic carbocation, which necessitates the highly reactive triflate counterion to drive the 1,2-hydride shift rapidly before side-reactions occur [2].

  • Workup:

    • The reaction is typically complete within 15-30 minutes (monitor via GC-MS).

    • Quench by filtering the mixture through a short pad of neutral alumina to remove the bismuth catalyst. Concentrate under reduced pressure to yield the aldehyde in >90% purity.

Mechanism A Substituted Styrene Oxide B Lewis Acid Coordination [Bi(OTf)3 or ZSM-5] A->B C C-O Bond Cleavage (Benzylic Carbocation) B->C D Hydride Shift (1,2-Migration) C->D E Phenylacetaldehyde Derivative D->E

Mechanistic pathway of the Lewis acid-catalyzed epoxide rearrangement.

References

  • European Patent Office. (2013). Tetrazolium compound for detecting microorganisms, reagent for detecting microorganisms and method for detecting microorganisms (Patent No. EP2562169A1). Google Patents.
  • Bhatia, K.A., et al. (2001). A facile and efficient method for the rearrangement of aryl-substituted epoxides to aldehydes and ketones using bismuth triflate. Tetrahedron Letters, 42(46), 8129-8132. Referenced via The Pherobase. Retrieved from [Link]

  • China National Intellectual Property Administration. (2022). A kind of method for preparing phenylacetaldehyde and derivatives thereof without solvent (Patent No. CN114349615A). Google Patents.
  • Yang, H., et al. (2021). Manganese vacancy-confined single-atom Ag in cryptomelane nanorods for efficient Wacker oxidation of styrene derivatives. Chemical Science, 12, 6099-6106. Royal Society of Chemistry. Retrieved from[Link]

Safety Operating Guide

Personal protective equipment for handling 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic risk management. Handling 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3) requires a deep understanding of its bifunctional molecular architecture. This guide provides a self-validating operational protocol designed for researchers, scientists, and drug development professionals, ensuring that every safety measure is grounded in the chemical's fundamental reactivity.

Hazard Causality & Chemical Profile (The "Why")

To design an effective safety protocol, we must first deconstruct the molecule. This compound presents a dual-threat profile driven by two distinct functional groups, heavily influenced by the electron-donating methoxy group on the aromatic ring.

  • The Nitroaromatic Moiety (

    
    ) : Nitroaromatics are notorious for their ability to rapidly penetrate the dermal barrier. Once absorbed, they undergo enzymatic reduction to hydroxylamines and nitroso intermediates. These metabolites oxidize the 
    
    
    
    in hemoglobin to
    
    
    , causing methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity [1].
  • The Acetaldehyde Moiety (

    
    ) : Aldehydes are highly reactive electrophiles. In biological systems, the carbonyl carbon readily undergoes nucleophilic attack by the primary amines (e.g., lysine residues) of skin and respiratory proteins. This protein cross-linking mechanism is the direct cause of severe contact dermatitis, respiratory irritation, and long-term allergic sensitization [2].
    

By understanding these mechanisms, we can move away from generic safety advice and implement targeted, highly effective engineering controls.

ToxicityPathway Exposure Exposure Route (Inhalation / Dermal) Chemical 2-(2-Methoxy-4-nitrophenyl) acetaldehyde Exposure->Chemical Absorption Nitro Nitroaromatic Moiety (-NO2) Chemical->Nitro Aldehyde Acetaldehyde Moiety (-CHO) Chemical->Aldehyde MetHb Methemoglobinemia (Blood Toxicity) Nitro->MetHb Enzymatic reduction Sensitization Protein Cross-linking (Sensitization/Irritation) Aldehyde->Sensitization Electrophilic attack Systemic Systemic Hypoxia & Respiratory Distress MetHb->Systemic Sensitization->Systemic

Figure 1: Mechanistic toxicity pathway of nitro and aldehyde functional groups.

Quantitative Hazard Summary
Property / Hazard MarkerSpecificationMechanistic Impact & Causality
CAS Number 309933-59-3Unique identifier for precise SDS retrieval and waste tracking.
Molecular Weight ~195.17 g/mol Critical for calculating stoichiometric equivalents during chemical neutralization.
Physical State Solid (Powder/Crystal)Primary exposure risk is inhalation of aerosolized dust during transfer, rather than vapor.
Target Organs Blood, Lungs, SkinDictates the absolute necessity of systemic and respiratory PPE barriers [3].

Targeted Personal Protective Equipment (PPE) Matrix

Generic PPE is insufficient for bifunctional electrophiles. The equipment must be selected based on the specific permeation rates of nitroaromatics and the irritating nature of aldehydes.

Equipment CategorySpecificationRationale (The Causality)
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or heavy-duty Nitrile (8+ mil).Nitro compounds can permeate thin nitrile over time. The outer glove provides a primary barrier that can be instantly discarded if contaminated, while the inner glove maintains a sterile, uncompromised seal against the skin.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1+).Aldehyde dusts are severe lacrimators. Standard safety glasses with side shields do not prevent airborne dust from reaching the ocular mucosa.
Body Protection Flame-resistant (FR) lab coat with Tyvek® sleeves.Prevents dust accumulation on forearms. Nitroaromatics can absorb through clothing mixed with sweat.
Respiratory Handled exclusively in a Class II Type B2 or Class I Fume Hood.Engineering controls supersede PPE. If handling outside a hood is unavoidable (e.g., bulk transport), a NIOSH-approved PAPR or N95/P100 particulate respirator is mandatory [4].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Every step includes a verification check to ensure the safety boundary has not been breached.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and verify the face velocity is between

    
     using the digital monitor or a Kimwipe flutter test. Validation: If the alarm sounds or flow is weak, abort the operation.
    
  • Static Mitigation: Nitroaromatic powders are highly susceptible to static cling, which causes dangerous aerosolization when opening containers. Wipe the exterior of the reagent bottle and your weighing spatulas with a slightly damp, lint-free wipe to dissipate static charge.

  • Establish the Hot Zone: Lay down a disposable, chemical-resistant bench pad inside the hood. Place the analytical balance on the pad.

Phase 2: Weighing & Transfer
  • Tare the Vessel: Place a sealable vial or anti-static weigh boat on the balance and tare it.

  • Transfer: Slowly open the reagent bottle. Using the static-free spatula, transfer the 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. Keep the transfer distance as short as possible to prevent dust drift.

  • Seal & Decontaminate: Immediately cap the weighing vial. Validation: Visually inspect the threads of the vial to ensure no powder is trapped before sealing. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the hood.

OperationalWorkflow Prep 1. Preparation Verify SDS & Hood Velocity PPE 2. PPE Donning Double Nitrile, Goggles Prep->PPE Handling 3. Material Handling Weighing & Transfer PPE->Handling Spill Spill Detected? Handling->Spill Cleanup 4a. Spill Protocol Bisulfite Neutralization Spill->Cleanup Yes Decon 4b. Decontamination Surface Wash Spill->Decon No Cleanup->Decon Disposal 5. Waste Disposal Incineration Routing Decon->Disposal

Figure 2: Step-by-step operational workflow for safe handling, transfer, and spill response.

Spill Response & Chemical Decontamination

A spill of an aldehyde-containing nitroaromatic requires chemical neutralization, not just physical sweeping. Sweeping generates dust; neutralization destroys the hazard.

The Bisulfite Neutralization Protocol

We utilize the classic organic chemistry reaction between an aldehyde and sodium bisulfite (


). This reaction forms an 

-hydroxy sulfonate adduct, which is water-soluble, non-volatile, and significantly less toxic.
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the hood, don a P100 respirator immediately.

  • Contain & Neutralize: Do NOT sweep the dry powder. Instead, gently cover the spill with a 10-20% aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Incubate: Allow the solution to sit for 10-15 minutes. Validation: The formation of the bisulfite adduct will dissolve the powder into the aqueous layer, visually confirming the destruction of the reactive aldehyde moiety.

  • Absorb: Use inert absorbent pads (e.g., vermiculite or universal spill pads) to soak up the neutralized liquid.

  • Secondary Wash: Wash the surface with soap and water to remove any residual nitroaromatic traces, as the bisulfite only neutralizes the aldehyde group.

Disposal Plan

Improper disposal of nitroaromatics can lead to environmental toxicity or reactive hazards in waste streams.

  • Segregation: Do not mix this waste with strong oxidizing agents or strong bases. Aldehydes can undergo exothermic aldol condensations in the presence of strong bases.

  • Solid Waste: Contaminated gloves, bench pads, and empty vials must be placed in a sealed, clearly labeled solid hazardous waste container designated for "Toxic Organics / Nitroaromatics."

  • Liquid Waste: Any solvent washings or neutralized spill liquids must be routed to a Halogen-Free Organic Waste carboy.

  • Destruction: Ensure your facility's waste management provider routes this specific waste stream for high-temperature incineration, which safely breaks down the

    
     groups into nitrogen gas (
    
    
    
    ) and prevents soil contamination [4].

References

  • PubChem Compound Summary for CID 541, 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Mechanistic proxy for para-nitroaromatic aldehyde toxicity and methemoglobinemia pathways. Available at:[Link]

  • PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. National Center for Biotechnology Information. Proxy for ortho-substituted nitrobenzaldehyde reactivity and sensitization. Available at:[Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet for 4-Nitrobenzaldehyde. Authoritative guidelines on PPE, engineering controls, and incineration disposal routing for nitrobenzaldehydes. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.